2-Heptylfuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-heptylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTUFJXTYNLISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063187 | |
| Record name | 2-Heptylfuran | |
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Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS], Colourless to yellowish liquid; Nutty, coffee-like aroma | |
| Record name | 2-Heptylfuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 2-Heptylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1483/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
209.00 to 210.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Heptylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036190 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Heptylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1483/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860-0.866 | |
| Record name | 2-Heptylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1483/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3777-71-7 | |
| Record name | 2-Heptylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3777-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003777717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-heptyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Heptylfuran | |
| Source | EPA DSSTox | |
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| Record name | 2-heptylfuran | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.125 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEPTYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W55A39QXM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Heptylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036190 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Heptylfuran in Food: Natural Occurrence, Formation, Analysis, and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Heptylfuran is a volatile organic compound that contributes to the sensory profile of a variety of foods, imparting characteristic nutty, coffee-like, and green aroma notes.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its natural occurrence, biosynthetic and chemical formation pathways, analytical methodologies for its detection and quantification, and a review of its toxicological and safety considerations. This document is intended to serve as a valuable resource for professionals in the fields of food science, analytical chemistry, and toxicology.
Part 1: Chemical and Physical Properties of this compound
This compound is a furan derivative with a seven-carbon alkyl chain at the second position. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O | [2] |
| Molecular Weight | 166.26 g/mol | [2] |
| CAS Number | 3777-71-7 | [3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Nutty, coffee-like, green, fatty, oily | [1][3] |
| Boiling Point | 209-210 °C | [4] |
| Flash Point | 167 °F (75 °C) | [1] |
| Solubility | Insoluble in water; soluble in alcohol | [1][3] |
| Specific Gravity | 0.860-0.866 g/mL at 25 °C | [1][3] |
| Refractive Index | 1.446-1.452 at 20 °C | [1][3] |
Part 2: Natural Occurrence and Formation Mechanisms
This compound is found in a range of food products, often as a result of thermal processing. Its presence has also been reported as a fungal and plant metabolite.[2]
Occurrence in Food Products
The presence of this compound has been identified in various food items, particularly those that have undergone cooking or processing at elevated temperatures.
| Food Category | Specific Food Item | Concentration Range (µg/kg) | Source |
| Beverages | Roasted Coffee | Not explicitly quantified for this compound, but furan levels can reach up to 7000 µg/kg in roasted beans.[5][6] | |
| Cooked Meats | Heated Beef, Cooked Chicken | Not explicitly quantified. | [3] |
| Processed Vegetables | French Fried Potatoes | Not explicitly quantified. | [3] |
| Nuts | Roasted Filberts (Hazelnuts) | Not explicitly quantified. | [3] |
| Dairy Products | - | Used as a flavoring agent at 3-15 ppm (3000-15000 µg/kg). | [1] |
| Fats and Oils | - | Used as a flavoring agent at 2-10 ppm (2000-10000 µg/kg). | [1] |
Note: Quantitative data for the natural occurrence of this compound is limited in the reviewed literature. The table includes information on its use as a flavoring agent to provide context on typical concentration levels in certain food categories.
Biosynthesis in Plants and Fungi
While this compound is recognized as a plant and fungal metabolite, the specific biosynthetic pathways are not well-elucidated.[2] However, a plausible pathway can be proposed based on the known metabolism of fatty acids in these organisms. The biosynthesis likely originates from linoleic acid, a common plant and fungal fatty acid, through the lipoxygenase (LOX) pathway.
References
An In-depth Technical Guide to the Biosynthesis of 2-Heptylfuran via a Synergistic Maillard and Lipid Oxidation Pathway
Abstract
This technical guide provides a comprehensive exploration of the formation of 2-heptylfuran, a significant flavor and aroma compound, through the complex interplay of the Maillard reaction and lipid oxidation. Moving beyond a simplistic view of these pathways as independent events, we delve into the synergistic mechanism where intermediates from lipid degradation serve as crucial substrates in amino acid-catalyzed reactions to yield specific 2-alkylfurans. This document is intended for researchers, scientists, and drug development professionals, offering a detailed mechanistic understanding, field-proven experimental protocols for synthesis and analysis, and a discussion of the critical factors influencing yield and product profile.
Introduction: The Significance of this compound
This compound (C₁₁H₁₈O) is a heterocyclic volatile compound belonging to the furan family, characterized by a furan ring with a seven-carbon alkyl substituent at the C-2 position.[1] It is recognized as a Maillard reaction product and a metabolite found in various natural and processed systems.[1] In the food industry, this compound is a notable flavoring agent, contributing fruity, sweet, and wine-like notes to products such as dairy, snack foods, and oils.[2] Beyond its sensory profile, its role as a potential antineoplastic agent and plant growth regulator is also under investigation, highlighting its relevance in broader biochemical and pharmaceutical contexts.[1]
The biosynthesis of this compound is not a result of a single, linear pathway but rather a complex interaction between two of the most important chemical transformations in food science: the Maillard reaction and lipid oxidation.[3][4] Understanding this synergistic relationship is paramount for controlling flavor development, ensuring product stability, and exploring the bioactivity of such compounds.
The Core Mechanism: A Tale of Two Pathways
The formation of this compound is best understood as a convergence of two fundamental reaction cascades. While the Maillard reaction provides the catalytic components and foundational chemistry for cyclization, lipid oxidation supplies the specific carbon backbone that defines the C-7 alkyl chain.
Pillar 1: The Maillard Reaction Framework
The Maillard reaction is a non-enzymatic browning process that occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein.[5] It proceeds through three main stages:
-
Early Stage: Condensation of a sugar and an amino acid to form a Schiff base, followed by cyclization to a glycosylamine. This rearranges to form an Amadori (from aldose) or Heyns (from ketose) product. This stage is colorless and produces no aroma.
-
Intermediate Stage: The Amadori/Heyns products undergo dehydration and fragmentation to form a variety of highly reactive intermediates, including dicarbonyl compounds like 3-deoxyosones. This stage is responsible for the generation of numerous flavor and aroma compounds, including the foundational furan ring structure from the cyclization of sugar-derived intermediates.[6]
-
Final Stage: Polymerization of the highly reactive intermediates into high molecular weight, brown-colored pigments known as melanoidins.
While this pathway explains the formation of the core furan structure, it does not account for the long alkyl chain seen in this compound. For that, we must turn to lipid chemistry.
Pillar 2: Lipid Oxidation as the Precursor Source
Lipid oxidation is the process of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs). This free-radical chain reaction (autoxidation) generates a cascade of primary and secondary products.[7]
-
Initiation: Formation of a fatty acid radical.
-
Propagation: The radical reacts with oxygen to form a peroxyl radical, which then abstracts a hydrogen from another PUFA, creating a lipid hydroperoxide and a new fatty acid radical.
-
Decomposition: The unstable hydroperoxides break down (cleavage) to form a complex mixture of volatile secondary oxidation products, including aldehydes, ketones, and alcohols.[7]
Crucially, the thermal oxidation of linoleic acid , a common C18:2 fatty acid, is a primary source of various α,β-unsaturated aldehydes.[6] These aldehydes are the direct precursors to 2-alkylfurans.
The Synergistic Pathway: Amino Acid-Catalyzed Cyclization
The nexus of these two pathways is where the true biosynthesis of this compound occurs. The α,β-unsaturated aldehydes generated from lipid oxidation are highly reactive and can participate in Maillard-type reactions. Research has definitively shown that amino acids can catalyze the formation of 2-alkylfurans from these lipid-derived aldehydes.[8][9]
The mechanism proceeds as follows:
-
Precursor Generation: Thermal oxidation of linoleic acid produces a C11 α,β-unsaturated aldehyde, 2-undecenal . This is the specific precursor for this compound, following the established homologous series where 2-nonenal yields 2-pentylfuran and 2-decenal yields 2-hexylfuran.[8][10]
-
Oxidative Cyclization: In the presence of an amino acid catalyst and under oxidative conditions, 2-undecenal undergoes an intramolecular cyclization. This is believed to proceed via a 4-hydroxy-2-alkenal intermediate, which then dehydrates to form the stable furan ring.[9][10] The amino acid facilitates this transformation, drastically increasing the reaction rate and yield.[8]
The diagram below illustrates this proposed synergistic pathway.
Caption: Proposed synergistic pathway for this compound formation.
Key Parameters Influencing this compound Formation
The yield and rate of this compound formation are not static but are heavily influenced by several environmental and compositional factors. Optimizing these parameters is critical for controlling its production in both industrial and research settings.
| Parameter | Effect on this compound Formation | Causality & Rationale |
| Temperature | Increases rate significantly. | The Maillard reaction and lipid oxidation are both thermally driven. Higher temperatures accelerate hydroperoxide decomposition to form aldehyde precursors and increase the rate of the amino acid-catalyzed cyclization.[9] |
| pH | Dependent on the specific stage. | The initial Maillard condensation is favored at higher pH, but subsequent degradation and cyclization reactions can be influenced differently. The overall impact on the synergistic pathway requires empirical determination for a given system. |
| Water Activity (a_w) | Optimal formation at intermediate a_w (0.5-0.7). | Water is a product of the condensation and dehydration steps; therefore, very high water activity can inhibit the reaction rate due to Le Chatelier's principle. Conversely, very low water activity can limit reactant mobility, also slowing the reaction. |
| Reactant Type & Conc. | Strongly dictates yield and profile. | Lipid: Higher concentrations of linoleic acid provide more precursor material. Amino Acid: Different amino acids exhibit varying catalytic efficiencies.[8] Oxygen: The presence of oxygen is required for the oxidative steps that lead to both the aldehyde precursor and its subsequent cyclization.[8] |
| Presence of Metal Ions | Can act as a catalyst. | Transition metals like copper (Cu²⁺) can significantly catalyze the oxidative reactions involved, strongly increasing the formation of 2-alkylfurans.[9] |
Experimental Protocol: Model Synthesis and Analysis
This section provides a robust, self-validating protocol for the laboratory-scale synthesis and quantification of this compound from its precursors.
Part A: Model System Synthesis
This protocol describes the generation of this compound under controlled dry-roasting conditions.
Materials:
-
2-Undecenal (precursor)
-
L-Phenylalanine (catalyst)
-
High-purity sand (inert matrix)
-
20 mL headspace vials with PTFE-faced septa
-
Micro-syringe
-
Heating block or laboratory oven capable of 180°C
Methodology:
-
Preparation: To a 20 mL headspace vial, add 1.0 g of high-purity sand.
-
Reactant Addition: Add 10 mg of L-Phenylalanine to the sand.
-
Precursor Spiking: Using a micro-syringe, add 20 µL of 2-undecenal to the sand/amino acid mixture.
-
Sealing: Immediately seal the vial tightly with the screw cap and septum.
-
Control Vials: Prepare two control vials: one with only 2-undecenal and sand (no amino acid), and one blank vial with only sand. This validates the catalytic effect of the amino acid.
-
Reaction: Place the vials in a preheated block or oven at 180°C for 20 minutes.
-
Cooling: After heating, remove the vials and allow them to cool to room temperature for at least 30 minutes before analysis. This ensures the headspace gas composition is stable.
Part B: Analytical Workflow for Quantification
The quantification of the highly volatile this compound is best achieved using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[9]
Instrumentation & Consumables:
-
GC-MS system
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Automated headspace sampling unit or manual holder
-
d₄-Furan or other suitable deuterated internal standard
Methodology:
-
Sample Preparation: Use the cooled vials from the synthesis protocol (Part A).
-
Internal Standard: (Optional but recommended for precise quantification) Spike the sample with a known amount of deuterated internal standard.
-
HS-SPME Extraction:
-
Place the vial in a heating block at 60°C.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorption: Immediately transfer the fiber to the GC inlet (set at 250°C) where the adsorbed analytes are thermally desorbed onto the column.
-
Separation: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program would be: hold at 40°C for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min.
-
Detection (MS): Operate the mass spectrometer in scan mode (e.g., m/z 35-250) to identify the this compound peak by its retention time and mass spectrum. For quantification, switch to Selected Ion Monitoring (SIM) mode, monitoring characteristic ions (e.g., m/z 81, 95, 166 for this compound).[1]
-
-
Quantification: Calculate the concentration of this compound based on the peak area relative to a calibration curve generated from authentic standards.
The diagram below outlines this analytical workflow.
Caption: Analytical workflow for this compound quantification.
Conclusion and Future Outlook
The formation of this compound is a prime example of the intricate and synergistic relationship between the Maillard reaction and lipid oxidation. The pathway is not merely a sum of its parts but a distinct process where lipid-derived aldehydes are transformed by amino acid catalysis into specific flavor compounds. A comprehensive understanding of this mechanism, driven by the key parameters of temperature, reactant availability, and the presence of catalysts, empowers scientists to control and optimize the formation of this important molecule.
For professionals in food science, this knowledge can be leveraged to fine-tune flavor profiles in thermally processed foods. For those in drug development and biochemistry, understanding this natural synthesis pathway may offer insights into the biological roles of furan derivatives and provide novel, bio-inspired routes for their synthesis. The protocols detailed herein provide a reliable foundation for further research into this fascinating intersection of chemistries.
References
- 1. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-heptyl furan, 3777-71-7 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Coordinate contribution of lipid oxidation and Maillard reaction to the nonenzymatic food browning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RSC - Page load error [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Guide to 2-Heptylfuran: Elucidating Molecular Structure through NMR, MS, and IR Analysis
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Heptylfuran (C₁₁H₁₈O), a furan derivative with applications as a flavoring agent and potential roles in various biological processes.[1] Understanding the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of this molecule is fundamental for its unambiguous identification, quality control, and for researchers in the fields of food science, natural products, and drug development. This document synthesizes publicly available data with established principles of spectroscopic interpretation to offer a comprehensive resource for laboratory professionals.
Molecular Structure and Spectroscopic Overview
The structural framework of this compound, consisting of a five-membered aromatic furan ring substituted with a seven-carbon alkyl chain, gives rise to a distinct set of spectroscopic characteristics. The interplay between the aromatic furan moiety and the aliphatic heptyl group is clearly delineated in its NMR, MS, and IR spectra.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the furan ring and the heptyl side chain. The protons on the furan ring (H-3, H-4, and H-5) appear in the aromatic region, typically downfield due to the deshielding effect of the ring current. The protons of the heptyl chain appear in the upfield aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-5 | ~7.2 | Triplet |
| H-3 | ~6.2 | Doublet of doublets |
| H-4 | ~5.9 | Doublet of doublets |
| H-1' (α-CH₂) | ~2.6 | Triplet |
| H-2' to H-6' (-(CH₂)₅-) | ~1.2-1.6 | Multiplet |
| H-7' (CH₃) | ~0.9 | Triplet |
Data is estimated based on typical values for 2-substituted furans and alkyl chains.
The chemical shifts of the furan protons are influenced by the electron-donating nature of the alkyl substituent. The α-methylene protons (H-1') of the heptyl chain are deshielded due to their proximity to the aromatic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will show distinct signals for each of the 11 carbon atoms in the molecule, as they are all in unique chemical environments.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~156 |
| C-5 | ~140 |
| C-3 | ~110 |
| C-4 | ~104 |
| C-1' (α-CH₂) | ~28 |
| C-2' to C-6' (-(CH₂)₅-) | ~22-32 |
| C-7' (CH₃) | ~14 |
Data is estimated based on typical values for 2-substituted furans and long-chain alkanes.[2][3]
The carbons of the furan ring are observed in the downfield region, with the carbon atom bearing the heptyl substituent (C-2) being the most deshielded. The aliphatic carbons of the heptyl chain appear in the upfield region.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of a furan derivative like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for most modern spectrometers, the residual solvent peak is used for calibration.
-
Data Acquisition: The NMR tube is placed in the spectrometer. Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable structural clues. For this compound (molecular weight: 166.26 g/mol ), the electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions.[4][5]
Table 3: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Ion Identity |
| 166 | ~52 | [M]⁺ (Molecular Ion) |
| 95 | ~67 | [C₆H₇O]⁺ |
| 82 | ~81 | [C₅H₆O]⁺ |
| 81 | 100 | [C₅H₅O]⁺ (Base Peak) |
| 109 | ~42 | [C₇H₉O]⁺ |
Data sourced from PubChem and NIST Mass Spectrometry Data Center.[1][4]
The fragmentation of this compound under EI conditions is primarily driven by cleavage of the alkyl chain and rearrangements involving the furan ring. The base peak at m/z 81 is a common feature in the mass spectra of 2-alkylfurans and is attributed to the stable oxonium ion formed after cleavage of the alkyl chain.
Caption: Proposed major fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile compounds like this compound.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).
-
GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated from other components in the mixture based on its boiling point and affinity for the stationary phase of the GC column.
-
Ionization and Mass Analysis: As the separated this compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by electron ionization). The resulting ions are then separated by the mass analyzer according to their mass-to-charge ratio and detected.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound will exhibit characteristic absorption bands for the furan ring and the alkyl C-H bonds.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H stretch | Furan ring |
| 2950-2850 | C-H stretch | Heptyl chain |
| ~1600 & ~1500 | C=C stretch | Furan ring |
| ~1465 | C-H bend | CH₂ (Heptyl) |
| ~1375 | C-H bend | CH₃ (Heptyl) |
| ~1015 | C-O-C stretch | Furan ring |
| ~740 | C-H out-of-plane bend | Furan ring |
Data is estimated based on typical IR frequencies for furan derivatives and alkanes.[6][7]
The presence of the furan ring is confirmed by the C-H stretching vibration above 3000 cm⁻¹, the C=C stretching vibrations, and the characteristic C-O-C stretching band. The aliphatic nature of the heptyl chain is evident from the strong C-H stretching bands below 3000 cm⁻¹.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectra can be obtained using various techniques, with Attenuated Total Reflectance (ATR) being a common and convenient method for liquid samples.
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This will be automatically subtracted from the sample spectrum.
-
Sample Application: A small drop of this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded. The resulting interferogram is then Fourier-transformed to produce the final IR spectrum.
-
Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands and their corresponding functional groups.
Conclusion
The spectroscopic analysis of this compound by NMR, MS, and IR provides a comprehensive and complementary dataset for its structural elucidation and identification. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the mass spectrum confirms the molecular weight and provides characteristic fragmentation patterns, and the IR spectrum identifies the key functional groups. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize this compound in their analytical workflows.
References
- 1. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-n-Heptylfuran [webbook.nist.gov]
- 5. 2-n-Heptylfuran [webbook.nist.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. eng.uc.edu [eng.uc.edu]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Heptylfuran
Introduction
2-Heptylfuran, a heterocyclic aromatic compound, has garnered significant interest within the scientific community for its diverse applications, ranging from the flavor and fragrance industry to its potential as an antineoplastic agent.[1][2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals. The subsequent sections will delve into its structural and physicochemical characteristics, chemical reactivity with a focus on the furan moiety, established experimental protocols for its synthesis and analysis, and a summary of its key applications and safety considerations.
Physicochemical Properties of this compound
This compound is a colorless to pale yellow liquid characterized by a distinctive nutty, coffee-like, and green aroma.[1][4][5][6] Its fundamental physical and chemical identifiers are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈O | [6][7][8][9] |
| Molecular Weight | 166.26 g/mol | [6][7] |
| IUPAC Name | This compound | [7] |
| CAS Number | 3777-71-7 | [8] |
| Appearance | Colorless to pale yellow liquid | [1][4][6] |
| Odor | Nutty, coffee-like, green, fatty, oily | [1][2][4][5] |
A detailed summary of its key physical properties is provided in the table below, offering a comparative reference for experimental design and application.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 209-210 °C | 760 mmHg | [1][3] |
| 83-84 °C | 11 Torr | [6] | |
| Density | 0.860 - 0.866 g/mL | 25 °C | [2] |
| Refractive Index | 1.446 - 1.452 | 20 °C | [2] |
| Solubility | Insoluble in water; Soluble in alcohol | [1][10] | |
| Flash Point | 75 °C (167 °F) | Closed Cup | [2] |
| Vapor Pressure | 0.245 mmHg | 25 °C (estimated) | [2] |
Chemical Reactivity and Synthetic Pathways
The chemical behavior of this compound is largely dictated by the furan ring, a π-rich aromatic system that is significantly more reactive towards electrophiles than benzene.[11][12] The electron-donating nature of the oxygen heteroatom increases the electron density of the ring, facilitating electrophilic attack.
Electrophilic Substitution
Electrophilic substitution in furans predominantly occurs at the C2 (α) position, as the cationic intermediate formed during this pathway is better stabilized by resonance.[12][13][14] The presence of the electron-donating heptyl group at the C2 position further activates the furan ring, directing incoming electrophiles primarily to the C5 position.
Common electrophilic substitution reactions for furans include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.[5] Due to the high reactivity of the furan ring, mild reaction conditions are typically employed to prevent polymerization or ring-opening. For instance, sulfonation is often carried out using a sulfur trioxide-pyridine complex to avoid the harsh conditions of concentrated sulfuric acid.[11]
Oxidation
The furan ring in this compound is susceptible to oxidation, which can lead to ring-opening or the formation of other heterocyclic structures.[1][4][15] Common oxidizing agents include singlet oxygen, peroxy acids (like m-CPBA), and various metal-based catalysts.[1][16] The oxidation of furans often proceeds through an endoperoxide intermediate, which can then rearrange to form a variety of products.[4][16] The specific outcome of the oxidation reaction is highly dependent on the oxidant used and the reaction conditions.
Synthesis of this compound: An Experimental Protocol
The synthesis of 2-alkylfurans can be achieved through various methods, with a common approach being the Friedel-Crafts alkylation of furan. The following protocol is a representative example for the synthesis of 2-alkylfurans and can be adapted for this compound.
Reaction: Friedel-Crafts Alkylation of Furan with an Alkyl Halide
Materials:
-
Furan
-
1-Bromoheptane (or other heptyl halide)
-
Iron(III) oxide (Fe₂O₃)
-
Iron(III) chloride (FeCl₃)
-
Dichloromethane (or other suitable solvent)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the solvent (e.g., dichloromethane), iron(III) oxide, and iron(III) chloride.
-
Heat the stirred mixture to reflux.
-
Prepare a mixture of furan and 1-bromoheptane and add it dropwise to the refluxing catalyst suspension over a period of 1-2 hours.[17]
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Note: The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Spectroscopic Analysis
The structural elucidation of this compound is routinely performed using a combination of spectroscopic techniques.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 166.[7][8] The fragmentation pattern is characteristic of an alkyl-substituted furan. Key fragments include peaks corresponding to the loss of alkyl fragments and cleavage of the furan ring. The base peak is often observed at m/z = 81, corresponding to the tropylium-like furanomethyl cation, a common fragment in 2-alkylfurans.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the protons on the furan ring and the heptyl side chain. The furan protons will appear as multiplets or doublets of doublets in the aromatic region (typically δ 6.0-7.5 ppm).[12] The protons of the heptyl group will appear in the aliphatic region (typically δ 0.8-2.7 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbons of the furan ring and the seven carbons of the heptyl chain. The furan carbons will resonate in the downfield region (typically δ 105-155 ppm), with the oxygen-bearing carbon (C2) being the most deshielded.[12]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for the furan ring and the alkyl C-H bonds. Key absorptions include C-H stretching of the furan ring (around 3100-3150 cm⁻¹), C=C stretching of the furan ring (around 1500-1600 cm⁻¹), and C-O-C stretching of the furan ring (around 1000-1100 cm⁻¹). The aliphatic C-H stretching of the heptyl group will be observed in the 2850-2960 cm⁻¹ region.[7]
Applications and Safety Considerations
Applications
-
Flavor and Fragrance: this compound is utilized as a flavoring agent in a variety of food products due to its nutty, green, and fatty aroma profile.[2][10] It is also used in the formulation of fragrances.[2]
-
Potential Therapeutic Agent: Studies have indicated that this compound may act as an inhibitor of chemically induced carcinogenesis, suggesting its potential as an antineoplastic agent.[3][6][18] Further research in this area is ongoing.
-
Organic Synthesis: The reactive nature of the furan ring makes this compound a useful intermediate in the synthesis of more complex molecules.
Safety
While not classified as a hazardous substance under the Globally Harmonized System (GHS), this compound is a combustible liquid and may cause irritation upon contact.[7] It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment. There are unresolved toxicological concerns regarding furan-substituted compounds due to the potential carcinogenicity of furan itself in animal studies.[7] Therefore, exposure should be minimized.
Conclusion
This compound is a versatile molecule with a well-defined set of physical and chemical properties. Its unique aromatic and flavor characteristics have led to its established use in the food and fragrance industries. Furthermore, its chemical reactivity, centered on the furan ring, opens avenues for its application in organic synthesis and potentially in the development of novel therapeutic agents. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for any scientist or researcher working with this compound.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. 2-heptyl furan, 3777-71-7 [thegoodscentscompany.com]
- 3. 2-N-HEPTYLFURAN | 3777-71-7 [chemicalbook.com]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-n-Heptylfuran [webbook.nist.gov]
- 9. 2-n-Heptylfuran, 97% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Showing Compound this compound (FDB015044) - FooDB [foodb.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 13. quora.com [quora.com]
- 14. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 15. organicreactions.org [organicreactions.org]
- 16. researchgate.net [researchgate.net]
- 17. EP0041775A1 - Process for the preparation of alkyl furans - Google Patents [patents.google.com]
- 18. 2-n-Heptylfuran - LKT Labs [lktlabs.com]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 2-Heptylfuran: Properties, Synthesis, and Biological Significance
This guide provides a comprehensive technical overview of this compound, a heterocyclic organic compound with significant relevance in flavor chemistry and emerging potential in chemoprevention. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data on its chemical identity, synthesis, biological activity, and analytical methodologies.
Core Identification: CAS Number and Synonyms
The unique identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number. This number is the standard for chemical substance identification used globally.
The compound is also known by several synonyms in commercial and scientific literature, which are crucial to recognize when conducting database searches and sourcing materials.
-
Synonyms :
-
Furan, 2-heptyl-
-
2-n-Heptylfuran
-
Heptylfuran, 2-n-
-
FEMA 3401
-
Physicochemical Properties
This compound is a colorless to pale yellow liquid characterized by a distinct nutty and coffee-like aroma.[1][2][3] Its physical and chemical properties are summarized in the table below, which are critical for its application in both laboratory and industrial settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈O | [1][6] |
| Molecular Weight | 166.26 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Nutty, coffee-like, fatty, green | [1][3] |
| Boiling Point | 209-210 °C (at 760 mmHg) | [3] |
| Density | 0.863 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.450 | [1][3] |
| Flash Point | 75 °C (167 °F) | [2] |
| Solubility | Insoluble in water; Soluble in DMSO and oils | [1][6] |
Synthesis of this compound
The synthesis of 2-alkylfurans can be achieved through several established organic chemistry pathways. A common and reliable approach for preparing this compound involves a two-step process: Friedel-Crafts acylation of furan followed by reduction of the resulting ketone. This method provides good control over the final product structure.
Exemplary Synthesis Workflow
The diagram below illustrates a plausible and widely applicable synthetic route.
Caption: Two-step synthesis of this compound via acylation and reduction.
Protocol: Synthesis via Friedel-Crafts Acylation and Wolff-Kishner Reduction
Disclaimer: This protocol is exemplary and must be performed by qualified personnel with appropriate safety measures.
Step 1: Friedel-Crafts Acylation to form 2-Heptanoylfuran
-
Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents : Dissolve furan (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.
-
Acylation : Add heptanoyl chloride (1.1 eq) to the dropping funnel. Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), dropwise to the furan solution.[7]
-
Reaction : Add the heptanoyl chloride dropwise from the funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup : Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-heptanoylfuran.
Step 2: Wolff-Kishner Reduction to this compound
-
Setup : In a round-bottom flask fitted with a reflux condenser, combine the crude 2-heptanoylfuran (1.0 eq), diethylene glycol (as solvent), hydrazine hydrate (3.0 eq), and potassium hydroxide (4.0 eq).
-
Reaction : Heat the mixture to 180-200 °C. Water and excess hydrazine will distill off as the reaction proceeds. Maintain this temperature for 3-5 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup : Cool the reaction mixture and add water. Extract the product with a nonpolar solvent (e.g., hexane or diethyl ether). Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the final product, this compound, by vacuum distillation to yield a colorless to pale yellow liquid.
Biological Activity and Mechanism of Action
Beyond its role as a flavoring agent, this compound has demonstrated significant potential as a chemopreventive agent.[1][3] Research indicates it can inhibit chemically-induced carcinogenesis, such as benzo[a]pyrene-induced tumorigenesis in animal models.[3][6]
The primary mechanism for this activity is the induction of Phase II detoxification enzymes, most notably Glutathione S-Transferase (GST).[6] Phase II enzymes play a critical role in cellular defense by converting activated carcinogens into less toxic, water-soluble compounds that can be readily excreted.[8][9]
Chemoprevention Mechanism
Caption: Role of this compound in enhancing Phase II enzyme detoxification.
Protocol: Glutathione S-Transferase (GST) Activity Assay
This colorimetric assay measures total GST activity by quantifying the conjugation of reduced glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The product, GS-DNB, absorbs light at 340 nm, and the rate of absorbance increase is proportional to GST activity.[10][11][12]
-
Sample Preparation :
-
Cell Lysate : Homogenize cells in an appropriate ice-cold lysis buffer. Centrifuge at 12,000 x g for 20-30 minutes at 4°C to pellet debris. Collect the supernatant (cytosolic fraction) for the assay.[13]
-
Tissue Homogenate : Homogenize tissue in 4 volumes of ice-cold assay buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Use the resulting supernatant.[13]
-
Normalize total protein concentration of all samples using a standard protein assay (e.g., Bradford or BCA).
-
-
Reagent Preparation :
-
Assay Buffer : Phosphate-buffered saline (PBS), pH 6.5.[10]
-
CDNB Stock (100 mM) : Dissolve in ethanol or DMSO.
-
GSH Stock (100 mM) : Dissolve in assay buffer or water. Prepare fresh.
-
-
Assay Procedure (96-well plate format) :
-
Set up a microplate reader to measure absorbance at 340 nm in kinetic mode at 25°C or 30°C.[10]
-
Prepare Reaction Mix : For each reaction, prepare a mix containing assay buffer, 1 mM CDNB (final concentration), and 1-2 mM GSH (final concentration).[10][11] For example, for 1 mL of mix: 980 µL PBS, 10 µL of 100 mM CDNB, and 10 µL of 100 mM GSH.[10]
-
Blank Wells : Add 190 µL of Reaction Mix and 10 µL of lysis buffer (without sample).
-
Sample Wells : Add 190 µL of Reaction Mix and 10 µL of your sample (cell lysate or tissue homogenate).
-
Measurement : Immediately start reading the absorbance at 340 nm every 30-60 seconds for at least 5 minutes.[12]
-
-
Calculation of GST Activity :
-
Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
Subtract the rate of the blank from the rate of each sample.
-
Calculate enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε) * (Reaction Volume / Sample Volume) where ε (molar extinction coefficient of GS-DNB) is 9.6 mM⁻¹cm⁻¹ (or 0.0096 µM⁻¹cm⁻¹).[10]
-
Normalize activity to the protein concentration of the sample (e.g., µmol/min/mg protein).
-
Predicted Metabolic Pathway
Direct metabolic studies on this compound are limited; however, its metabolic fate can be predicted based on the well-documented pathway of its structural analog, 2-methylfuran.[14][15][16] Like furan itself, 2-alkylfurans are metabolically activated by Phase I cytochrome P450 enzymes (CYP450), primarily in the liver.[15]
This bioactivation involves oxidation of the furan ring, leading to the formation of a highly reactive, unsaturated dialdehyde intermediate. For 2-methylfuran, this metabolite is acetylacrolein.[15][16] By analogy, this compound is expected to form 2-octene-1,4-dione. These reactive metabolites can form covalent adducts with cellular macromolecules like proteins and DNA, which is the basis for the toxicity concerns associated with furan compounds.[17] Detoxification occurs via conjugation with glutathione, a reaction catalyzed by GST.
Proposed Metabolic Activation and Detoxification of this compound
Caption: Predicted metabolism of this compound via activation and detoxification.
Analytical Methodology
The quantification of this compound, a volatile compound, in complex matrices such as food or biological samples, is most effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS).[18][19] Due to its volatility, sample preparation typically involves a headspace extraction technique to isolate the analyte from the non-volatile matrix components.
Headspace-Solid Phase Microextraction (HS-SPME) is a preferred method, offering superior sensitivity compared to static headspace alone, particularly for trace-level analysis.[18][20][21]
Analytical Workflow: HS-SPME-GC-MS
Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.
Protocol: Quantification of this compound in a Liquid Matrix
This protocol is adapted from established methods for analyzing alkylfurans in food matrices.[18][22]
-
Sample Preparation :
-
Place a precise amount of the liquid sample (e.g., 5 mL) or homogenized solid (e.g., 1 g diluted in 9 mL of water) into a 20 mL headspace vial.[21]
-
Add a saturated sodium chloride solution to increase the partitioning of the volatile analyte into the headspace.
-
Spike the sample with an appropriate internal standard (e.g., deuterated 2-pentylfuran-d11) for accurate quantification.
-
Immediately seal the vial with a magnetic crimp cap.
-
-
HS-SPME Extraction :
-
Place the vial in an autosampler tray with an agitator and heater.
-
Incubation : Incubate the sample at a controlled temperature (e.g., 50°C) for a set time (e.g., 10 minutes) with agitation (e.g., 250 rpm) to allow the analytes to equilibrate into the headspace.[22]
-
Extraction : Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the vial's headspace for a defined period (e.g., 10 minutes) to adsorb the analytes.[22]
-
-
GC-MS Analysis :
-
Injection : The SPME fiber is automatically retracted and injected into the hot GC inlet (e.g., 280°C) for a short period (e.g., 1 minute) to thermally desorb the analytes onto the GC column.[22]
-
GC Conditions :
-
MS Conditions :
-
Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition : Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 81, 95, 166) and the internal standard.
-
Temperatures : Transfer line 280°C, Source 325°C.[22]
-
-
-
Quantification :
-
Generate a calibration curve using standards prepared in a matrix similar to the sample.
-
Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Safety and Handling
While GHS classification does not currently list this compound as a hazardous chemical, compounds in the furan family warrant careful handling due to unresolved toxicological concerns, primarily related to the carcinogenicity of the parent compound, furan, in animal studies.[17]
-
Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[23]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, open flames, and other sources of ignition.[23]
-
First Aid :
References
- 1. echemi.com [echemi.com]
- 2. 2-heptyl furan, 3777-71-7 [thegoodscentscompany.com]
- 3. 2-N-HEPTYLFURAN | 3777-71-7 [chemicalbook.com]
- 4. robinsonbrothers.uk [robinsonbrothers.uk]
- 5. 2-N-HEPTYLFURAN CAS#: 3777-71-7 [amp.chemicalbook.com]
- 6. 2-n-Heptylfuran - LKT Labs [lktlabs.com]
- 7. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]
- 8. Transactivation of Genes Encoding for Phase II Enzymes and Phase III Transporters by Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 3hbiomedical.com [3hbiomedical.com]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic activation of 2-methylfuran by rat microsomal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 19. ceas.org.tw [ceas.org.tw]
- 20. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS | Separation Science [sepscience.com]
- 21. researchgate.net [researchgate.net]
- 22. gcms.cz [gcms.cz]
- 23. WO2015023918A3 - Methods of producing alkylfurans - Google Patents [patents.google.com]
An In-depth Technical Guide to the Formation of 2-Heptylfuran from the Thermal Degradation of Lipids
Introduction: The Emergence of 2-Heptylfuran as a Thermal Degradation Marker
The thermal processing of lipid-rich foods, while essential for achieving desirable sensory characteristics and ensuring microbiological safety, inevitably initiates a complex cascade of chemical reactions. Among the myriad of compounds generated, furan and its alkylated derivatives have garnered significant attention from researchers, food safety authorities, and drug development professionals. This is due to their potential physiological effects and their utility as markers for the extent of thermal degradation. This compound, a volatile organic compound with a characteristic nutty and coffee-like aroma, is a prominent member of this class, frequently identified in cooked and fried foods.[1][2]
This technical guide provides a comprehensive overview of the formation of this compound from the thermal degradation of lipids. We will delve into the core chemical mechanisms, present detailed analytical methodologies for its detection and quantification, and discuss the toxicological and regulatory landscape surrounding this compound. This guide is intended for researchers and scientists in the fields of food science, analytical chemistry, and toxicology, as well as professionals in drug development who may encounter furanic compounds in their research.
Core Mechanism: The Oxidative Pathway from Unsaturated Fatty Acids to this compound
The genesis of this compound is intricately linked to the thermal oxidation of unsaturated fatty acids, which are abundant in edible oils and lipid-containing food matrices. The primary pathway involves a series of radical-mediated reactions, culminating in the formation of a key intermediate that cyclizes to the furan ring.
The Precursor Molecule: The Role of Oleic Acid
While various unsaturated fatty acids can contribute to the formation of volatile compounds, evidence points towards oleic acid (C18:1) as a significant precursor to this compound. The thermal oxidation of oleic acid leads to the formation of various hydroperoxide isomers. Specifically, the homolysis of the 8-hydroperoxide of oleic acid has been shown to generate 2-undecenal , an eleven-carbon α,β-unsaturated aldehyde.[3]
The Key Intermediate: 2-Undecenal
The formation of 2-alkylfurans from their corresponding 2-alkenal precursors is a well-established reaction pathway. In this context, 2-undecenal serves as the critical intermediate for the formation of this compound. The general mechanism involves the cyclization of the 2-alkenal to form the furan ring.
The Cyclization and Formation of this compound
The transformation of 2-undecenal to this compound is a cyclization reaction followed by dehydration. This process can be catalyzed by various factors present in a food matrix, such as heat, trace metals, and amino acids. The presence of amino acids, in particular, has been shown to drastically increase the formation of 2-alkylfurans from their corresponding α,β-unsaturated aldehydes under dry-roasting conditions.[1] This highlights the interplay between lipid degradation and Maillard reaction pathways in the overall generation of flavor and potentially toxic compounds in thermally processed foods.
The proposed mechanistic pathway is illustrated in the diagram below:
References
An In-depth Technical Guide to the Role of 2-Heptylfuran in Coffee Aroma
Abstract: This technical guide provides a comprehensive overview of 2-Heptylfuran, a volatile heterocyclic compound, and its role in the complex aroma matrix of roasted coffee. We will explore its physicochemical properties, detailed formation pathways during the roasting process, standardized analytical methodologies for its quantification, and an evidence-based assessment of its contribution to the final sensory profile of coffee. This document is intended for researchers, analytical chemists, and sensory scientists in the food and beverage industry and academia.
Introduction to this compound
The aroma of coffee is a complex symphony of over 1,000 volatile compounds that are generated during the roasting of green coffee beans.[1] Among these, furan and its alkylated derivatives are significant contributors, often imparting caramel-like, nutty, and roasted notes.[2][3] this compound (C₁₁H₁₈O) is a member of this class, distinguished by a seven-carbon alkyl chain at the second position of the furan ring. While less studied than its smaller counterparts like 2-methylfuran, its unique chemical structure and sensory descriptors suggest a distinct role in the overall coffee aroma profile. This guide synthesizes current scientific understanding to provide a detailed examination of this compound's lifecycle, from its chemical precursors in the green bean to its final impact on the consumer's sensory experience.
Physicochemical Properties & Sensory Profile
Understanding the fundamental properties of this compound is essential for developing appropriate analytical strategies and interpreting its sensory function.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below. Its relatively high boiling point and insolubility in water influence its retention in the coffee bean matrix and its release into the headspace of a brewed beverage.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₁H₁₈O | [4] |
| Molecular Weight | 166.26 g/mol | [5] |
| Appearance | Colourless to pale yellow liquid | [4] |
| Boiling Point | 209-210 °C (at 760 mm Hg) | [4] |
| Water Solubility | Insoluble | [4] |
| FEMA Number | 3401 | [4] |
| JECFA Number | 1492 | [4] |
Sensory Profile
The aroma and flavor of pure this compound have been characterized by flavor and fragrance industry experts. It is a multifaceted compound with a range of descriptors, suggesting it can contribute several nuances to a complex food aroma.
-
Primary Aroma Descriptors: Nutty, coffee-like.[4]
-
Secondary Aroma Descriptors: Green, fatty, lactonic, oily, roasted, fruity, sweet, and wine-like.[5]
-
Taste Profile (at 5 ppm): Described as fatty, vegetative, lactonic, herbal, and oily with a tropical nuance.[5]
This complex profile indicates that this compound likely contributes to the desirable roasted and nutty background notes in coffee, while potentially adding subtle green or fruity complexities.
Formation Pathways in Coffee Roasting
This compound is not present in green coffee beans; it is a neoformed contaminant generated during the intense thermal processing of roasting.[6][7][8] Its formation is primarily linked to the degradation of lipids, a pathway distinct from the sugar-derived caramelization that forms many other furans.
Mechanism: Lipid Oxidation and Amino Acid Catalysis
The formation of 2-alkylfurans is understood to originate from the thermal degradation of polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acids, which are present in green coffee beans.[6] A key study elucidated that 2-alkylfurans form from lipid-derived α,β-unsaturated aldehydes in a reaction catalyzed by amino acids under the oxidative, dry-roasting conditions found in a coffee roaster.[9][10]
The proposed pathway involves two core stages:
-
Oxidative Degradation of PUFAs: During roasting, PUFAs undergo oxidation to form hydroperoxides, which then cleave to produce a variety of breakdown products, including α,β-unsaturated aldehydes. For this compound, the likely precursor would be an aldehyde such as 2-nonenal or 2-decenal.
-
Amino Acid-Catalyzed Cyclization: The α,β-unsaturated aldehyde reacts with an amino acid (or peptide/protein) under oxidative conditions. This process, which involves radical mechanisms, facilitates the cyclization and dehydration of the aldehyde to form the stable 2-alkylfuran ring.[9][10] The presence of amino acids drastically increases the rate of formation.
Caption: Formation pathway of this compound during coffee roasting.
Factors Influencing Formation
The concentration of this compound in roasted coffee is influenced by several factors, mirroring trends observed for the parent compound, furan:
-
Roast Degree: Furan concentrations generally increase with a darker roast degree due to greater thermal input.[6] It is highly probable that this compound follows a similar trend, with levels peaking in medium-to-dark roasts.
-
Coffee Species: Coffea canephora (Robusta) beans typically have higher lipid content and different precursor compositions than Coffea arabica, leading to higher concentrations of furan and likely other lipid-derived compounds.[6][7]
-
Roasting Time & Temperature: Higher temperatures and longer roasting times promote the degradation of lipid precursors, accelerating the formation of this compound.[11]
Analytical Methodology for Quantification
Accurate quantification of this compound in a complex matrix like coffee requires a sensitive and specific analytical method. The industry standard is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[9][12]
Experimental Protocol: HS-SPME-GC-MS
This protocol provides a validated, self-consistent workflow for the analysis of this compound and other volatile furans in roasted coffee.
1. Sample Preparation: 1.1. Cryogenically grind roasted coffee beans to a fine, consistent powder to ensure homogeneity. 1.2. Accurately weigh 0.5 - 1.0 g of ground coffee into a 20 mL headspace vial. 1.3. Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the matrix, which enhances the partitioning of volatile compounds into the headspace. 1.4. Spike the sample with an appropriate internal standard (e.g., deuterated furan-d₄) for accurate quantification. 1.5. Immediately seal the vial with a PTFE-faced silicone septum and aluminum crimp cap.
2. Headspace Extraction (SPME): 2.1. Place the vial in an autosampler with an agitator and heater. 2.2. Equilibrate the sample at a controlled temperature (e.g., 50-60°C) for a set time (e.g., 10-15 minutes) with agitation to facilitate the release of volatiles. 2.3. Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the vial's headspace for a defined extraction time (e.g., 20-30 minutes) at the same temperature.
3. GC-MS Analysis: 3.1. Retract the fiber and immediately inject it into the heated GC inlet (e.g., 250-280°C) for thermal desorption of the analytes. 3.2. Perform chromatographic separation on a suitable capillary column (e.g., DB-WAX or Rxi-624Sil MS) using a programmed temperature ramp to separate this compound from other volatile compounds. 3.3. Detect and identify the compound using a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for this compound (e.g., m/z 81, 82, 95, 166).[4]
4. Quantification: 4.1. Generate a calibration curve using a series of standards with known concentrations of this compound and the internal standard. 4.2. Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: HS-SPME-GC-MS workflow for this compound analysis in coffee.
Assessing the Role of this compound in Coffee Aroma
The actual impact of a volatile compound on the final aroma of a product is determined not just by its presence, but by its concentration relative to its odor detection threshold (ODT)—the minimum concentration at which the human nose can detect it.[13][14]
The Concept of Odor Activity Value (OAV)
The significance of an aroma compound is scientifically evaluated using its Odor Activity Value (OAV), calculated as:
OAV = Concentration / Odor Detection Threshold
An OAV greater than 1 indicates that the compound is present at a high enough concentration to be smelled and to contribute to the overall aroma profile.[13] Compounds with very high OAVs are considered key or character-impact odorants.[15][16]
Inferred Significance and Gaps in Current Research
A critical review of current scientific literature reveals a significant data gap: the odor detection threshold (ODT) and typical concentration ranges for this compound in roasted coffee have not been definitively established. While analytical methods exist for its class of compounds,[9][12] specific quantification and sensory threshold studies for this compound are lacking.
Without this data, a quantitative OAV cannot be calculated, making a definitive statement on its impact level impossible. However, we can infer its potential role based on its known sensory characteristics:
-
Potential Contribution: Given its strong "nutty" and "coffee-like" descriptors, this compound is well-positioned to be a synergistic or background contributor to the core roasted aroma of coffee. Its "green," "fatty," and "fruity" nuances could also play a role in distinguishing the aroma profiles of coffees from different origins or roast levels, where lipid composition varies.
-
Need for Further Research: To fully elucidate the role of this compound, future research must focus on two key areas:
-
Quantification: Measuring the precise concentration of this compound across a range of coffee species (Arabica, Robusta) and roast degrees (light, medium, dark).
-
Sensory Threshold Determination: Establishing its ODT in water using standardized sensory panel methodologies.
-
Once this data is available, OAVs can be calculated, and sensory studies such as aroma recombination and omission tests can be performed to confirm its specific contribution to the coffee drinking experience.[15]
Conclusion
References
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- 2. mdpi.com [mdpi.com]
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- 4. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Investigating the Antineoplastic Properties of 2-Heptylfuran
Abstract
2-Heptylfuran, a furan derivative noted for its presence in various natural and processed foods, has emerged as a compound of interest in oncology research.[1][2] Recognized for its role as an inhibitor of chemical-induced carcinogenesis, its potential as a therapeutic agent warrants a systematic and in-depth investigation.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the antineoplastic mechanisms of this compound. We eschew a rigid template in favor of a logically structured narrative that moves from foundational knowledge to advanced, actionable experimental protocols. This document synthesizes current understanding, explains the causality behind experimental design, and provides detailed methodologies to ensure scientific integrity and reproducibility.
Introduction: The Scientific Rationale for this compound
This compound (C11H18O) is a substituted furan, a class of heterocyclic organic compounds.[1] While extensively documented as a flavoring agent, its bioactivity has garnered significant attention.[4][5] Initial studies have classified it as an antineoplastic agent, with specific evidence pointing towards its ability to inhibit tumorigenesis induced by carcinogens like benzo[a]pyrene.[2][3] The core impetus for this guide is the need to move beyond these initial observations and dissect the precise molecular mechanisms that underpin its anticancer potential. Understanding how this compound exerts its effects is the critical next step in evaluating its translational promise.
This guide is structured to facilitate a comprehensive investigation, beginning with broad-spectrum cytotoxicity screening and progressively narrowing the focus to specific cellular pathways including cell cycle regulation, apoptosis induction, and oxidative stress.
Postulated Mechanisms of Antineoplastic Action
Based on preliminary data and research into related furan compounds, several plausible mechanisms for this compound's anticancer activity can be hypothesized. A robust research plan should aim to validate or refute these interconnected pathways.
Induction of Phase II Detoxification Enzymes
One of the earliest noted properties of this compound is its chemopreventive activity through the induction of Phase II enzymes, such as glutathione-S-transferase.[3] These enzymes play a crucial role in detoxifying carcinogens, thereby preventing the initiation of cancer. This mechanism suggests a primary role in cancer prevention, but it may also contribute to therapeutic effects by helping the host system manage carcinogenic metabolites.
Modulation of Cell Cycle Progression
Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. Anticancer agents frequently exert their effects by inducing cell cycle arrest, which prevents cancer cells from dividing and can ultimately lead to cell death.[6] Studies on the parent compound, furan, have shown that it can alter the expression of genes related to cell cycle control.[6] It is therefore critical to investigate whether this compound can induce arrest at key checkpoints (e.g., G0/G1, S, or G2/M phases) in cancer cell lines.[7][8]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a self-destruct mechanism that is often evaded by cancer cells. A primary goal of many cancer therapies is to reactivate this process. Furan derivatives have been shown to induce apoptosis through various signaling cascades, including the activation of executioner caspases like caspase-3 and the modulation of pro- and anti-apoptotic proteins from the Bcl-2 family.[9][10][11] Investigating these pathways is central to understanding the cytotoxic effects of this compound.
Generation of Reactive Oxygen Species (ROS)
Cancer cells exist in a state of heightened intrinsic oxidative stress.[12] While low levels of ROS can promote proliferation, excessive levels can overwhelm the cell's antioxidant defenses, leading to DNA damage, lipid peroxidation, and apoptosis.[13][14] This dual role makes ROS a compelling therapeutic target. Many chemotherapeutic agents function by dramatically increasing intracellular ROS levels.[12] Benzofuran derivatives, for instance, have been shown to increase ROS, which contributes to their cytotoxic effects.[9] Therefore, assessing this compound's capacity to modulate ROS is a key mechanistic inquiry.
Experimental Investigation Framework
This section provides a logical, phased approach to characterizing the antineoplastic properties of this compound. Each protocol is designed as a self-validating system, with clear steps and justifications for the chosen methodology.
Phase 1: Foundational Cytotoxicity Screening
The initial step is to determine the dose-dependent effect of this compound on the viability of various cancer cell lines. This establishes the compound's potency and selectivity, providing essential data for subsequent mechanistic studies. The MTT assay is a reliable, colorimetric method for this purpose.[15][16]
Experimental Protocol 1: Cell Viability Assessment via MTT Assay
-
Cell Culture: Culture selected cancer cell lines (e.g., HepG2 liver carcinoma, A549 lung carcinoma, MCF-7 breast carcinoma) and a non-cancerous control cell line (e.g., BEAS-2B bronchial epithelial cells) in appropriate media until they reach ~80% confluency.[9][17]
-
Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 500 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours to assess both dose- and time-dependent effects.[16]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to generate dose-response curves and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each cell line and time point.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Type | This compound IC50 (µM) at 48h |
| HepG2 | Hepatocellular Carcinoma | 75.4 |
| A549 | Lung Carcinoma | 112.8 |
| MCF-7 | Breast Carcinoma | 98.2 |
| BEAS-2B | Non-Cancerous Bronchial | >400 |
Phase 2: Elucidating Core Mechanisms
With IC50 values established, the next phase investigates how this compound induces cell death. Flow cytometry is an indispensable tool for these analyses.[7]
Experimental Protocol 2: Cell Cycle Analysis
This protocol determines if this compound causes cell cycle arrest.[18]
-
Cell Treatment: Seed cells (e.g., HepG2) in 6-well plates. Once attached, treat them with this compound at concentrations corresponding to their IC50 and 2x IC50 for 24 hours.
-
Cell Harvesting: Harvest both floating and attached cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at 4°C. This permeabilizes the cells.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).[19]
-
Analysis: Analyze the samples using a flow cytometer. PI fluorescence intensity is directly proportional to DNA content.[8]
-
Interpretation: Generate DNA content histograms. G0/G1 phase cells will have 2n DNA content, while G2/M cells will have 4n DNA content. S-phase cells will have an intermediate amount.[19] An accumulation of cells in any particular phase compared to the control indicates cell cycle arrest.
Experimental Protocol 3: Apoptosis Assessment
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V and PI staining.
-
Cell Treatment: Treat cells as described in the cell cycle protocol (Protocol 2, step 1).
-
Harvesting: Collect all cells, including the supernatant, which may contain apoptotic bodies.
-
Staining: Wash cells with PBS and resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension. Incubate in the dark for 15 minutes.
-
Causality: Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the cell membrane during early apoptosis. PI can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.
-
-
Analysis: Analyze the stained cells by flow cytometry immediately.
-
Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.[20]
-
Experimental Protocol 4: Measurement of Intracellular ROS
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS.
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate or 6-well plates. Treat with this compound at IC50 concentrations for various short time points (e.g., 1, 3, 6, 12 hours). Include a positive control (e.g., H2O2) and a negative control.
-
Dye Loading: Remove the treatment medium and wash cells with PBS. Add DCFH-DA solution to each well and incubate for 30 minutes at 37°C.
-
Causality: Inside the cell, esterases cleave the acetate groups from DCFH-DA, trapping it intracellularly. ROS then oxidizes the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Interpretation: A significant increase in fluorescence in treated cells compared to controls indicates that this compound induces ROS production.[21]
Conclusion and Future Directions
This technical guide outlines a systematic, multi-phase approach to rigorously investigate the antineoplastic properties of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays for cell cycle, apoptosis, and ROS production, researchers can build a comprehensive profile of the compound's bioactivity. The provided protocols are grounded in established methodologies to ensure data integrity and reproducibility.
Positive findings from this framework would justify advancing the investigation into more complex models. Future directions could include:
-
Signaling Pathway Analysis: Using Western blotting to probe for key proteins in the apoptotic and cell cycle pathways (e.g., Bcl-2, Bax, p53, cyclins).[11][22]
-
In Vivo Studies: Evaluating the efficacy of this compound in animal tumor models (e.g., xenografts) to assess its therapeutic potential in a whole-organism context.[3][23]
-
Anti-Metastatic Assays: Employing Transwell invasion assays to determine if this compound can inhibit cancer cell migration and invasion, key processes in metastasis.[24][25]
Through this structured and mechanistically-driven approach, the scientific community can effectively elucidate the therapeutic potential of this compound and determine its viability as a candidate for future anticancer drug development.
References
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- 2. 2-N-HEPTYLFURAN | 3777-71-7 [chemicalbook.com]
- 3. 2-n-Heptylfuran - LKT Labs [lktlabs.com]
- 4. femaflavor.org [femaflavor.org]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
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- 8. revvity.com [revvity.com]
- 9. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Basic Methods of Cell Cycle Analysis | MDPI [mdpi.com]
- 19. Cell Cycle Analysis - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Induction of apoptosis in HepG2 cells by polysaccharide MEP-II from the fermentation broth of Morchella esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Apoptosis in human hepatoma HepG2 cells induced by corn peptides and its anti-tumor efficacy in H22 tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. article.imrpress.com [article.imrpress.com]
- 25. oncotarget.com [oncotarget.com]
Unlocking Plant Potential: A Technical Guide to 2-Heptylfuran as a Novel Plant Growth Regulator
Abstract
The quest for novel molecules capable of modulating plant growth and development is a cornerstone of modern agricultural and botanical research. Among the vast array of organic compounds, furan derivatives have emerged as a promising class of bioactive molecules. This technical guide delves into the potential of 2-Heptylfuran, a naturally occurring furan derivative, as a plant growth regulator (PGR). While direct, extensive research on this compound's specific role in plant biology is nascent, this document synthesizes existing knowledge on its chemical properties, the broader context of furan derivatives in plant science, and provides a robust framework for its systematic investigation. This guide is intended for researchers, scientists, and professionals in plant science and agrichemical development, offering both foundational knowledge and detailed experimental protocols to explore the efficacy and mechanism of action of this compound.
Introduction: The Case for this compound
Plant growth regulators are essential tools for influencing various aspects of plant life, from germination to stress response.[1][2][3][4][5] The discovery of new PGRs with novel modes of action is critical for developing more sustainable and efficient agricultural practices. This compound, a volatile organic compound (VOC), has been identified as a potential PGR.[6][7] Its lipophilic nature, conferred by the heptyl side chain, may facilitate its interaction with plant cell membranes and signaling pathways. This guide will explore the knowns and unknowns of this compound, providing a scientific roadmap for its evaluation.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to its study as a bioactive agent. These properties influence its solubility, stability, and delivery in experimental systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O | [1][8] |
| Molecular Weight | 166.26 g/mol | [6][8] |
| Appearance | Colorless to yellowish liquid | [7] |
| Odor | Nutty, coffee-like | [7] |
| Boiling Point | 83-84 °C @ 11 Torr | [7] |
| Density | 0.8794 g/cm³ @ 20 °C | [7] |
| Water Solubility | Insoluble | [7] |
| XLogP3 | 3.8 - 4.7 | [6][7] |
The high XLogP3 value indicates significant lipophilicity, suggesting that this compound may readily partition into lipid bilayers, a key feature for interacting with cellular membranes and intracellular components. Its volatility also suggests that it can act as an airborne signaling molecule, a known mechanism for plant-to-plant and microbe-to-plant communication.[6][7][9][10]
The Broader Context: Furan Derivatives and Volatile Organic Compounds in Plant Biology
While literature specifically detailing the plant growth regulatory effects of this compound is limited, the broader families of furan derivatives and VOCs are known to exert significant influence on plant physiology.
Furan Derivatives:
-
Karrikins: A class of butenolide compounds found in smoke, which includes a furanone structure, are potent seed germination stimulants.[11][12] This highlights the potential for the furan ring to be a key pharmacophore for plant growth regulation.
-
Other Furan Compounds: Various furan derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects, underscoring their diverse bioactivity.[13]
Volatile Organic Compounds (VOCs):
-
Inter-organismal Signaling: VOCs are crucial mediators of communication between plants and other organisms, including bacteria and fungi.[6][7][14] These signals can trigger a range of responses in the receiving plant, from growth promotion to induced systemic resistance.[7][14]
-
Hormonal Crosstalk: Microbial VOCs can influence plant growth by modulating phytohormone levels and signaling pathways, including those of auxins and cytokinins.[9]
The structural similarity of this compound to other bioactive furans and its nature as a VOC provide a strong rationale for investigating its specific effects on plant growth and development.
Proposed Mechanisms of Action and Avenues for Investigation
Based on the properties of this compound and the known activities of related compounds, several potential mechanisms of action can be hypothesized. These hypotheses form the basis for the experimental protocols detailed in the subsequent sections.
Potential Mechanisms:
-
Modulation of Phytohormone Signaling: this compound could interfere with the synthesis, transport, or perception of key phytohormones like auxin, which is a master regulator of root development.[15][16]
-
Interaction with Cellular Membranes: Its lipophilicity may allow it to alter membrane fluidity or interact with membrane-bound receptors and signaling proteins.
-
Induction of Stress Responses: As a VOC, it might be perceived by the plant as an external signal, triggering downstream signaling cascades that could have growth-promoting or inhibitory effects depending on the concentration.
The following diagram illustrates a hypothetical signaling pathway for this compound, providing a conceptual framework for experimental design.
Caption: Hypothetical signaling pathway of this compound in a plant cell.
Experimental Protocols for Evaluating this compound
To systematically assess the plant growth regulatory potential of this compound, a series of standardized bioassays are recommended. The model organism Arabidopsis thaliana is ideal for these initial studies due to its short life cycle, genetic tractability, and well-characterized development.
Seed Germination Assay
Rationale: This assay determines the effect of this compound on the initiation of plant development.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
This compound
-
Ethanol (for stock solution)
-
Sterile deionized water
-
Petri dishes (90 mm)
-
Filter paper
-
Growth chamber with controlled light and temperature
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve this compound in ethanol to create a 100 mM stock solution.
-
Prepare Treatment Solutions: Prepare a serial dilution of the stock solution in sterile deionized water to achieve final concentrations of 1 µM, 10 µM, 50 µM, 100 µM, and 250 µM. Include a vehicle control (water with the same concentration of ethanol as the highest treatment) and a water-only control.
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in 10% bleach with 0.1% Tween-20, and then rinse five times with sterile deionized water.
-
Plating: Place two layers of sterile filter paper in each Petri dish. Pipette 5 ml of the respective treatment or control solution onto the filter paper.
-
Sowing: Evenly distribute 50-100 sterilized seeds onto the moist filter paper in each dish.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
Data Collection: Score germination (radicle emergence) every 12 hours for 5 days.[17][18][19]
-
Analysis: Calculate the germination percentage and germination rate for each treatment.
Caption: Workflow for the this compound seed germination assay.
Root Elongation Assay
Rationale: This assay assesses the impact of this compound on post-germination growth, specifically root development, which is often regulated by hormones.[20][21][22]
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
This compound
-
Ethanol
-
Murashige and Skoog (MS) medium
-
Sucrose
-
Phytagel or Agar
-
Square Petri dishes (100x100 mm)
-
Growth chamber
Step-by-Step Protocol:
-
Prepare Treatment Plates: Prepare MS medium containing 1% sucrose and the desired concentrations of this compound (and controls as in the germination assay). Solidify with 0.8% agar.
-
Seed Sterilization and Sowing: Sterilize and sow seeds in a line on the surface of the agar plates.
-
Vernalization: Store the plates at 4°C for 2-3 days to synchronize germination.
-
Incubation: Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
Data Collection: After 7-10 days, photograph the plates and measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Analysis: Compare the average root length of treated seedlings to the controls.
Caption: Workflow for the this compound root elongation assay.
Future Directions and Concluding Remarks
The preliminary evidence and the scientific context surrounding furan derivatives and VOCs strongly suggest that this compound is a molecule of interest for plant growth regulation. The experimental framework provided in this guide offers a starting point for a comprehensive evaluation.
Future research should focus on:
-
Dose-response studies: To determine the optimal concentrations for any observed effects.
-
Structure-activity relationship studies: By testing analogs of this compound with varying alkyl chain lengths.
-
Transcriptomic and proteomic analyses: To identify the genes and proteins that are differentially expressed in response to this compound treatment.
-
Hormone quantification: To directly measure changes in endogenous phytohormone levels.
-
Studies on different plant species: To assess the broader applicability of any findings.
By systematically applying the principles and protocols outlined in this guide, the scientific community can elucidate the role of this compound in plant biology and potentially unlock a new tool for agricultural innovation.
References
- 1. Plant growth regulators | ontario.ca [ontario.ca]
- 2. eagri.org [eagri.org]
- 3. office2.jmbfs.org [office2.jmbfs.org]
- 4. byjus.com [byjus.com]
- 5. Plant Nutrition :: Plant Growth Regulators [agritech.tnau.ac.in]
- 6. Bacterial volatile organic compounds (VOCs) promote growth and induce metabolic changes in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fungal volatile organic compounds: mechanisms involved in their sensing and dynamic communication with plants [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Volatile Organic Compounds Emitted by Plant Growth-Promoting Fungus Phoma sp. GS8-3 for Growth Promotion Effects on Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of alkyl substituted 2H-furo[2,3-c]pyran-2-ones as germination stimulants present in smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Research on the Mechanisms of Phytohormone Signaling in Regulating Root Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ethylene regulates lateral root formation and auxin transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. analyzeseeds.com [analyzeseeds.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 2-Heptylfuran
This guide provides a comprehensive technical overview of the solubility and stability of 2-Heptylfuran, a furan derivative with applications as a flavoring agent and potential as an antineoplastic agent.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, methodologies for its analysis, and considerations for its handling and formulation.
Introduction to this compound
This compound (CAS No. 3777-71-7) is a member of the furan class of organic compounds, characterized by a furan ring substituted with a heptyl group at the second position.[1] It is a colorless to pale yellow liquid with a characteristic green, fatty, and oily aroma.[3] Its presence has been identified in various natural sources and as a product of the Maillard reaction.[1] Understanding the solubility and stability of this compound is critical for its application in the food and pharmaceutical industries, as these properties directly impact its bioavailability, formulation, and shelf-life.
Solubility Profile of this compound
The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and formulation development. This compound, with its long alkyl chain and heterocyclic furan ring, exhibits a predominantly non-polar character.
Aqueous and Organic Solubility
Based on available data, this compound is considered to be insoluble in water.[1][3] One source provides an estimated water solubility of 4.559 mg/L at 25°C, which is very slight.[3][4] Conversely, it is soluble in ethanol.[1] Due to its lipophilic nature, it is expected to be soluble in a range of common organic solvents. A summary of its known and predicted solubility is presented in Table 1.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Type | Solubility | Reference |
| Water | Aqueous | Insoluble (4.559 mg/L @ 25°C, est.) | [1][3] |
| Ethanol | Polar Protic Organic | Soluble | [1] |
| Methanol | Polar Protic Organic | Predicted to be Soluble | - |
| Acetonitrile | Polar Aprotic Organic | Predicted to be Soluble | - |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | Predicted to be Soluble | - |
| Dichloromethane (DCM) | Non-polar Organic | Predicted to be Soluble | - |
| Hexane | Non-polar Organic | Predicted to be Soluble | - |
| Toluene | Non-polar Organic | Predicted to be Soluble | - |
Note: "Predicted to be Soluble" is based on the "like dissolves like" principle, given the non-polar nature of this compound. Experimental verification is recommended.
Experimental Determination of Solubility
To obtain precise solubility data, standardized experimental protocols should be followed. The two most common methods are the kinetic and thermodynamic (shake-flask) solubility assays.[5]
This high-throughput method is suitable for early-stage screening. It involves preparing a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO and then making serial dilutions in the aqueous buffer of interest.[5] The concentration at which precipitation is observed is determined, providing a rapid assessment of solubility.[5]
Considered the gold standard, this method determines the equilibrium solubility of a compound.[5] An excess of solid this compound is added to the solvent of interest in a sealed vial and agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using a validated analytical method like HPLC-UV.[5]
References
Unveiling the Sensory Fingerprint of 2-Heptylfuran: A Technical Guide for Researchers and Developers
Introduction: The Aromatic World of Alkylfurans
Alkylfurans are a class of volatile organic compounds that contribute significantly to the aroma profiles of a wide variety of foods and beverages.[1] These compounds are often formed during thermal processing through the Maillard reaction and degradation of sugars and lipids.[2][3] Among these, 2-Heptylfuran (FEMA No. 3401, CAS No. 3777-71-7) stands out for its complex and multifaceted odor profile, which has garnered interest in the flavor and fragrance industry.[4][5] Understanding the precise nature of its aroma is crucial for its effective application and for predicting its sensory impact in various matrices. This guide aims to provide a detailed exploration of the odor profile of this compound, supported by established analytical and sensory evaluation techniques.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its analysis and application. These properties influence its volatility, solubility, and interaction with sensory receptors.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O | [6] |
| Molecular Weight | 166.26 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 209-210 °C at 760 mmHg | [4] |
| Flash Point | 75 °C (167 °F) | [4] |
| Specific Gravity | 0.860 - 0.866 @ 25°C | [4] |
| Refractive Index | 1.446 - 1.452 @ 20°C | [4] |
| Solubility | Insoluble in water; soluble in alcohol | [4] |
| Vapor Pressure | 0.245 mmHg @ 25°C (estimated) | [4] |
The Olfactory Profile: A Symphony of Notes
The odor of this compound is not defined by a single descriptor but rather by a complex interplay of various aromatic notes. Its profile is consistently described as having a dominant green and fatty character, often accompanied by lactonic , oily , and nutty undertones.[4] Some evaluations also report roasted , meaty , fruity , sweet , and even subtle wine-like or coffee-like nuances, highlighting the compound's versatility and the influence of concentration and matrix on its perception.[4][5]
A more detailed breakdown of the reported odor descriptors is presented below:
-
Primary Notes: Green, Fatty, Oily
-
Secondary Notes: Lactonic, Nutty, Roasted, Meaty
-
Subtle Nuances: Fruity, Sweet, Wine-like, Coffee-like, Herbal, Tropical[4]
The perceived aroma can vary depending on the concentration. For instance, at 5.00 ppm, its taste is described as fatty, vegetative, lactonic, herbal, and oily with a tropical nuance.[4]
Quantitative Odor Analysis: The Pursuit of Precision
While qualitative descriptors provide a valuable vocabulary for the odor of this compound, quantitative analysis is essential for a precise understanding of its sensory impact. Key quantitative metrics include the odor detection threshold and the intensity of specific aroma attributes.
Odor Detection Threshold
Sensory Panel Evaluation: A Structured Approach
To obtain reliable quantitative data on the odor profile of this compound, a trained sensory panel is indispensable. A detailed protocol for a descriptive sensory analysis is outlined below.
-
Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity, descriptive ability, and commitment.
-
Conduct training sessions to familiarize panelists with the aroma of this compound and to develop a standardized sensory lexicon for its attributes.[7] Reference standards for each descriptor (e.g., hexanal for "green," olive oil for "oily") should be provided.
-
-
Sample Preparation:
-
Prepare a series of concentrations of high-purity (>98%) this compound in a neutral solvent (e.g., deodorized propylene glycol or water with a suitable co-solvent).
-
Present samples in coded, odor-free glass containers to prevent bias.
-
-
Evaluation Procedure:
-
Panelists evaluate the samples in individual sensory booths under controlled conditions (temperature, humidity, and lighting).
-
Using a structured scoresheet, panelists rate the intensity of each identified aroma attribute on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the sensory attributes and the different concentrations.
-
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.
Experimental Protocol: GC-O Analysis of a Sample Containing this compound
-
Sample Preparation:
-
GC-MS/O System:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactory port. The column effluent is split between the FID and the olfactory port.
-
Column: A non-polar column (e.g., DB-5 or equivalent) is suitable for the analysis of alkylfurans.[10]
-
Mass Spectrometer: To identify the compounds corresponding to the detected odors.
-
-
GC Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: 40 °C (hold 2 min), ramp at 5 °C/min to 250 °C (hold 5 min)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Split Ratio: 10:1 (adjust as needed)
-
-
Olfactometry:
-
A trained panelist sniffs the effluent from the olfactory port and records the retention time, odor descriptor, and intensity of each detected aroma.
-
Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the sample extract to determine the Flavor Dilution (FD) factor for each odorant, providing a semi-quantitative measure of its odor potency.
-
Synthesis and Purification of this compound
For research and development purposes, the ability to synthesize and purify this compound is essential. A common and effective method for the synthesis of 2-alkylfurans is the Grignard reaction.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
-
Slowly add a solution of 1-bromohexane in anhydrous diethyl ether to the magnesium. The reaction should initiate spontaneously.
-
Once the reaction starts, add the remaining 1-bromohexane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Furfural:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of furfural in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Natural Occurrence and Formation
This compound has been identified as a volatile component in a variety of cooked foods, including roasted beef, cooked chicken, and roasted filberts.[11] Its formation is primarily attributed to the thermal degradation of lipids, particularly the autoxidation of linoleic acid.[2]
Conclusion
This compound is a flavor compound with a rich and complex odor profile dominated by green, fatty, and nutty notes. A comprehensive understanding of its sensory characteristics requires a combination of qualitative description and quantitative analysis through sensory panels and instrumental techniques like GC-O. The ability to synthesize and purify this compound allows for its controlled study and application in various fields. Further research to determine its odor detection threshold and to explore its sensory properties in different food matrices will be invaluable for its future use in the flavor, fragrance, and pharmaceutical industries.
References
- 1. Showing Compound this compound (FDB015044) - FooDB [foodb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of furan and methylfurans - Eurofins Scientific [eurofins.de]
- 4. 2-heptyl furan, 3777-71-7 [thegoodscentscompany.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 10. 2-n-Heptylfuran [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Topic: A Comprehensive Guide to the Synthesis of 2-Heptylfuran from Furfural
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a detailed protocol and scientific rationale for the synthesis of 2-heptylfuran, a valuable heterocyclic compound found in various natural products and utilized as a flavoring agent.[1][2][3] The synthetic strategy is a robust two-step process commencing with the biomass-derived platform chemical, furfural. The first step involves a Grignard reaction between furfural and heptylmagnesium bromide to generate the secondary alcohol intermediate, 1-(furan-2-yl)heptan-1-ol. The subsequent step is the acid-catalyzed dehydration of this alcohol to yield the target molecule, this compound. This guide offers in-depth experimental procedures, mechanistic insights, safety protocols, and data presentation to support researchers in successfully executing this synthesis.
Overall Reaction Scheme
The synthesis proceeds in two distinct stages:
-
Grignard Addition: Furfural + Heptylmagnesium Bromide → 1-(Furan-2-yl)heptan-1-ol
-
Acid-Catalyzed Dehydration: 1-(Furan-2-yl)heptan-1-ol → this compound + H₂O
Part 1: Synthesis of 1-(Furan-2-yl)heptan-1-ol via Grignard Reaction
The cornerstone of this initial step is the Grignard reaction, a powerful tool for forming carbon-carbon bonds.[4] The nucleophilic carbon of the heptylmagnesium bromide attacks the electrophilic carbonyl carbon of furfural, leading to the formation of a secondary alcohol upon acidic workup.[5][6]
Reaction Mechanism: Grignard Addition to Furfural
The mechanism involves the nucleophilic attack of the Grignard reagent on the aldehyde's carbonyl group. The reaction proceeds through a six-membered ring transition state.[4] The resulting magnesium alkoxide is subsequently protonated during the aqueous workup to yield the alcohol.[6]
Caption: Mechanism of Grignard addition to furfural.
Experimental Protocol: Grignard Reaction
Critical Prerequisite: All glassware must be oven-dried (or flame-dried under vacuum) and cooled under an inert atmosphere (Nitrogen or Argon) prior to use. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents react violently with water.[4][7][8]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Magnesium Turnings | Mg | 24.31 | 2.92 g | 120 | 1.2 |
| 1-Bromoheptane | C₇H₁₅Br | 179.10 | 17.91 g (14.9 mL) | 100 | 1.0 |
| Furfural | C₅H₄O₂ | 96.09 | 9.61 g (8.3 mL) | 100 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 250 mL + 50 mL | - | - |
| Saturated aq. Ammonium Chloride | NH₄Cl | - | ~150 mL | - | - |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | - | 3 x 100 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~10 g | - | - |
| Iodine Crystal (for activation) | I₂ | - | 1 small crystal | - | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser and pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Preparation of Heptylmagnesium Bromide:
-
Place the magnesium turnings (2.92 g) in the dry 500 mL three-necked flask equipped with a stir bar, reflux condenser, and dropping funnel. Assemble the apparatus under an inert atmosphere.
-
Add ~50 mL of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of 1-bromoheptane (17.91 g) in 150 mL of anhydrous THF.
-
Add a small portion (~15 mL) of the 1-bromoheptane solution to the magnesium suspension. If the reaction does not initiate (indicated by gentle bubbling and warming), add one small crystal of iodine and warm the flask gently.
-
Once initiated, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process.[7]
-
After the addition is complete, continue stirring the mixture for an additional 60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Furfural:
-
Cool the freshly prepared heptylmagnesium bromide solution to 0 °C using an ice-water bath.
-
Prepare a solution of freshly distilled furfural (9.61 g) in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add the furfural solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.[9]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture again in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~150 mL). This is a safer alternative to water or dilute acid for hydrolyzing the magnesium alkoxide and unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(furan-2-yl)heptan-1-ol as an oil. This intermediate is often sufficiently pure for the next step.
-
Part 2: Synthesis of this compound via Dehydration
The second stage involves the elimination of water from the alcohol intermediate to form the stable, aromatic furan ring system. This is an acid-catalyzed dehydration reaction.[10][11] The secondary alcohol dehydrates via an E1 mechanism.[12][13]
Reaction Mechanism: Acid-Catalyzed Dehydration
The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water).[12] Departure of the water molecule generates a secondary carbocation stabilized by the adjacent furan ring. A base (e.g., water or the conjugate base of the acid) then abstracts a proton, leading to the formation of the double bond and regeneration of the aromatic furan system.
Caption: Mechanism of acid-catalyzed dehydration.
Experimental Protocol: Dehydration
Materials and Reagents
| Reagent/Material | Formula | Quantity |
| Crude 1-(Furan-2-yl)heptan-1-ol | C₁₁H₁₈O₂ | Product from Part 1 |
| p-Toluenesulfonic acid (PTSA) | C₇H₈O₃S·H₂O | ~0.5 g (catalytic amount) |
| Toluene | C₇H₈ | 150 mL |
| Saturated aq. Sodium Bicarbonate | NaHCO₃ | ~100 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | ~10 g |
Equipment
-
250 mL round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure
-
Reaction Setup:
-
Place the crude alcohol from Part 1 into the 250 mL round-bottom flask.
-
Add toluene (150 mL) and a catalytic amount of p-toluenesulfonic acid (~0.5 g).
-
Equip the flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.
-
-
Dehydration:
-
Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the trap (typically 2-4 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
-
Expected Properties: Boiling Point: 209-210 °C; Refractive Index (n20/D): ~1.45.[14]
-
Overall Synthesis Workflow
Caption: Complete workflow for the synthesis of this compound.
Safety Precautions
-
Furfural: Toxic if swallowed, inhaled, or in contact with skin. It is a combustible liquid and may polymerize violently in the presence of strong acids or bases.[15] Handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including splash goggles, a lab coat, and chemical-resistant gloves.[16]
-
Grignard Reagents: Heptylmagnesium bromide and its preparation involve highly flammable solvents (THF, diethyl ether). Grignard reagents are pyrophoric and react violently with water and protic solvents.[8] All operations must be conducted under an inert atmosphere, and an ice bath should be readily available to control the exothermic reaction.[7]
-
1-Bromoheptane: Harmful if swallowed and causes skin and eye irritation. Handle with appropriate PPE in a fume hood.
-
Acids: Concentrated acids like p-toluenesulfonic acid are corrosive. Avoid contact with skin and eyes. Neutralize any spills immediately.
Conclusion
The synthesis of this compound from furfural is a reliable and scalable two-step process that utilizes fundamental organic reactions. The success of the synthesis hinges on the careful execution of the Grignard reaction under strictly anhydrous conditions and the effective dehydration of the resulting alcohol intermediate. This guide provides a comprehensive framework, from mechanistic understanding to detailed protocols, enabling researchers to produce this valuable furan derivative efficiently and safely.
References
- 1. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-heptyl furan, 3777-71-7 [thegoodscentscompany.com]
- 3. 2-n-Heptylfuran - LKT Labs [lktlabs.com]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. study.com [study.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 14. 2-N-HEPTYLFURAN | 3777-71-7 [chemicalbook.com]
- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 16. furan.com [furan.com]
Application Note: Quantitative Analysis of 2-Heptylfuran in Food Matrices by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Abstract
This application note presents a detailed, robust, and validated method for the determination of 2-heptylfuran in various food matrices. This compound is a flavor compound found in a range of thermally processed foods, contributing to their characteristic aroma profiles.[1][2] The methodology employs headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by gas chromatography-mass spectrometry (GC-MS) for separation and quantification. This approach offers high sensitivity, selectivity, and minimal sample preparation, making it suitable for routine analysis in food quality control and research laboratories.
Introduction
This compound (C₁₁H₁₈O) is a volatile organic compound belonging to the furan family.[1] It is a naturally occurring flavor component in many cooked or roasted foods, including coffee, roasted nuts, and cooked meats.[2] Its formation is often associated with the Maillard reaction and the thermal degradation of lipids during cooking processes.[3] While furan and some of its derivatives have raised toxicological concerns, this compound is recognized as a flavoring agent by regulatory bodies such as the FDA.[4] Accurate quantification of this compound is crucial for understanding flavor chemistry, ensuring product consistency, and for safety assessments.
Due to the volatile nature of this compound, headspace (HS) sampling techniques are ideal for its extraction from complex food matrices.[5][6] Among these, solid-phase microextraction (SPME) offers significant advantages, including solvent-free extraction, concentration of analytes, and ease of automation.[7][8] When coupled with the resolving power of gas chromatography (GC) and the specificity of mass spectrometry (MS), HS-SPME-GC-MS provides a powerful tool for the trace-level analysis of volatile compounds in food. This note provides a comprehensive protocol, from sample preparation to data analysis, grounded in established analytical principles.
Experimental
Principle of the Method
The method is based on the equilibrium-driven partitioning of this compound from the food matrix into the headspace of a sealed vial. An SPME fiber coated with a suitable stationary phase is exposed to the headspace, where it adsorbs and concentrates the analyte. The fiber is then transferred to the hot GC inlet, where the analyte is desorbed and introduced into the analytical column for separation. Detection and quantification are achieved using a mass spectrometer, typically operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Reagents and Materials
-
Standards: this compound (CAS No. 3777-71-7) of high purity (≥98%).
-
Internal Standard (IS): A suitable deuterated furan analog, such as furan-d4, is recommended for improved accuracy and precision.[5][9] The choice of IS should be based on its chemical similarity to the analyte and its absence in the samples.
-
Solvents: Methanol or ethanol (HPLC grade) for the preparation of stock solutions.
-
Salts: Sodium chloride (NaCl), analytical grade, for modifying the sample matrix and improving analyte partitioning into the headspace.[5][10]
-
Water: Deionized or LC-MS grade water.
-
SPME Fibers: A Carboxen/Polydimethylsiloxane (CAR/PDMS) or a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad applicability to volatile and semi-volatile compounds.[10] SPME Arrows, which offer greater robustness and higher phase volume, can also be used for enhanced sensitivity.[7][11]
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
Instrumentation
A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer is required. An autosampler capable of performing automated SPME extraction is highly recommended for reproducibility.
Table 1: Recommended GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Column | Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm) or equivalent mid-polar column.[8] | Provides good separation for volatile organic compounds. |
| Inlet Temperature | 250 - 280 °C[7][10] | Ensures rapid and complete desorption of the analyte from the SPME fiber. |
| Injection Mode | Splitless (1-2 min) | Maximizes the transfer of analyte to the column for trace analysis. A split injection may be used for highly concentrated samples.[10] |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min.[9][10] | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 40 °C (hold 2-4 min), Ramp: 10-20 °C/min to 240 °C (hold 3-5 min).[10] | This program allows for the separation of this compound from other volatile matrix components. Optimization may be required. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV. | Standard ionization technique that produces reproducible fragmentation patterns. |
| Source Temperature | 230 °C[5] | A standard source temperature that balances sensitivity and prevents thermal degradation. |
| Transfer Line Temp. | 250 °C | Prevents condensation of the analyte between the GC and MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for the analyte and internal standard. |
| Quantifier Ion (this compound) | m/z 81 (most abundant)[4][12] | The most intense fragment ion provides the best signal-to-noise ratio for quantification. |
| Qualifier Ions (this compound) | m/z 95, 166[4][12] | Used for confirmation of analyte identity by maintaining expected ion ratios. |
Detailed Protocols
Standard Preparation
Causality: Accurate standard preparation is fundamental for reliable quantification. Gravimetric preparation is advised for volatile compounds to minimize errors from evaporation.[13]
-
Primary Stock Solution (approx. 1000 µg/mL):
-
Tare a 10 mL volumetric flask containing ~5 mL of methanol.
-
Using a chilled gastight syringe, add approximately 10 mg of this compound.
-
Record the exact weight added.
-
Dilute to the mark with methanol and mix thoroughly.
-
Calculate the precise concentration.
-
-
Internal Standard Stock Solution: Prepare a stock solution of the deuterated internal standard in methanol using the same procedure.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with water in headspace vials. These will be used to build the calibration curve.
Sample Preparation and HS-SPME Protocol
Causality: The goal of sample preparation is to create a consistent matrix that allows for reproducible partitioning of the analyte into the headspace. The addition of salt (salting out) increases the ionic strength of the aqueous phase, reducing the solubility of non-polar compounds like this compound and promoting their volatilization.[5][10]
-
Sample Homogenization:
-
Liquid Samples (e.g., coffee, juices): Mix thoroughly. If viscous, a dilution with deionized water may be necessary.[5]
-
Solid/Semi-solid Samples (e.g., baby food, sauces): Homogenize the sample using a blender or food processor.
-
-
Extraction Procedure:
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[10][13] The exact amount should be consistent across all samples and standards.
-
Add a consistent volume of saturated NaCl solution (e.g., 5 mL) to the vial.[5][10]
-
Spike the vial with a known amount of the internal standard working solution.
-
Immediately seal the vial with a magnetic screw cap.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
-
Place the vial in the autosampler tray.
-
Diagram 1: HS-SPME-GC-MS Workflow
A generalized workflow for the analysis of this compound in food.
HS-SPME and GC-MS Analysis Protocol
Causality: The incubation temperature and time are critical parameters that must be optimized and controlled.[13] Insufficient incubation leads to incomplete equilibration and poor sensitivity, while excessive temperature can potentially induce the formation of furan compounds in certain matrices.[5][6] Agitation ensures a more rapid equilibrium between the sample and the headspace.
Table 2: Recommended HS-SPME Parameters
| Parameter | Recommended Setting | Rationale |
| Incubation Temperature | 40 - 60 °C[7][8] | Balances efficient volatilization with minimizing potential analyte degradation or formation. |
| Incubation Time | 10 - 20 min[7][11] | Allows for the sample to reach thermal equilibrium with the headspace. |
| Agitation | 250 rpm[7][11] | Facilitates the mass transfer of the analyte into the headspace. |
| Extraction Time | 10 - 20 min[11] | The time the SPME fiber is exposed to the headspace for analyte adsorption. |
| Desorption Time | 1 - 5 min[7][11] | Ensures complete transfer of the analyte from the fiber to the GC column. |
Data Analysis and Quality Control
Calibration and Quantification
Quantification should be performed using an internal standard calibration method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the working standards. The concentration of this compound in the samples is then calculated from this curve. The use of an internal standard corrects for variations in sample matrix effects, extraction efficiency, and injection volume.[6]
Method Validation
A new method must be validated to ensure it is fit for purpose. Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should typically be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[14]
-
Accuracy: Determined by performing recovery studies on spiked matrix samples at different concentration levels. Recoveries are typically expected to be within 80-120%.[15][16]
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) and expressed as the relative standard deviation (RSD), which should generally be <15%.[14][15]
Table 3: Example Method Performance Data (Hypothetical)
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 1 - 100 µg/kg | - |
| Linearity (r²) | 0.998 | > 0.99 |
| LOQ | 1 µg/kg | - |
| Recovery (at 10 µg/kg) | 95% | 80 - 120% |
| Precision (RSD%) | 7% | < 15% |
Conclusion
The described HS-SPME-GC-MS method provides a sensitive, accurate, and reliable approach for the routine analysis of this compound in a variety of food matrices. The automation of the HS-SPME technique allows for high sample throughput while minimizing manual labor and the use of organic solvents. By carefully optimizing and validating the method parameters, laboratories can achieve high-quality data for quality control, flavor research, and food safety applications.
Diagram 2: Causality in HS-SPME Parameter Selection
Key parameters influencing the sensitivity and reproducibility of the analysis.
References
- 1. Showing Compound this compound (FDB015044) - FooDB [foodb.ca]
- 2. 2-heptyl furan [flavscents.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 8. gcms.cz [gcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [discover.restek.com]
- 12. 2-n-Heptylfuran [webbook.nist.gov]
- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 14. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-Heptylfuran in Complex Matrices: A Comparative Analysis of Headspace and Solid-Phase Microextraction Techniques
Abstract
This application note provides a comprehensive guide for the quantification of 2-Heptylfuran, a volatile organic compound with a characteristic nutty, coffee-like aroma, using two prevalent sample preparation techniques: Static Headspace (HS) and Headspace Solid-Phase Microextraction (HS-SPME), both coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the theoretical underpinnings of each technique, present detailed, step-by-step protocols, and offer a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical needs. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adaptation for various complex matrices.
Introduction: The Analytical Challenge of this compound
This compound (C₁₁H₁₈O) is a furan derivative found in various food products, contributing to their distinct flavor and aroma profiles.[1][2][3] Its presence can be a result of the Maillard reaction during thermal processing.[1][2] Beyond its role as a flavoring agent, this compound has also been investigated for other biological activities.[1][4] Accurate quantification of this volatile compound is crucial for quality control in the food and beverage industry, as well as for research in life sciences.
The primary analytical challenge in quantifying this compound lies in its volatility and its frequent presence in complex sample matrices. Direct injection of such samples into a GC system can contaminate the instrument and lead to significant matrix interference.[5] Therefore, sample preparation techniques that isolate volatile analytes from the non-volatile matrix are essential. This note focuses on two such techniques: Static Headspace (HS) and Headspace Solid-Phase Microextraction (HS-SPME).
Theoretical Framework: Headspace vs. SPME
Static Headspace (HS) Analysis
Static headspace analysis is a robust and straightforward technique for the analysis of volatile compounds in liquid or solid samples.[6][7] The underlying principle is based on the partitioning of volatile analytes between the sample phase and the gas phase (headspace) in a sealed vial at a constant temperature. After reaching equilibrium, a portion of the headspace gas is injected into the GC-MS for analysis.
The concentration of the analyte in the headspace is governed by its vapor pressure and the sample matrix. Key parameters influencing this equilibrium include temperature, incubation time, and the phase ratio (volume of headspace to the volume of the sample).[5] HS analysis is particularly advantageous for its simplicity, minimal sample preparation, and the "clean" nature of the injection, which reduces instrument maintenance.[5][6][7] However, it may lack the sensitivity required for trace-level analysis of less volatile compounds.[5][8]
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free sample preparation technique that combines extraction and preconcentration of analytes into a single step.[9] It utilizes a fused-silica fiber coated with a stationary phase. This fiber is exposed to the headspace of a sample vial, where volatile analytes partition from the gas phase onto the fiber coating. After an appropriate extraction time, the fiber is retracted and inserted into the hot GC inlet, where the analytes are thermally desorbed for analysis.
SPME offers several advantages over static headspace, most notably its ability to concentrate analytes, leading to significantly lower detection limits.[8][10][11] The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For semi-volatile compounds like this compound, a fiber with a broader range of applicability, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often a suitable choice.[12] While SPME is a powerful technique, it can be susceptible to matrix effects, and fiber lifetime is a consideration.[9][13]
Experimental Workflows and Protocols
The following sections provide detailed protocols for the quantification of this compound using both HS-GC-MS and HS-SPME-GC-MS. These protocols are intended as a starting point and may require optimization for specific sample matrices.
General Instrumentation: GC-MS Parameters
A gas chromatograph coupled with a mass spectrometer is the recommended analytical platform. The following are typical GC-MS conditions suitable for this compound analysis:
| Parameter | Value | Rationale |
| GC System | Agilent 7890B GC with 5977B MSD or equivalent | Provides reliable and sensitive detection. |
| Column | Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.40 µm | Highly selective for volatile organic compounds, suitable for both HS and SPME.[8][10] |
| Carrier Gas | Helium, constant flow at 1.4 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 35°C (hold 3 min), ramp to 75°C at 8°C/min, then to 200°C at 15°C/min (hold 1 min) | Optimized for separation of furan and alkylfurans.[10] |
| Inlet Temperature | 280°C | Ensures efficient vaporization and desorption.[10] |
| Transfer Line Temp. | 280°C | Prevents analyte condensation.[10] |
| MS Source Temp. | 230-325°C | Optimal for ionization.[10][14] |
| MS Quad Temp. | 150-200°C | Maintains ion path stability.[10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for the target analyte. |
| SIM Ions for this compound | m/z 81 (quantifier), 95, 166 | Based on the expected mass spectrum of this compound. |
Protocol 1: Static Headspace (HS) GC-MS
This protocol is suitable for samples where this compound concentrations are expected to be relatively high, or when a simpler, higher-throughput method is desired.
Workflow Diagram:
Caption: Static Headspace (HS) GC-MS workflow for this compound analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh or pipette a defined amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.
-
For aqueous samples, add a salt (e.g., 4 g of NaCl) to increase the ionic strength of the solution.[14] This "salting-out" effect decreases the solubility of this compound and promotes its partitioning into the headspace.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS Autosampler Parameters:
-
Incubation Temperature: 80°C. A higher temperature increases the vapor pressure of this compound, enhancing sensitivity.
-
Incubation Time: 20 minutes. This allows for the sample to reach thermal equilibrium.[14]
-
Agitation: On (if available). Agitation facilitates the mass transfer of the analyte into the headspace.
-
Injection Volume: 1 mL.
-
-
Data Analysis and Quantification:
-
Prepare a calibration curve using a series of standards of this compound in a matrix that closely matches the samples.
-
Use an internal standard (e.g., deuterated furan) to correct for variations in injection volume and matrix effects.[15]
-
Integrate the peak area of the quantifier ion (m/z 81) for both the samples and standards to determine the concentration of this compound.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is recommended for trace-level quantification of this compound or in highly complex matrices where preconcentration is necessary.
Workflow Diagram:
Caption: Headspace SPME (HS-SPME) GC-MS workflow for this compound analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare the sample in a 20 mL headspace vial as described in the HS protocol (Section 3.2, Step 1). The sample volume may be adjusted to optimize the headspace volume.[12]
-
-
HS-SPME Autosampler Parameters:
-
SPME Fiber: DVB/CAR/PDMS, 50/30 µm. This fiber is effective for a wide range of volatile and semi-volatile compounds.
-
Incubation Temperature: 50°C. A lower temperature compared to HS is often sufficient for SPME and can minimize the degradation of thermally labile matrix components.[10]
-
Incubation Time: 10 minutes.
-
Extraction Time: 10-20 minutes. The optimal time should be determined experimentally to ensure equilibrium or consistent pre-equilibrium extraction.[10]
-
Agitation: 250 rpm.
-
Desorption Temperature: 280°C.
-
Desorption Time: 1 minute.
-
-
Data Analysis and Quantification:
-
Follow the same quantification strategy as outlined in the HS protocol (Section 3.2, Step 3), using matrix-matched standards and an internal standard.
-
Comparative Analysis: Headspace vs. SPME for this compound
The choice between Static Headspace and HS-SPME depends on the specific requirements of the analysis. Below is a comparative summary of their key performance attributes for this compound quantification.
| Parameter | Static Headspace (HS) | Headspace SPME (HS-SPME) | Rationale/Comments |
| Sensitivity | Moderate | High to Very High | SPME preconcentrates the analyte on the fiber, leading to significantly lower detection limits.[8][10][16] |
| Linearity (r²) | Typically >0.99 | Typically >0.99 | Both techniques can achieve excellent linearity with proper method validation.[15][17][18] |
| Precision (%RSD) | Good (<15%) | Good to Excellent (<10%) | SPME can sometimes offer better precision due to the concentrating effect, although automation is key for both.[16] |
| Sample Throughput | Higher | Lower | HS generally has shorter cycle times as it does not require the extraction and desorption steps of SPME. |
| Cost per Sample | Lower | Higher | The primary cost difference is the consumable SPME fibers, which have a limited lifetime.[9] |
| Method Development | Simpler | More Complex | SPME requires optimization of additional parameters such as fiber chemistry, extraction time, and desorption conditions.[9] |
| Matrix Effects | Generally Lower | Can be Significant | The competitive adsorption of matrix components on the SPME fiber can affect analyte recovery.[13] |
| Robustness | High | Moderate | HS is a simpler technique with fewer components that can fail. SPME fibers are delicate and require careful handling.[10] |
Conclusion and Recommendations
Both Static Headspace and Headspace SPME are powerful techniques for the quantification of this compound in a variety of matrices.
-
Static Headspace (HS) is the recommended technique when:
-
The expected concentration of this compound is relatively high.
-
High sample throughput is a priority.
-
A simpler, more robust method is preferred.
-
-
Headspace SPME is the method of choice when:
-
Trace-level quantification is required.
-
The sample matrix is particularly complex and requires selective extraction and preconcentration.
-
The highest sensitivity is the primary analytical goal.
-
For many applications, the enhanced sensitivity of HS-SPME, particularly with modern advancements like SPME Arrow technology which offers greater phase volume and robustness, will be the superior option.[8][10] However, for routine quality control of samples with sufficient analyte concentration, the simplicity and speed of Static Headspace make it a highly effective and economical choice.
Ultimately, the selection of the most appropriate technique requires a thorough evaluation of the analytical objectives, sample characteristics, and available instrumentation. The protocols and comparative data presented in this application note provide a solid foundation for making an informed decision and for the successful quantification of this compound.
References
- 1. 2-N-HEPTYLFURAN | 3777-71-7 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Showing Compound this compound (FDB015044) - FooDB [foodb.ca]
- 4. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What Is the Difference Between Headspace and Direct Injection GC for Volatile Compound Analysis? - Persee [pgeneral.com]
- 6. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]
- 7. agilent.com [agilent.com]
- 8. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [discover.restek.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. gcms.cz [gcms.cz]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Automated headspace solid-phase microextraction versus headspace for the analysis of furan in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
Application Note: Optimizing Solid-Phase Microextraction (SPME) for the Robust Analysis of Furan and its Derivatives
Abstract
This guide provides a comprehensive framework for the development and optimization of Solid-Phase Microextraction (SPME) methods for the quantitative analysis of furan and its alkylated derivatives in complex matrices. Furanic compounds, often formed during the thermal processing of food, are of significant interest due to their potential carcinogenicity.[1][2] Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has become a preferred technique for its sensitivity, simplicity, and solvent-free nature.[3][4] This document moves beyond a simple recitation of steps to explain the underlying scientific principles governing method optimization. It offers field-proven insights into selecting the appropriate fiber, tuning extraction parameters for maximum sensitivity, and ensuring method robustness through rigorous validation. Detailed protocols and troubleshooting guidance are provided for researchers, scientists, and quality control professionals aiming to establish reliable analytical workflows for these challenging volatile compounds.
The Rationale for SPME in Furan Analysis
Furan and its derivatives are highly volatile, low molecular weight compounds that can be present at trace levels in diverse and often complex sample matrices like coffee, baby food, and fruit juices.[5][6] Traditional sample preparation methods can be time-consuming, require significant volumes of organic solvents, and may suffer from analyte loss.
SPME is a solvent-free, equilibrium-based sample preparation technique that addresses these challenges.[7][8][9] In its most common application for furans, Headspace SPME (HS-SPME), a fused silica fiber coated with a polymeric stationary phase is exposed to the vapor phase (headspace) above the sample.[10] Analytes partition from the sample matrix into the headspace and then adsorb onto or absorb into the fiber coating.[10][11] The fiber is then transferred directly to the GC inlet for thermal desorption and analysis. This process concentrates the analytes, minimizes matrix interference, and provides a sensitive and clean injection.[12]
The amount of analyte extracted by the fiber is governed by the equilibrium between the sample, the headspace, and the fiber coating, as described by the following relationship:
n = (K_fs * V_f * K_hs * V_h * C_0) / (K_fs * V_f + K_hs * V_h + V_s)
Where n is the mass of analyte extracted, K_fs is the fiber/headspace partition coefficient, V_f is the fiber volume, K_hs is the headspace/sample partition coefficient, V_h is the headspace volume, V_s is the sample volume, and C_0 is the initial analyte concentration in the sample. Understanding this principle is crucial, as every parameter we optimize is designed to shift this equilibrium favorably to maximize the amount of analyte on the fiber (n).
The Core of Optimization: A Parameter-Driven Approach
A successful SPME method is not a one-size-fits-all solution; it is a carefully balanced system of optimized parameters. The following sections detail the critical variables and the scientific reasoning behind their adjustment.
The First Critical Choice: SPME Fiber Selection
The interaction between the analyte and the fiber coating is the most critical factor in SPME. The selection should be based on the principle of "like dissolves like," matching the polarity and properties of the fiber to the target analytes. Furan and its smaller alkyl derivatives are volatile and relatively nonpolar to moderately polar.
Fiber Coating Chemistry:
-
Adsorbent Fibers: These fibers have porous solid particles embedded in a liquid polymer. They are ideal for trapping small, volatile analytes.
-
Carboxen/Polydimethylsiloxane (CAR/PDMS): This is often the most suitable fiber for furan analysis.[6][13] The microporous Carboxen particles have a very high affinity for analytes with molecular weights between 30 and 80 amu, making them highly effective at trapping furan.[14]
-
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS): This is a multi-layered, wide-range fiber. It can effectively trap furan with its Carboxen layer while also capturing larger alkylated furans with the DVB layer, making it excellent for multi-analyte methods.[15][16]
-
-
Absorbent Fibers: These are liquid-like coatings where the analyte partitions into the phase.
-
Polydimethylsiloxane (PDMS): A nonpolar phase, suitable for nonpolar analytes. While it can extract furans, its efficiency for the highly volatile parent furan is often lower than adsorbent fibers.[6]
-
Polyacrylate (PA): A more polar fiber, generally less suitable for the less polar furan but may have utility for more polar derivatives like furfuryl alcohol.
-
The SPME Arrow Advantage: For demanding applications, the SPME Arrow offers a significant upgrade over traditional fibers. Its design features a larger surface area and volume of stationary phase, leading to higher extraction efficiency and lower detection limits.[5][17] Furthermore, its robust metal core and sheathing prevent the breakage common with fragile fused silica fibers, making it ideal for high-throughput automated laboratories.[5][17]
| Fiber Type | Primary Mechanism | Target Analytes | Suitability for Furan |
| CAR/PDMS | Adsorption | Volatiles & low MW compounds (MW 30-225) | Excellent for furan and small methylfurans[6][13] |
| DVB/CAR/PDMS | Adsorption | Broad range of volatiles (MW 40-275) | Excellent for furan and its derivatives simultaneously[15] |
| DVB/PDMS | Adsorption/Absorption | Volatiles & semi-volatiles (MW 50-300) | Good , especially for larger alkylated furans |
| PDMS | Absorption | Nonpolar semi-volatiles (MW 60-275) | Fair , less efficient for highly volatile furan[6] |
Optimizing the Extraction Environment
Once the fiber is selected, the conditions under which the extraction occurs must be fine-tuned to maximize the analyte transfer from the sample to the fiber.
Caption: A decision-making workflow for systematic SPME method optimization.
-
Extraction Temperature: Temperature is a double-edged sword. Increasing the sample temperature increases the vapor pressure of the furan compounds, driving them into the headspace and increasing the rate of extraction.[18] However, excessively high temperatures can negatively impact the partition coefficient (extraction becomes less favorable) and potentially degrade the sample or the fiber. An optimal temperature, typically between 35°C and 60°C, must be determined experimentally.[18][19][20]
-
Extraction Time: The goal is to reach equilibrium, where the amount of analyte adsorbed by the fiber no longer changes over time. Operating at equilibrium makes the method more robust and less sensitive to minor fluctuations in timing. For furans, equilibrium can often be reached in 10-30 minutes.[1] It is crucial to perform a time-course study (e.g., testing 5, 10, 15, 20, 30, 45 min) to identify the point at which the analyte response plateaus. If equilibrium takes too long, a shorter, pre-equilibrium time can be used, but this requires extremely precise timing control by an autosampler.
-
Agitation: A stagnant headspace slows the diffusion of analytes to the fiber. Agitation, through stirring or orbital shaking (typically 250-500 rpm), constantly replenishes the headspace near the fiber, accelerating the achievement of equilibrium.[3][18]
-
The Salting-Out Effect: For aqueous samples (juices, coffee), dissolving a salt like sodium chloride (NaCl) into the sample dramatically decreases the solubility of nonpolar and moderately polar organic compounds like furans.[3][19] This "salting-out" effect drives more analyte into the headspace, significantly increasing extraction efficiency and improving sensitivity. Often, a saturated NaCl solution is used.[6][19]
Desorption: Releasing the Analytes
After extraction, the analytes must be efficiently transferred to the GC column. This is achieved by heating the fiber in the GC inlet.
-
Desorption Temperature: Must be high enough to ensure rapid and complete release of the analytes but not so high that it causes thermal degradation of the fiber coating. Typical temperatures range from 240-280°C.
-
Desorption Time: This should be long enough for complete transfer but short enough to ensure sharp chromatographic peaks. A time of 2-5 minutes is usually sufficient.
Protocols for Implementation
The following protocols provide a validated starting point for method development. Researchers should treat these as a baseline and perform their own optimization for their specific matrix and instrumentation.
Protocol 1: HS-SPME-GC-MS Analysis of Furan in a Liquid Matrix (e.g., Coffee)
This protocol is adapted from established methods for analyzing furan compounds in beverages.[17][19]
-
Sample Preparation:
-
Prepare a saturated sodium chloride (NaCl) solution.
-
In a 20 mL headspace vial, add 5 g of the liquid sample (e.g., brewed coffee, cooled to room temperature).
-
Add 5 mL of the saturated NaCl solution.[19]
-
Spike with an appropriate amount of isotopically labeled internal standard (e.g., furan-d4). This is critical for accurate quantification.[13][21]
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
SPME Fiber/Arrow: 120 µm Carbon Wide Range/PDMS SPME Arrow (or 75 µm CAR/PDMS fiber).[5][13]
-
Place the vial in the autosampler tray.
-
Incubation/Equilibration: Incubate the vial at 35°C for 15 minutes with agitation (500 rpm).[19]
-
Extraction: Expose the SPME fiber to the headspace of the vial for 15 minutes at 35°C with continued agitation.[19]
-
-
GC-MS Analysis:
-
Desorption: Transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.
-
GC Column: Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm) or equivalent.[5][17]
-
Oven Program: 35°C (hold 5 min), ramp to 150°C at 10°C/min, then to 240°C at 25°C/min (hold 2 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters: Use electron ionization (EI) at 70 eV. For high sensitivity and selectivity, operate in Selected Ion Monitoring (SIM) mode.
-
Furan: m/z 68, 39
-
Furan-d4 (IS): m/z 72, 42
-
2-Methylfuran: m/z 82, 81, 53
-
(Add other target ions as needed)
-
-
Protocol 2: HS-SPME-GC-MS Analysis of Furan in a Solid Matrix (e.g., Cookies)
This protocol is designed for solid or semi-solid food products.[3][22]
-
Sample Preparation:
-
Homogenize the solid sample into a fine, consistent powder.
-
Weigh 1 g of the homogenized sample into a 20 mL headspace vial.
-
Add 9 mL of saturated NaCl solution.
-
Spike with the internal standard solution (e.g., furan-d4).
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
SPME Fiber/Arrow: DVB/CAR/PDMS.
-
Incubation/Equilibration: Incubate the vial at 50°C for 15 minutes with agitation (700 rpm).
-
Extraction: Expose the SPME fiber to the headspace for 25 minutes at 50°C with continued agitation.[23]
-
-
GC-MS Analysis:
-
Follow the GC-MS parameters outlined in Protocol 1, adjusting the oven program as necessary to resolve any matrix interferences.
-
Method Validation: Ensuring Trustworthy Data
A fully optimized method must be validated to prove its fitness for purpose. Key validation parameters include:
-
Linearity: Establish calibration curves over the expected concentration range. A correlation coefficient (r²) of >0.99 is desirable.[6][22]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. Relative Standard Deviation (RSD%) should typically be <15%.[13][19][24]
-
Accuracy/Recovery: Determined by spiking blank matrix samples at low, medium, and high concentrations. Recoveries between 80-120% are generally considered acceptable.[6][19][24]
-
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ).[4][13][20]
Example Optimized Parameters from Literature
| Matrix | Fiber Type | Extraction Temp. | Extraction Time | Key Findings | Reference |
|---|---|---|---|---|---|
| Baby Formula & Coffee | SPME Arrow (CWR/PDMS) | 45°C | 10 min | SPME Arrow provided superior sensitivity compared to traditional SPME and static headspace. | [1][17] |
| Fruit Juice & Canned Fish | SPME Arrow (CAR/PDMS) | 35°C | 15 min | Optimized for simultaneous analysis of furan and 10 derivatives. | [6][19] |
| Carbohydrate-rich foods | 75µm CAR/PDMS | Optimized | Optimized | Method showed good precision (<10% RSD) and low LODs (8-70 pg/g). | [13] |
| Chocolate | DVB/CAR/PDMS | 50°C | 25 min | Method validated for furan and four alkylfurans; showed processing impact. |[20][22] |
Conclusion
The optimization of an HS-SPME method for furan analysis is a systematic process grounded in the fundamental principles of chemical equilibrium and mass transfer. By carefully selecting the fiber coating and methodically tuning extraction and desorption parameters, researchers can develop highly sensitive, robust, and reliable methods. The use of modern tools like the SPME Arrow and the indispensable practice of including isotopically labeled internal standards further enhance method performance, providing the accuracy and precision required for regulatory monitoring, quality control, and research in food science and safety.
References
- 1. gcms.cz [gcms.cz]
- 2. Analysis of Furan and Alkyl Furans in Food Commodities Using Headspace-SPME Arrow Coupled to GC-MS | Restek [discover.restek.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Automated headspace solid-phase microextraction versus headspace for the analysis of furan in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [discover.restek.com]
- 6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase microextraction - Wikipedia [en.wikipedia.org]
- 8. supelco.com.tw [supelco.com.tw]
- 9. agilent.com [agilent.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Theory of solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]
- 15. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 16. respiratoryresearch.com [respiratoryresearch.com]
- 17. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS | Separation Science [sepscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Optimization and Validation of HS-SPME-GC-MS for the Determination of Furan and Alkylfurans in Chocolate-Based Products: Impact of Tempering and Laser Printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Standards for the Identification of 2-Heptylfuran
Abstract and Introduction
2-Heptylfuran (C₁₁H₁₈O) is a volatile organic compound belonging to the furan family.[1][2] It is recognized as a significant component in the flavor and aroma profiles of various foods, including coffee, cooked meats, and roasted nuts, often imparting nutty and coffee-like notes.[3][4][5] Beyond its role in food science, this compound is also studied as a metabolite in biological systems and has potential applications as a plant growth regulator.[3] Given its prevalence and diverse applications, a robust and unambiguous analytical methodology is crucial for its accurate identification and quantification in various matrices.
This application note provides a comprehensive guide to the definitive identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed, field-proven protocols for the analysis of both pure analytical standards and the compound's extraction from complex matrices using Headspace Solid-Phase Microextraction (HS-SPME). The causality behind experimental choices is explained to ensure scientific integrity and enable adaptation for specific research needs.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to developing an effective analytical method. These properties dictate the optimal parameters for sample preparation, chromatographic separation, and detection.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈O | [1][2][6] |
| Molecular Weight | 166.26 g/mol | [1][2] |
| CAS Number | 3777-71-7 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 209-210 °C (at 760 mm Hg) | [3][5] |
| Density | 0.860 - 0.866 g/cm³ (at 25 °C) | [3][7] |
| Refractive Index | 1.446 - 1.452 (at 20 °C) | [3][6] |
| Solubility | Insoluble in water; Soluble in alcohol | [3][4] |
| Kovats RI (Std. Non-polar) | 1181 - 1195 | [3][8] |
Principle of Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like this compound.[9][10] The methodology leverages two powerful techniques in sequence:
-
Gas Chromatography (GC): This technique separates components of a mixture based on their differential partitioning between a stationary phase (the inner coating of a long capillary column) and a mobile phase (an inert carrier gas like helium). Compounds with higher volatility and weaker interactions with the stationary phase elute from the column faster. The time it takes for a compound to elute is its Retention Time (RT) , a characteristic but not definitive identifier.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are fragmented into charged ions in a reproducible pattern. This fragmentation pattern, or mass spectrum , is a unique chemical fingerprint. For this compound, the molecular ion (M⁺) at a mass-to-charge ratio (m/z) of 166 and key fragment ions (e.g., m/z 81) provide definitive structural confirmation.[1][3]
To enhance the reliability of identification, the Kovats Retention Index (RI) is used. The RI normalizes the retention time of an analyte to those of adjacent n-alkane standards, making it more robust and transferable between different instruments and laboratories than retention time alone.[11]
Protocol 1: Qualitative Identification of a this compound Standard
4.1 Objective To establish the characteristic Retention Index and Mass Spectrum of an authentic this compound analytical standard. This protocol serves as the benchmark for all subsequent analyses.
4.2 Causality Direct liquid injection of a diluted pure standard is the most straightforward method to obtain reference analytical data. A non-polar GC column (e.g., 5% phenyl-methylpolysiloxane) is chosen because it separates compounds primarily by their boiling points, which is ideal for a homologous series and for comparing with standard Kovats RI databases.[8]
4.3 Experimental Protocol
-
Standard Preparation:
-
Accurately prepare a stock solution of this compound at 1 mg/mL in high-purity hexane or methanol.
-
Perform a serial dilution to create a working standard solution with a final concentration of 10 µg/mL. Proper sample preparation is a prerequisite for reliable results.[12]
-
-
Instrumentation & Conditions:
-
Inject 1 µL of the working standard into the GC-MS system.
-
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with Mass Spectrometric Detector |
| Column | Rxi-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Split (50:1 ratio) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-250 |
4.4 Workflow Diagram
4.5 Expected Results Positive identification is confirmed by comparing the acquired data against reference libraries and expected values.
| Parameter | Expected Value | Source(s) |
| Kovats Retention Index | ~1188 (on a 5% phenyl column) | [8] |
| Molecular Ion (M⁺) | m/z 166 | [1][3] |
| Base Peak | m/z 81 | [1][3] |
| Key Fragment Ions (m/z) | 82, 95, 109 | [1][3] |
Protocol 2: Identification in a Complex Matrix via HS-SPME-GC-MS
5.1 Objective To identify this compound in a complex sample matrix (e.g., coffee, processed food, biological fluid) where trace levels and interfering compounds are expected.
5.2 Causality Direct injection of complex matrices can contaminate the GC system and obscure the analyte signal. Headspace Solid-Phase Microextraction (HS-SPME) is an ideal sample preparation technique that combines extraction and concentration into a single, solvent-free step.[13][14] By heating the sample in a sealed vial, volatile compounds like this compound partition into the headspace.[15] An SPME fiber coated with a suitable sorbent is then exposed to the headspace, where it adsorbs and concentrates the analytes.[16] This technique significantly improves sensitivity and reduces matrix interference.[10] The addition of salt (e.g., NaCl) to aqueous samples increases the ionic strength of the solution, which promotes the "salting-out" effect, driving volatile organic compounds from the liquid phase into the headspace and enhancing recovery.[16]
5.3 Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[15] For liquid samples, pipette 1-5 mL.
-
Add 5 mL of a saturated sodium chloride (NaCl) solution to the vial.
-
Immediately seal the vial with a PTFE-lined septum cap.
-
-
HS-SPME and GC-MS Analysis:
-
Place the vial in an autosampler with an agitator and incubator.
-
The SPME fiber is automatically exposed to the headspace for extraction and then injected into the GC inlet for thermal desorption.
-
| Parameter | Recommended Setting |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS (provides broad-range selectivity) |
| Incubation Temp. | 60 °C |
| Incubation Time | 15 min (with agitation at 250 rpm) |
| Extraction Time | 20 min |
| Desorption Temp. | 250 °C (in GC inlet) |
| Desorption Time | 2 min |
| GC-MS Conditions | As specified in Protocol 1 (Section 4.3) |
5.4 Workflow Diagram
5.5 Data Analysis and Confirmation Criteria For a positive identification of this compound in a sample, the following two criteria must be met:
-
Retention Index Match: The calculated Kovats RI of the peak in the sample must match the RI of the authentic standard (from Protocol 1) within a narrow tolerance window (e.g., ± 5 RI units).
-
Mass Spectrum Match: The background-subtracted mass spectrum of the sample peak must show the correct molecular ion (m/z 166) and key fragment ions (m/z 81, 82, 95) with relative abundance ratios that correspond to the authentic standard's spectrum.
Summary and Conclusion
This application note details a validated, two-protocol approach for the unambiguous identification of this compound. By first characterizing a pure standard using direct injection GC-MS, a reliable benchmark for retention index and mass spectral data is established. Subsequently, the HS-SPME-GC-MS protocol provides a highly sensitive and robust method for identifying the compound in complex matrices, effectively removing interferences and ensuring analytical confidence. Adherence to these protocols and confirmation criteria provides a self-validating system for researchers in food science, metabolomics, and quality control.
References
- 1. 2-n-Heptylfuran [webbook.nist.gov]
- 2. 2-n-Heptylfuran [webbook.nist.gov]
- 3. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2-heptyl furan [flavscents.com]
- 6. A10604.09 [thermofisher.com]
- 7. 2-heptyl furan, 3777-71-7 [thegoodscentscompany.com]
- 8. 2-n-Heptylfuran [webbook.nist.gov]
- 9. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 11. researchgate.net [researchgate.net]
- 12. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 13. organomation.com [organomation.com]
- 14. bib.irb.hr:8443 [bib.irb.hr:8443]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 16. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Heptylfuran in the Flavor and Fragrance Industry: A Technical Guide
This guide provides an in-depth exploration of 2-Heptylfuran, a versatile heterocyclic compound, and its applications within the flavor and fragrance industry. Designed for researchers, scientists, and product development professionals, this document delves into the organoleptic properties, natural occurrence, synthesis, and analytical quantification of this impactful aroma chemical. The protocols and application notes herein are grounded in established scientific principles to ensure technical accuracy and practical utility.
Introduction to this compound
This compound (CAS No. 3777-71-7) is a furan derivative characterized by a seven-carbon alkyl chain at the second position.[1] This structural feature imparts a unique combination of sensory characteristics that make it a valuable ingredient for flavorists and perfumers. While found naturally in a variety of cooked foods, it is also synthesized for commercial use to ensure consistent quality and supply.[1][2]
Chemical and Physical Properties
A thorough understanding of this compound's physical and chemical properties is essential for its effective application and for ensuring stability in final products.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₈O | [3] |
| Molecular Weight | 166.26 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor Profile | Green, fatty, lactonic, oily, roasted, nutty, with a meaty nuance | [3] |
| Flavor Profile | Fatty, green, and lactonic | [5] |
| Boiling Point | 209-210 °C at 760 mmHg | [3] |
| Flash Point | 75 °C (167 °F) | [3] |
| Specific Gravity | 0.860 - 0.866 @ 25°C | [3] |
| Refractive Index | 1.446 - 1.452 @ 20°C | [3] |
| Solubility | Insoluble in water; soluble in alcohol | [3][6] |
Organoleptic Profile and Sensory Experience
The sensory characteristics of this compound are complex and multifaceted, contributing to its utility in a wide array of applications. Its odor is predominantly described as green and fatty, with significant lactonic, oily, and nutty undertones.[3] A subtle roasted and meaty nuance adds depth and complexity, making it suitable for both savory and sweet profiles.[3] In terms of flavor, it imparts fatty, green, and lactonic notes.[5]
The heptyl side chain is crucial to its sensory perception. Shorter alkyl chains tend to yield greener and more ethereal notes, while longer chains can introduce waxy and less volatile characteristics. The seven-carbon chain of this compound strikes a balance, providing substantivity and a rich, complex profile.
Applications in the Flavor and Fragrance Industry
Flavor Applications
This compound is a versatile flavoring agent used to enhance and impart specific notes in a variety of food products. Its fatty and savory characteristics make it particularly effective in meat, poultry, and snack food applications.
Recommended Usage Levels in Flavors: [3]
-
Oils and Fats: 2-10 ppm
-
Dairy Products: 3-15 ppm
-
Snack Foods and Seasonings: 5-25 ppm
Logical Flow for Flavor Formulation:
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. unitedaromatics.com [unitedaromatics.com]
- 3. 2-heptyl furan, 3777-71-7 [thegoodscentscompany.com]
- 4. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: 2-Heptylfuran as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Heptylfuran is a heterocyclic organic compound characterized by a furan ring substituted with a heptyl group at the C2 position.[1][2] While recognized for its role as a flavor and fragrance agent, its true potential in synthetic chemistry lies in its utility as a versatile, bio-based chemical intermediate.[2][3][4] The furan moiety, an aromatic heterocycle, possesses unique reactivity that allows it to serve as a precursor to a wide array of linear and cyclic structures. This document provides an in-depth guide to the strategic application of this compound, detailing its core reactivity and providing step-by-step protocols for its transformation into valuable downstream products, such as dicarboxylic acids for polymer synthesis and saturated heterocycles.
Introduction to this compound: Properties and Potential
This compound (CAS: 3777-71-7) is a colorless to pale yellow liquid with a characteristic nutty, coffee-like aroma.[1][3] It is a member of the furan family, a class of compounds readily derivable from biomass sources like hemicellulose.[5] This bio-based origin positions this compound as an attractive, sustainable building block for the synthesis of high-value chemicals. Its structure, combining an aromatic furan ring with a lipophilic seven-carbon alkyl chain, imparts a unique combination of reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈O | [1] |
| Molecular Weight | 166.26 g/mol | [1] |
| Appearance | Colorless to yellowish liquid | [1][3] |
| Boiling Point | 209-210 °C (at 760 mmHg) | [1][2] |
| Density | 0.860 - 0.866 g/mL at 25 °C | [1][4] |
| Refractive Index | 1.446 - 1.452 at 20 °C | [1][4] |
| Solubility | Insoluble in water | [1][3] |
| Flash Point | 75 °C (167 °F) | [4] |
The furan ring's unique electronic structure—less aromatic than benzene—makes it susceptible to a range of transformations that are challenging to achieve with more stable aromatic systems. This "masked" functionality is the cornerstone of its utility as a chemical intermediate. Key transformations include cycloadditions, ring-opening oxidations, and reductions, which convert the planar aromatic starting material into complex three-dimensional structures or linear chains with defined stereochemistry and functionality.
Core Reactivity & Mechanistic Considerations
The synthetic utility of this compound stems from the versatile reactivity of the furan ring. Understanding these core transformations is essential for designing efficient synthetic routes.
Diels-Alder Cycloaddition
The furan ring can act as a diene in [4+2] Diels-Alder cycloadditions, providing a powerful method for constructing bicyclic systems.[6][7] The reaction of this compound with a dienophile (e.g., maleic anhydride) generates an oxa-bridged cyclohexene adduct. This adduct serves as a rigid scaffold that can be further elaborated. The electron-donating nature of the heptyl group can influence the regioselectivity and rate of the cycloaddition.[6][8] A critical aspect of furan Diels-Alder chemistry is the potential for retro-Diels-Alder reactions; thus, reaction conditions must be carefully controlled to favor the adduct.[9]
Oxidative Ring-Opening
One of the most powerful applications of furan intermediates is their use as masked 1,4-dicarbonyl compounds.[10] Oxidation of the furan ring cleaves the heterocyclic system to yield linear dicarboxylic acids or their derivatives. This transformation is pivotal for converting bio-based cyclic furans into linear monomers suitable for polymerization. For instance, the oxidation of furan derivatives can yield precursors to valuable polymers like polyamides and polyesters, offering a sustainable alternative to petroleum-derived monomers like terephthalic acid.[11][12]
Hydrogenation
The furan ring can be fully saturated via catalytic hydrogenation to yield the corresponding tetrahydrofuran (THF) derivative.[13] This reaction converts the planar, aromatic furan into a stable, non-planar saturated ether. 2-Heptyltetrahydrofuran, the product of this reaction, has applications as a specialty solvent and a potential biofuel component due to its favorable combustion properties. The choice of catalyst (e.g., Palladium, Iridium) and reaction conditions (pressure, temperature) is critical to achieve high selectivity and avoid side reactions like hydrogenolysis of the C-O bonds.[14][15]
Application Note 1: Synthesis of Undecane-1,5-dicarboxylic Acid for Polyamides
This protocol details the conversion of this compound into a C13 α,ω-dicarboxylic acid, a valuable monomer for synthesizing specialty polyamides. The process involves a two-step sequence: a Diels-Alder reaction followed by an oxidative cleavage.
Rationale: This pathway leverages the furan ring as a latent 1,4-dicarbonyl equivalent. The initial Diels-Alder reaction with maleic anhydride forms a stable adduct, which is then oxidatively cleaved to unmask the carboxylic acid functionalities, resulting in a long-chain dicarboxylic acid. Furan-based monomers are increasingly studied for creating high-performance, bio-based polymers.[5][16][17]
Diagram 1: Synthetic Pathway to Dicarboxylic Acid
References
- 1. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-N-HEPTYLFURAN | 3777-71-7 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 2-heptyl furan, 3777-71-7 [thegoodscentscompany.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. RSC - Page load error [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Diels-Alder Reactions of Silyloxy Furans: Scope and Limitations [acswebcontent.acs.org]
- 10. Polyamines are traps for reactive intermediates in furan metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. RSC - Page load error [pubs.rsc.org]
- 14. RSC - Page load error [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Biological Activity of 2-Heptylfuran
Introduction: 2-Heptylfuran (C₁₁H₁₈O) is a heterocyclic organic compound naturally present in various sources and is also a product of the Maillard reaction.[1][2] Characterized as a colorless to yellowish liquid with a nutty, coffee-like aroma, it is recognized for its use as a flavoring agent in the food industry.[3][4] Beyond its organoleptic properties, preliminary studies have identified this compound as an effective inhibitor of chemically-induced carcinogenesis, suggesting significant potential as a chemopreventive or antineoplastic agent.[2][5] Specifically, it has been shown to inhibit benzo[a]pyrene-induced tumors and induce crucial phase II detoxification enzymes like glutathione-S-transferase.[5]
The broader family of furan and benzofuran derivatives is known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[6] This suggests that the bioactivity of this compound may extend beyond chemoprevention. However, its physicochemical properties—namely its high volatility and poor aqueous solubility—present unique methodological challenges for in vitro biological evaluation.[1][3] Standard submerged cell culture assays may yield inaccurate results due to rapid evaporation of the compound from the test medium.
These application notes provide a structured framework and detailed protocols for researchers, scientists, and drug development professionals to rigorously investigate the biological activities of this compound. The methodologies herein are designed to account for its chemical nature, ensuring data integrity and reproducibility. We will explore protocols to assess its cytotoxic, chemopreventive, antioxidant, anti-inflammatory, and antimicrobial properties.
Section 1: Essential Pre-Analytical Procedures: Handling a Volatile Compound
Rationale: The volatility and hydrophobicity of this compound are the most critical factors influencing experimental design. Standard protocols must be adapted to prevent compound loss and ensure accurate, reproducible concentrations are delivered to the biological system. The choice of solvent is paramount; Dimethyl sulfoxide (DMSO) is recommended for its low volatility and high solubilizing capacity for lipophilic compounds. All subsequent assays must include a vehicle control (DMSO at the same final concentration) to nullify any solvent-induced effects.
Protocol 1.1: Preparation of this compound Stock and Working Solutions
Objective: To prepare standardized, stable solutions for use in biological assays.
Materials:
-
This compound (≥98% purity)[5]
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated positive displacement micropipettes
-
Analytical balance
Procedure:
-
Perform all initial handling of neat this compound in a chemical fume hood.
-
Weigh an appropriate amount of this compound in a sterile, tared amber glass vial.
-
Add the required volume of anhydrous DMSO to achieve a high-concentration primary stock solution (e.g., 100 mM or 500 mM). For example, for a 100 mM stock, add the appropriate volume of DMSO to 16.63 mg of this compound (MW: 166.26 g/mol ) to make a final volume of 1 mL.
-
Cap the vial tightly immediately after adding the solvent and vortex thoroughly until the compound is completely dissolved.
-
Prepare smaller aliquots of this primary stock in separate amber glass vials to minimize freeze-thaw cycles and evaporation from repeated opening of the main stock.
-
Store stock solutions at -20°C, protected from light.
-
On the day of the experiment, thaw an aliquot of the stock solution. Prepare subsequent dilutions (working solutions) in the appropriate sterile cell culture medium or buffer immediately before addition to the assay. Ensure the final concentration of DMSO in the assay system is kept constant across all treatments and is non-toxic to the cells (typically ≤0.5%).
Section 2: Assessment of Cytotoxic and Chemopreventive Activity
Rationale: The most prominently reported biological activity of this compound is its role in inhibiting carcinogenesis.[1][5] This section focuses on validating this activity and first establishing a cytotoxicity profile, which is essential for all subsequent assays. Determining the concentration range that is non-lethal versus cytotoxic allows for the intelligent design of experiments to probe other biological effects without the confounding variable of cell death. The Resazurin reduction assay is a robust method for assessing cell viability.[7]
Protocol 2.1: Cytotoxicity Evaluation using Resazurin Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on various cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2 - human liver cancer, A549 - human lung cancer)[7][8][9]
-
Non-cancerous cell line (e.g., L929 - mouse fibroblasts)[9]
-
Complete cell culture medium (specific to cell line)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom, black-sided tissue culture plates
-
Positive control (e.g., Doxorubicin or Cisplatin)[7]
-
This compound working solutions
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare a serial dilution of this compound in complete medium from the stock solution. A typical concentration range to screen would be from 1 µM to 500 µM.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound, the vehicle control (medium with DMSO), and a positive control.
-
To minimize evaporation of the volatile compound, seal the plate with a sterile, breathable plate sealer.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Following incubation, add 20 µL of Resazurin solution to each well and gently swirl the plate.
-
Incubate for 2-4 hours at 37°C. During this time, viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation:
| Compound | Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| This compound | HepG2 | 48 | Experimental Value |
| This compound | A549 | 48 | Experimental Value |
| This compound | L929 | 48 | Experimental Value |
| Doxorubicin | HepG2 | 48 | Reference Value |
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound.
Section 3: Evaluation of Antioxidant Activity
Rationale: Many furan derivatives exhibit antioxidant properties, which can contribute to their overall protective biological effects.[6] Assessing the ability of this compound to scavenge free radicals is a fundamental step in characterizing its bioactivity. We will use two common chemical assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures radical scavenging activity via a hydrogen atom transfer (HAT) mechanism, and the Ferric Reducing Antioxidant Power (FRAP) assay, an electron transfer (ET) based method.[10][11][12]
Protocol 3.1: DPPH Radical Scavenging Assay
Objective: To measure the capacity of this compound to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound working solutions (diluted in the same solvent as DPPH)
-
Positive control (e.g., Ascorbic acid, Trolox)[13]
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a fresh ~0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
In a 96-well plate, add 100 µL of various concentrations of this compound.
-
Add 100 µL of the DPPH solution to each well.
-
The final reaction mixture should contain the test compound, positive control, or vehicle control at various concentrations.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.[13] The discoloration from purple to yellow indicates scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with the vehicle. Determine the EC₅₀ (half-maximal effective concentration) value from the dose-response curve.
Protocol 3.2: Ferric Reducing Antioxidant Power (FRAP) Assay
Objective: To measure the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
FRAP reagent: Prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[14]
-
This compound working solutions
-
Positive control (e.g., Trolox, FeSO₄)[14]
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Warm the freshly prepared FRAP reagent to 37°C.
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the this compound sample, standard (FeSO₄), or vehicle control to the wells.
-
Incubate the plate at 37°C for 10-30 minutes.
-
Measure the absorbance at 593 nm. The development of an intense blue color indicates reducing power.[14]
-
Data Analysis: Create a standard curve using known concentrations of FeSO₄. Express the FRAP value of this compound as µM of Fe²⁺ equivalents or Trolox equivalents.
Data Presentation:
| Assay | Compound | EC₅₀ / Activity Value |
| DPPH Scavenging | This compound | Experimental EC₅₀ (µM) |
| DPPH Scavenging | Ascorbic Acid | Reference EC₅₀ (µM) |
| FRAP | This compound | Experimental Value (µM Fe²⁺ equiv.) |
| FRAP | Trolox | Reference Value (µM Fe²⁺ equiv.) |
Section 4: Investigation of Anti-inflammatory Properties
Rationale: Inflammation is a key process in many diseases, and its modulation is a common therapeutic strategy. Natural furan derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) or by affecting enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[6][15] We will use a cell-based assay to measure the inhibition of NO production in macrophages stimulated with lipopolysaccharide (LPS).
Protocol 4.1: Nitric Oxide (NO) Production Inhibition in RAW 264.7 Macrophages
Objective: To assess the ability of this compound to inhibit the production of NO in LPS-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent system (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well tissue culture plates
-
Positive control (e.g., Dexamethasone, L-NAME)
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells for 1-2 hours with various non-toxic concentrations of this compound (determined from the cytotoxicity assay). Include vehicle and positive controls.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Seal the plate and incubate for 24 hours at 37°C, 5% CO₂.
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Component A to all wells (supernatants and standards). Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B. Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The intensity of the resulting magenta color is proportional to the nitrite concentration.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO production inhibition relative to the LPS-only treated cells.
Signaling Pathway Context: COX-2 in Inflammation
References
- 1. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-N-HEPTYLFURAN | 3777-71-7 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 2-heptyl furan, 3777-71-7 [thegoodscentscompany.com]
- 5. 2-n-Heptylfuran - LKT Labs [lktlabs.com]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved resazurin-based cytotoxicity assay for hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scialert.net [scialert.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneously Determined Antioxidant and Pro-Oxidant Activity of Randomly Selected Plant Secondary Metabolites and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-Heptylfuran
Introduction
Overview of 2-Heptylfuran
This compound is a heterocyclic organic compound belonging to the furan family. It is characterized by a furan ring substituted with a seven-carbon alkyl chain.[1] This compound is found naturally in some foods and is also used as a flavoring agent in various products, contributing fatty and green flavor profiles.[2] While it has demonstrated some potential chemopreventive activities in preclinical models, its structural relationship to furan raises toxicological questions that necessitate careful safety assessment.[3]
Toxicological Context: The Furan Moiety
The parent compound, furan, is a known hepatotoxin and carcinogen in rodents.[4] The toxicity of furan is believed to be mediated by its metabolic activation to a reactive α,β-unsaturated dialdehyde, which can lead to cytotoxicity and genotoxicity.[5] Studies on furan have demonstrated a clear link between cytotoxicity, subsequent regenerative cell proliferation, and the development of liver tumors.[5] Although the toxicological profile of substituted furans like this compound is not fully elucidated, the presence of the furan ring warrants a thorough investigation of its cytotoxic potential.[1] Regulatory bodies and expert committees have highlighted these unresolved toxicological concerns.[1][4]
The Rationale for a Multi-Parametric In Vitro Approach
A single cytotoxicity assay provides only one perspective on a compound's effect on cells. A robust toxicological assessment relies on a multi-parametric approach, where multiple cellular endpoints are measured to build a comprehensive picture of the potential mechanism of toxicity.[6] This guide details a tiered strategy:
-
Tier 1: Foundational Viability Assays. These assays measure general indicators of cell health, including metabolic activity (MTT), membrane integrity (LDH), and lysosomal function (Neutral Red). They are crucial for initial screening and determining the cytotoxic concentration range.[6]
-
Tier 2: Mechanistic Assays. These assays investigate the specific pathways leading to cell death, such as apoptosis (Caspase-3/7 activity) and oxidative stress (ROS production), providing deeper insight into the "how" and "why" of this compound's cytotoxicity.[7][8]
Critical Consideration: Handling Lipophilic Compounds in Aqueous Media
A significant challenge in the in vitro testing of this compound is its lipophilic nature (high log P), which makes it poorly soluble in aqueous cell culture media.[9][10] Improper solubilization can lead to compound precipitation, inaccurate dosing, and misleading results.[11]
Vehicle Selection and Control
Dimethyl sulfoxide (DMSO) is a common solvent for dissolving lipophilic compounds for in vitro assays.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% cell culture-grade DMSO (e.g., 100 mM).
-
Vehicle Control: It is imperative to run a vehicle control in parallel for all experiments. This control consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[12]
Establishing a Dose Range
For an initial screening, a broad, logarithmic dose range is recommended to identify the active concentration window. A typical starting range might be from 0.1 µM to 100 µM. Based on the results of this initial screen, a more refined dose-response curve with narrower intervals can be generated to accurately determine the IC50 (half-maximal inhibitory concentration).
Experimental Workflow: A Tiered Approach
The following workflow provides a logical progression from general cytotoxicity screening to mechanistic investigation.
Caption: Tiered workflow for assessing this compound cytotoxicity.
Tier 1 Assays: Assessing Overall Cell Viability and Integrity
The MTT Assay: Mitochondrial Metabolic Activity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for HepG2 cells) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or controls.
-
Controls: Include untreated cells, vehicle control (DMSO), and a positive control (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.
-
Data Analysis:
-
Correct absorbance by subtracting the background reading.
-
Calculate % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100.
-
The LDH Assay: Plasma Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[17][18] The assay measures LDH activity in the supernatant via a coupled enzymatic reaction that results in the formation of a colored formazan product.[19]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. Set up additional control wells for maximum LDH release.
-
Maximum LDH Release Control: 30-60 minutes before the end of the incubation period, add 10 µL of a 10X Lysis Buffer to the maximum release control wells.
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[19]
-
Data Acquisition: Measure the absorbance at 490 nm (with a reference wavelength of ~680 nm) within 1 hour.
-
Data Analysis:
-
Subtract the background (medium only) absorbance from all readings.
-
Calculate % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Max. Release - Absorbance of Vehicle Control)] x 100.
-
The Neutral Red Uptake Assay: Lysosomal Integrity
Principle: This assay quantifies the number of viable cells based on their ability to take up and accumulate the supravital dye Neutral Red (NR) within their lysosomes.[20] The dye is then extracted and quantified. Non-viable cells with damaged membranes cannot retain the dye.[21]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol.
-
NR Staining: After the treatment period, remove the culture medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL).
-
Incubation: Incubate for 2-3 hours at 37°C, 5% CO₂.
-
Washing: Carefully remove the NR-containing medium. Wash the cells with 150 µL of PBS or a provided wash buffer.[22]
-
Dye Extraction: Add 150 µL of a destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Data Acquisition: Shake the plate for 10 minutes on an orbital shaker to ensure complete extraction of the dye. Measure the absorbance at 540 nm.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100.
-
Tier 2 Assays: Investigating Mechanisms of Cytotoxicity
Results from Tier 1 assays can suggest a mechanism. For instance, high LDH release with a concurrent drop in MTT reduction suggests necrosis. A drop in MTT/NR viability without significant LDH release may point towards apoptosis. The following assays can confirm these hypotheses.
Caption: Potential mechanisms of this compound cytotoxicity and their corresponding assay readouts.
Caspase-Glo® 3/7 Assay: Detecting Apoptosis
Principle: Caspases 3 and 7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[23][24] This luminescent assay utilizes a proluminescent caspase-3/7 substrate. When added to cells, the reagent causes cell lysis, and active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[25]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled, clear-bottom plate suitable for luminescence. Follow steps 1-3 of the MTT protocol, using 100 µL volumes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Signal Development: Mix the contents by shaking on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (medium + reagent) from all readings.
-
Express results as Relative Luminescence Units (RLU) or as fold-change relative to the vehicle control.
-
DCFDA Assay: Measuring Oxidative Stress (ROS Production)
Principle: This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of Reactive Oxygen Species (ROS), H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8] The fluorescence intensity is directly proportional to the level of intracellular ROS.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and incubate for 24 hours.
-
Probe Loading: Remove the culture medium and wash cells once with warm PBS. Add 100 µL of H₂DCFDA staining solution (e.g., 10 µM in serum-free medium) to each well.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the H₂DCFDA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Compound Treatment: Add 100 µL of medium containing the desired concentrations of this compound or controls. A positive control such as H₂O₂ or Tert-butyl hydroperoxide should be included.
-
Data Acquisition: Immediately measure the fluorescence intensity at time zero and then at various time points (e.g., every 15 minutes for 2 hours) using a fluorescence microplate reader (Excitation ≈ 485 nm, Emission ≈ 535 nm).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the fold-change in fluorescence intensity relative to the vehicle control at each time point.
-
Data Interpretation and Presentation
Calculating IC50 Values
For each assay, plot the percent viability or percent cytotoxicity against the log of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value. This value represents the concentration of this compound required to inhibit the measured response by 50%.
Comparative Data Summary
Summarizing the data from all assays in a single table provides a clear, at-a-glance overview of the compound's cytotoxic profile.
| Assay Endpoint | Principle | Incubation Time (hr) | Calculated IC50 (µM) | Implied Mechanism |
| MTT | Mitochondrial Dehydrogenase Activity | 48 | [Insert Value] | Compromised metabolic function |
| LDH | Plasma Membrane Integrity | 48 | [Insert Value] | Necrosis / Late Apoptosis |
| Neutral Red | Lysosomal Integrity | 48 | [Insert Value] | Lysosomal dysfunction |
| Caspase 3/7 | Executioner Caspase Activity | 24 | [Insert Value] | Apoptosis |
| ROS | Reactive Oxygen Species Levels | 2 | [Insert EC50 Value] | Oxidative Stress |
Conclusion
This document provides a comprehensive, multi-parametric framework for evaluating the in vitro cytotoxicity of this compound. By moving beyond a single endpoint and integrating assays that probe metabolic health, membrane integrity, and specific death pathways like apoptosis and oxidative stress, researchers can develop a robust and mechanistically informative toxicological profile. Adherence to proper controls, especially for vehicle effects, is critical for generating reliable and interpretable data for this lipophilic compound. This structured approach is essential for making informed decisions in the safety assessment and development of products containing this compound.
References
- 1. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-heptyl furan, 3777-71-7 [thegoodscentscompany.com]
- 3. 2-n-Heptylfuran - LKT Labs [lktlabs.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. focusontoxpath.com [focusontoxpath.com]
- 6. mdpi.com [mdpi.com]
- 7. labtoo.com [labtoo.com]
- 8. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 9. Validation Cytotoxicity Assay for Lipophilic Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. static.igem.wiki [static.igem.wiki]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. bnonews.com [bnonews.com]
- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 21. assaygenie.com [assaygenie.com]
- 22. qualitybiological.com [qualitybiological.com]
- 23. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 24. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 25. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
Application Notes and Protocols for the Development of Biomarkers for 2-Heptylfuran Exposure
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development and validation of urinary biomarkers for exposure to 2-Heptylfuran. While direct metabolic data for this compound is not yet available in published literature, we present a scientifically robust approach based on the well-established metabolic pathways of furan and other 2-alkylfurans. This guide outlines the theoretical basis for candidate biomarker selection, detailed analytical protocols for detection and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a systematic workflow for biomarker validation. The overarching goal is to equip researchers with the necessary framework to pioneer the development of reliable methods for assessing human exposure to this compound, a compound of interest in food science and toxicology.
Introduction: The Need for this compound Biomarkers
This compound is a naturally occurring compound found in various heated foods and is also utilized as a flavoring agent.[1][2] Like other furan-containing compounds, there is a scientific imperative to understand its absorption, distribution, metabolism, and excretion (ADME) profile in humans to adequately assess potential health risks associated with its exposure. Direct measurement of this compound in food or the environment can be challenging due to its volatility, making exposure assessment based on these measurements uncertain.[3] A more accurate and reliable approach is the use of biomarkers of exposure, which are metabolites of the compound found in readily accessible biological matrices such as urine.
The parent compound, furan, is a known hepatotoxin and carcinogen in rodents, with its toxicity mediated by metabolic activation.[4][5] The primary metabolic pathway involves the oxidation of the furan ring by cytochrome P450 enzymes, particularly CYP2E1, to a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[3][4][6] This reactive intermediate, BDA, is not excreted but instead forms covalent adducts with cellular nucleophiles, including glutathione (GSH), and the side chains of amino acids like lysine and cysteine.[7][8] These adducts are further processed and excreted in the urine, serving as stable and specific biomarkers of furan exposure.[3][5][9] Similarly, 2-methylfuran is metabolized to its corresponding reactive aldehyde, acetylacrolein, which also forms urinary biomarkers.[10][11][12]
Given this precedent, it is hypothesized that this compound will undergo a similar metabolic activation pathway. This application note will, therefore, detail a strategy to identify, quantify, and validate novel urinary biomarkers for this compound exposure.
Proposed Metabolic Activation of this compound and Candidate Biomarkers
We propose that this compound is metabolized by hepatic cytochrome P450 enzymes, likely including CYP2E1, via oxidation of the furan moiety. This would result in the formation of a reactive α,β-unsaturated keto-aldehyde, hypothesized to be (Z)-2-nonenal-4-one. This reactive metabolite is expected to readily conjugate with endogenous nucleophiles, leading to the formation of stable, excretable urinary biomarkers.
Table 1: Proposed Candidate Biomarkers for this compound Exposure
| Candidate Biomarker Class | Proposed Structure/Description | Rationale |
| Glutathione (GSH) Conjugate | The glutathione adduct of (Z)-2-nonenal-4-one, and its subsequent metabolites (e.g., mercapturic acid). | GSH conjugation is a major detoxification pathway for reactive electrophiles. GSH-BDA is a highly specific biomarker for furan exposure.[3][5] |
| Lysine Adducts | Adducts formed between the reactive keto-aldehyde and the ε-amino group of lysine residues in proteins or free lysine. | Lysine adducts of BDA and acetylacrolein are known urinary biomarkers for furan and 2-methylfuran, respectively.[8][10] |
| Cysteine Adducts | Adducts formed with cysteine residues, potentially leading to mercapturic acid derivatives. | Cysteine is a key nucleophile involved in the detoxification of reactive aldehydes. |
Experimental Workflow for Biomarker Discovery and Validation
The development of robust biomarkers for this compound exposure requires a systematic, multi-phase approach, beginning with the chemical synthesis of analytical standards and culminating in human biomonitoring studies.
Caption: Workflow for this compound Biomarker Development.
Detailed Protocols
The following protocols provide a starting point for researchers. Optimization will be necessary based on available instrumentation and specific experimental goals.
Protocol 4.1: Synthesis of a Putative Lysine Adduct Standard
This protocol is a conceptual outline for the synthesis of an analytical standard for the lysine adduct of the proposed reactive metabolite of this compound. This would be a critical reagent for developing a quantitative analytical method.
-
Synthesis of (Z)-2-nonenal-4-one: This reactive intermediate would likely need to be synthesized through a multi-step organic chemistry route, for example, via an aldol condensation followed by oxidation. Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is essential.
-
Reaction with a Protected Lysine Derivative: React (Z)-2-nonenal-4-one with an Nα-acetyl-L-lysine in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.
-
Purification: The resulting adduct can be purified using preparative reverse-phase high-performance liquid chromatography (HPLC).
-
Structure Confirmation: The final product's structure must be unequivocally confirmed using NMR and mass spectrometry.
Protocol 4.2: Analysis of Urinary Biomarkers using LC-MS/MS
This protocol describes a general method for the sensitive and specific quantification of polar, non-volatile metabolites in urine.
4.2.1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
To 100 µL of the supernatant, add 10 µL of an internal standard solution (a stable isotope-labeled version of the target analyte).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4.2.2. LC-MS/MS Conditions
| Parameter | Suggested Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Good retention and separation of polar metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for reverse-phase LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |
| Gradient | 2% B to 95% B over 10 minutes | A generic gradient to elute a wide range of metabolites. This will require optimization. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amine-containing metabolites ionize well in positive mode. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard. |
4.2.3. Method Validation
The analytical method must be validated according to established guidelines, assessing:
-
Linearity and Range: Analyze calibration standards at a minimum of five concentration levels.
-
Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations on multiple days.
-
Selectivity: Ensure no interference from endogenous matrix components.
-
Matrix Effects: Evaluate ion suppression or enhancement caused by the urine matrix.
-
Stability: Assess the stability of the analytes in urine under various storage conditions.
Proposed Metabolic Pathway and Biomarker Formation
The following diagram illustrates the hypothesized metabolic activation of this compound and the subsequent formation of a lysine adduct, a candidate biomarker.
Caption: Hypothesized metabolic pathway of this compound.
Conclusion and Future Directions
The development of validated biomarkers for this compound exposure is a critical step towards understanding its potential impact on human health. The strategies and protocols outlined in this application note provide a clear and scientifically-grounded roadmap for researchers in this field. By leveraging the extensive knowledge of furan metabolism, it is possible to systematically identify and validate robust urinary biomarkers for this compound. Future work should focus on executing the proposed workflow, beginning with the synthesis of analytical standards and in vitro metabolism studies to confirm the hypothesized metabolic pathway. Successful completion of these studies will pave the way for human biomonitoring and a more accurate assessment of exposure to this and other alkylated furans.
References
- 1. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-N-HEPTYLFURAN | 3777-71-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abundant rodent furan-derived urinary metabolites are associated with tobacco smoke exposure in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarker-based approach to human exposure assessment of furan in food | Semantic Scholar [semanticscholar.org]
- 10. Dosimetry of human exposure to furan and 2-methylfuran by monitoring urinary biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic activation of 2-methylfuran by rat microsomal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Paal-Knorr Synthesis of Substituted Furans
For Researchers, Scientists, and Drug Development Professionals
The furan nucleus is a foundational scaffold in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its prevalence in biologically active compounds makes the efficient synthesis of substituted furans a critical endeavor in medicinal chemistry and drug discovery.[4][5] Among the arsenal of synthetic methods, the Paal-Knorr furan synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, stands as one of the most direct and reliable routes to these vital heterocycles from 1,4-dicarbonyl compounds.[1][2][6]
This guide provides an in-depth exploration of the Paal-Knorr synthesis, from its core mechanism to modern, field-proven protocols. It is designed to equip researchers with the necessary knowledge to effectively apply, optimize, and troubleshoot this classic yet continually evolving reaction.
The Reaction Mechanism: An Acid-Catalyzed Cyclization Cascade
The Paal-Knorr synthesis transforms a 1,4-dicarbonyl compound into a furan through an acid-catalyzed intramolecular cyclization and dehydration sequence.[4][7] While seemingly straightforward, a nuanced understanding of the mechanism is crucial for optimization and troubleshooting.
The accepted mechanism involves several key steps:
-
Protonation: The reaction initiates with the protonation of one of the carbonyl oxygens by an acid catalyst, significantly increasing the electrophilicity of the carbonyl carbon.[1][6]
-
Enolization: Concurrently, the second carbonyl group tautomerizes to its more nucleophilic enol form.[1]
-
Intramolecular Cyclization: The crucial ring-forming step occurs when the enol oxygen attacks the protonated carbonyl carbon. This intramolecular nucleophilic attack is the rate-determining step of the reaction.[6] The resulting intermediate is a cyclic hemiacetal (a dihydrofuranol derivative).
-
Dehydration: The final step is the elimination of a water molecule from the hemiacetal intermediate, driven by the acid catalyst, to form the stable aromatic furan ring.[1]
Mechanistic studies have revealed that the ease of achieving the necessary conformation for cyclization can differ between diastereomers of the starting diketone, which explains observed differences in reaction rates that were inconsistent with a simpler, rapidly formed monoenol intermediate.[1][8][9]
Caption: The acid-catalyzed mechanism of the Paal-Knorr furan synthesis.
Scope, Limitations, and Modern Solutions
The Paal-Knorr synthesis is highly versatile, accommodating a wide range of substituents (alkyl, aryl, ester groups) on the dicarbonyl backbone, making it a powerful tool for generating diverse furan libraries.[1][4] However, the classical approach is not without its challenges.
Limitations:
-
Harsh Conditions: Traditional protocols often require prolonged heating in strong acids (e.g., H₂SO₄), which can lead to the degradation of sensitive functional groups and cause charring or tar formation.[1][10]
-
Starting Material Availability: The utility of the reaction is sometimes constrained by the accessibility of the required 1,4-dicarbonyl precursors.[1][5]
-
Substrate Sensitivity: Substrates containing acid-sensitive functionalities may not be compatible with the reaction conditions.[6]
Modern Solutions: To overcome these limitations, significant advancements have been made:
-
Milder Catalysts: A broad range of milder protic acids (p-TsOH), Lewis acids (Sc(OTf)₃, Bi(NO₃)₃, TiCl₄), and solid-supported catalysts (silica sulfuric acid) are now commonly used to promote the reaction under less aggressive conditions.[6][10][11][12]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized the Paal-Knorr reaction. This technique dramatically reduces reaction times from hours to minutes, often increases yields, and allows for milder conditions, thereby better preserving sensitive functional groups.[13][14][15]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both classical and modern Paal-Knorr syntheses.
Protocol 1: Classical Synthesis of 2,5-Dimethylfuran via Conventional Heating
This protocol uses a Dean-Stark apparatus to azeotropically remove the water byproduct, driving the reaction equilibrium towards the furan product.
Materials:
-
Hexane-2,5-dione
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, separatory funnel
Procedure:
-
Apparatus Setup: Assemble a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Charging: Charge the flask with hexane-2,5-dione (e.g., 11.4 g, 0.1 mol), toluene (50 mL), and a catalytic amount of p-TsOH (e.g., 0.95 g, 5 mol%).
-
Reaction: Heat the mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing for 4-6 hours, or until the theoretical amount of water (1.8 mL for 0.1 mol scale) has been collected in the trap.[10] The reaction can also be monitored by TLC or GC-MS.
-
Workup:
-
Allow the reaction flask to cool to room temperature.
-
Transfer the toluene solution to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution (2 x 25 mL) to neutralize the acid catalyst, followed by brine (1 x 25 mL).[4][10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
-
Purification: The crude product, 2,5-dimethylfuran, can be purified by fractional distillation to yield a colorless liquid.[4][10]
Protocol 2: Microwave-Assisted Synthesis of a Substituted Furan
This protocol demonstrates the speed and efficiency of microwave-assisted synthesis, often providing a high-purity product without the need for extensive purification.[14]
Materials:
-
1,4-dicarbonyl starting material (e.g., methyl 2-acetyl-3-methyl-4-oxopentanoate)
-
Ethanol/Water (1:1 v/v)
-
Hydrochloric acid (HCl, 1 M solution, optional)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
10 mL microwave process vial with stir bar, dedicated laboratory microwave reactor
Procedure:
-
Reagent Charging: In a 10 mL microwave process vial containing a magnetic stir bar, place the 1,4-dicarbonyl (1 mmol). Add 3 mL of a 1:1 ethanol/water mixture. Note: For many substrates, no acid catalyst is required under these conditions. If needed, add 2-3 drops of 1 M HCl.[4][10]
-
Reaction: Securely seal the vial with a septum cap and place it inside the microwave reactor cavity. Irradiate the mixture at a set temperature (e.g., 140 °C) for 3-5 minutes.[4][14] The internal pressure should be monitored to ensure it remains within the instrument's safe operating limits.
-
Workup:
-
After irradiation, cool the vial to room temperature using the instrument's compressed air cooling system.
-
Transfer the vial contents to a separatory funnel and dilute with 10 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).[4]
-
Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter to remove the drying agent and concentrate the solvent in vacuo. The crude product is often of high purity but can be further purified by silica gel column chromatography if required.[4]
Caption: A generalized experimental workflow for the Paal-Knorr synthesis.
Troubleshooting Guide
Even robust reactions can present challenges. This table outlines common issues and provides actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Insufficient reaction time or temperature.2. Catalyst is not active enough for the substrate.3. Inefficient water removal (in classical method). | 1. Extend reaction time or moderately increase temperature.[12]2. Switch to a stronger acid (e.g., H₂SO₄), a Lewis acid (TiCl₄), or a powerful dehydrating agent (P₂O₅).[10][12]3. Ensure the Dean-Stark trap is functioning correctly. |
| Tar/Polymer Formation | Substrate or product decomposition under harsh acidic and high-temperature conditions.[10] | 1. Switch to a milder catalyst (e.g., p-TsOH, Sc(OTf)₃).[10]2. Use microwave synthesis to dramatically shorten reaction time and lower thermal load.[10]3. Use a high-boiling aprotic solvent (e.g., toluene) for better temperature control.[10] |
| Byproduct Formation | 1. Side reactions due to overly aggressive conditions.2. Presence of nitrogen sources (e.g., ammonia contamination) leading to pyrrole formation.[10] | 1. Employ milder conditions as described above.2. Ensure all reagents and glassware are free from ammonia or amine contaminants. |
| Difficulty in Purification | Product has similar polarity to starting material or byproducts. | 1. Optimize column chromatography conditions (try different solvent systems or stationary phases).2. If the product is volatile and thermally stable, consider fractional distillation. |
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of 2-Heptylfuran GC-MS Analysis
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Heptylfuran. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the analysis of this furan derivative. Here, we move beyond simple procedural lists to explain the "why" behind the "how," ensuring a deeper understanding and more robust analytical outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the GC-MS analysis of this compound, providing foundational knowledge to prevent issues before they arise.
Q1: What are the primary challenges in the GC-MS analysis of this compound?
A1: The analysis of this compound, while seemingly straightforward, presents several potential hurdles. Its semi-volatile nature can lead to issues with sample preparation, chromatographic integrity, and potential for contamination. Key challenges include:
-
Sample Preparation and Extraction: Due to its volatility, static headspace (HS) and solid-phase microextraction (SPME) are preferred techniques.[1][2] However, optimizing parameters such as incubation temperature and time is critical to ensure efficient and reproducible extraction without analyte degradation.
-
Chromatographic Peak Shape: Poor peak shapes, including tailing and fronting, can compromise resolution and quantification.[3][4][5][6] These issues often stem from interactions with active sites in the GC inlet or column, or from sample overload.
-
Matrix Effects: Complex sample matrices can interfere with the analysis, causing either suppression or enhancement of the analyte signal.[7][8][9][10][11] This is a significant concern in food and biological samples.
-
Mass Spectral Interpretation: While the mass spectrum of this compound is distinct, understanding its fragmentation pattern is key to confident identification and avoiding confusion with co-eluting compounds.[12]
Q2: Which GC column is recommended for this compound analysis?
A2: A mid-polarity column is generally the best choice for analyzing this compound and other alkylfurans. An Rxi-624Sil MS or an HP-5MS column often provides good peak shape and resolution.[13][14] For challenging separations, especially with isomers of other alkylfurans, a column like the Supelco Equity-1 has shown excellent performance.[15]
Q3: Is derivatization necessary for this compound analysis?
A3: No, derivatization is typically not required for this compound. It is a volatile compound amenable to direct GC-MS analysis.[14] Derivatization is more commonly employed for non-volatile or highly polar compounds to increase their volatility and thermal stability.[16][17] Attempting to derivatize this compound would unnecessarily complicate the sample preparation process.
Q4: How can I mitigate matrix effects in my analysis?
A4: Mitigating matrix effects is crucial for accurate quantification. The two most effective strategies are:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is representative of your samples.[7] This helps to compensate for any signal enhancement or suppression caused by the matrix.
-
Stable Isotope Dilution: The use of a stable isotope-labeled internal standard, such as furan-d4 for general furan analysis, is a highly effective way to correct for matrix effects and variations in extraction efficiency.[7]
Sample preparation techniques like SPME can also help by selectively extracting the analyte of interest and leaving behind many of the interfering matrix components.[7]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the GC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom: The chromatographic peak for this compound is asymmetrical.
-
Peak Tailing: The peak has a gradual return to the baseline.
-
Peak Fronting: The peak has a sharp return to the baseline.
-
Potential Cause 1: Column Overload: Injecting too much analyte can saturate the stationary phase.[3][4]
-
Solution:
-
Dilute the Sample: Reduce the concentration of the sample.
-
Increase the Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample entering the column.
-
-
-
Split Peaks: The peak appears as two or more merged peaks.
-
Potential Cause 1: Improper Column Installation: A poor cut on the column or incorrect installation depth in the inlet can distort the peak shape.[4][6]
-
Solution: Re-cut the column ensuring a clean, 90-degree cut and reinstall it according to the manufacturer's instructions.
-
Potential Cause 2: Incompatibility of Sample Solvent and Stationary Phase: Using a solvent that is not compatible with the column's stationary phase can cause peak splitting, especially in splitless injections.[4]
-
Solution: Choose a solvent that is compatible with your GC column.
-
Issue 2: Low or No Response for this compound
Symptom: The peak for this compound is much smaller than expected or absent.
-
Potential Cause 1: Inefficient Extraction: The sample preparation parameters may not be optimized for this compound.
-
Solution:
-
Optimize Headspace/SPME Parameters: For headspace analysis, ensure the incubation temperature is sufficient to volatilize this compound. Due to its higher boiling point compared to smaller furans, a slightly higher temperature or longer incubation time may be necessary.
-
Salting Out: Add NaCl to aqueous samples to increase the volatility of this compound.[13][19]
-
-
Potential Cause 2: Inlet Discrimination: The inlet temperature may be too low, causing incomplete volatilization of this compound.
-
Solution: Increase the inlet temperature, but do not exceed the maximum temperature limit of the GC column.
-
Potential Cause 3: Mass Spectrometer Tuning: The MS may not be properly tuned, leading to poor sensitivity.
-
Solution: Perform an autotune or manual tune of the mass spectrometer according to the manufacturer's recommendations.
Issue 3: Inaccurate Quantification and Poor Reproducibility
Symptom: The calculated concentration of this compound is inconsistent across replicate injections or is known to be inaccurate.
-
Potential Cause 1: Matrix Effects: As discussed in the FAQs, matrix components can significantly impact quantification.[7][9][10]
-
Solution:
-
Implement Matrix-Matched Calibration: This is the most direct way to compensate for matrix effects.[7]
-
Use a Stable Isotope-Labeled Internal Standard: This will correct for both matrix effects and variations in sample preparation.
-
-
Potential Cause 2: Sample Stability: this compound may not be stable in the sample or during storage.
-
Solution:
-
Analyze Samples Promptly: Analyze samples as soon as possible after collection and preparation.
-
Storage: If storage is necessary, keep samples in tightly sealed vials at low temperatures (e.g., 4°C or -20°C) to minimize volatilization and degradation.
-
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common GC-MS issues with this compound.
Section 3: Mass Spectral Interpretation of this compound
A key aspect of reliable analysis is the correct identification of the target compound. The mass spectrum of this compound is characterized by a few key fragments.
Table 1: Characteristic Mass Fragments of this compound
| m/z | Relative Intensity | Proposed Fragment Identity |
| 166 | Moderate | Molecular Ion [M]⁺ |
| 95 | High | [M - C₅H₁₁]⁺ (Loss of pentyl radical) |
| 82 | High | Furanotropylium ion |
| 81 | Very High | Furanomethyl cation |
Data sourced from PubChem[12]
Fragmentation Pathway:
The fragmentation of this compound is driven by the stability of the resulting carbocations. The most likely fragmentation pathways include:
-
Alpha-Cleavage: The bond between the first and second carbon of the heptyl chain is cleaved, leading to the formation of the stable furanomethyl cation at m/z 81 . This is often the base peak.
-
McLafferty Rearrangement: A hydrogen atom from the gamma-carbon of the heptyl chain is transferred to the furan ring, followed by the cleavage of the beta-bond. This results in the formation of a radical cation with m/z 82 .
-
Loss of a Pentyl Radical: Cleavage of the bond between the second and third carbons of the heptyl chain results in the loss of a pentyl radical and the formation of a fragment at m/z 95 .
Understanding these fragmentation patterns is crucial for setting up selected ion monitoring (SIM) methods for enhanced sensitivity and for confirming the identity of this compound in complex chromatograms.
Section 4: Experimental Protocol - HS-SPME-GC-MS
This section provides a detailed, step-by-step methodology for the analysis of this compound in a liquid matrix.
Objective: To quantify this compound in a liquid sample using headspace solid-phase microextraction coupled with GC-MS.
Materials:
-
20 mL headspace vials with magnetic screw caps
-
SPME fiber assembly (e.g., 120 µm carbon wide range/PDMS)[20]
-
GC-MS system with a suitable column (e.g., Rxi-624Sil MS)
-
This compound standard
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation:
-
Headspace SPME Extraction:
-
Place the vial in the autosampler tray.
-
Incubation: Incubate the sample at 60°C for 10 minutes with agitation (e.g., 250 rpm).
-
Extraction: Expose the SPME fiber to the headspace of the vial for 20 minutes at 60°C.
-
-
GC-MS Analysis:
-
Desorption: Transfer the SPME fiber to the GC inlet and desorb at 250°C for 2 minutes in splitless mode.
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
MS Parameters:
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Scan (m/z 40-200) for initial identification, then switch to SIM mode for quantification using the ions listed in Table 1.
-
-
Data Analysis:
-
Identify this compound based on its retention time and the presence of its characteristic mass fragments.
-
Quantify the analyte by constructing a calibration curve using matrix-matched standards or by using the internal standard method.
References
- 1. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 2. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [discover.restek.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Blogs | Restek [discover.restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mail.inspecto.hr [mail.inspecto.hr]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS | Separation Science [sepscience.com]
- 15. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 18. agilent.com [agilent.com]
- 19. gcms.cz [gcms.cz]
- 20. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [discover.restek.com]
Technical Support Center: Overcoming Matrix Effects in 2-Heptylfuran Detection
Welcome to the Technical Support Center for the analysis of 2-Heptylfuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting this compound, with a particular focus on overcoming the pervasive challenge of matrix effects. As a volatile organic compound, this compound's accurate quantification is often hindered by interferences from the sample matrix, leading to compromised data quality.[1] This resource provides in-depth troubleshooting advice, validated experimental protocols, and a comprehensive understanding of the mechanisms behind matrix effects to ensure the integrity of your analytical results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the analysis of this compound.
Q1: My this compound signal is inconsistent across different samples of the same type. What could be the cause?
A1: Signal inconsistency is a classic symptom of matrix effects. Components in your sample matrix can either suppress or enhance the ionization of this compound in the mass spectrometer source, leading to variable results.[1] This is particularly common in complex matrices like food, biological fluids, and environmental samples.[2][3] To confirm this, you can perform a post-extraction spike recovery experiment. A recovery outside the 80-120% range typically indicates the presence of matrix effects.[4]
Q2: I'm observing low recovery of this compound. How can I improve it?
A2: Low recovery is often due to matrix-induced signal suppression or inefficient extraction.[5] To address this, consider optimizing your sample preparation method. Techniques like Solid Phase Microextraction (SPME) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are designed to selectively extract analytes while minimizing the co-extraction of interfering matrix components.[5][6] Additionally, using a stable isotope-labeled internal standard, such as a deuterated analog of this compound, is the gold standard for correcting for recovery losses and matrix effects.[6][7]
Q3: My calibration curve has poor linearity when using standards prepared in solvent, but it's acceptable for matrix-matched standards. Why is this happening?
A3: This discrepancy is a strong indicator of matrix effects. When you use a solvent-based calibration curve, it doesn't account for how the matrix components in your actual samples affect the this compound signal.[8] Matrix-matched calibration, where you prepare your calibration standards in a blank matrix similar to your samples, helps to compensate for these effects, resulting in a more accurate quantification.[6][8]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: While sample dilution can reduce the concentration of interfering matrix components, it may also dilute your this compound concentration to a level below the limit of quantitation (LOQ) of your method.[6] This approach is a trade-off and is most effective when the initial concentration of this compound is high and the matrix effects are moderate. It's always recommended to validate the dilution factor to ensure it doesn't compromise the sensitivity of your assay.
Q5: What are the best sample preparation techniques to minimize matrix effects for this compound analysis?
A5: For a volatile compound like this compound, headspace-based techniques are highly effective. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free method that extracts volatile and semi-volatile compounds from the headspace above the sample, thereby avoiding the introduction of non-volatile matrix components into the GC-MS system.[9][10] The QuEChERS method is another excellent choice, particularly for complex solid samples, as it involves a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering substances.[11][12]
II. Troubleshooting Guides
This section provides a systematic approach to identifying and resolving specific issues related to matrix effects in this compound detection.
Issue 1: Inaccurate Quantification (High or Low Recovery)
Symptoms:
-
Recovery values are consistently outside the acceptable range (e.g., <80% or >120%).
-
Significant variability in recovery between replicate samples.
Root Cause Analysis:
-
Matrix-Induced Signal Suppression: Co-eluting matrix components compete with this compound for ionization in the MS source, leading to a reduced signal and artificially low recovery.
-
Matrix-Induced Signal Enhancement: Non-volatile matrix components can coat the GC inlet liner, creating a more inert surface that reduces the thermal degradation of this compound, resulting in a higher signal and artificially high recovery.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical this compound peak in the chromatogram.
-
Reduced peak resolution from neighboring peaks.
Root Cause Analysis:
-
Active Sites in the GC System: Co-extracted matrix components can create active sites in the GC inlet liner or on the column, leading to peak tailing.[5]
-
Column Overload: Injecting a sample with a high concentration of matrix components can overload the analytical column, causing peak fronting.
-
Solvent Mismatch: A significant mismatch between the injection solvent and the GC stationary phase can lead to peak distortion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to mitigate matrix effects.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound
This protocol is adapted for the analysis of this compound in complex food matrices.[10][13]
1. Sample Preparation:
- Weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial.
- Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4).
- Add a salt solution (e.g., saturated NaCl) to increase the volatility of this compound.[14]
- Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Extraction:
- Place the vial in an autosampler with an agitator and a temperature-controlled incubator.
- Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.
- Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined extraction time (e.g., 20 minutes) with continuous agitation.
3. GC-MS Analysis:
- Desorb the extracted analytes from the SPME fiber in the heated GC inlet (e.g., 250°C) for a specific time (e.g., 2 minutes) in splitless mode.
- Separate the analytes on a suitable capillary column (e.g., a mid-polar phase column).
- Detect and quantify this compound and its internal standard using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
Protocol 2: QuEChERS Method for this compound
This protocol is a general guideline for the QuEChERS method, which can be adapted for various solid and liquid matrices.[11]
1. Extraction:
- Weigh 10-15 grams of the homogenized sample into a 50 mL centrifuge tube.
- Add a known amount of the internal standard.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously for 1 minute.
- Centrifuge at >3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences).
- Shake for 30 seconds.
- Centrifuge at >3000 rcf for 5 minutes.
3. Analysis:
- Take an aliquot of the cleaned extract for GC-MS analysis.
IV. Data Presentation
Effective data presentation is crucial for interpreting the success of your efforts to overcome matrix effects.
Table 1: Comparison of Recovery and Reproducibility with Different Calibration Strategies
| Calibration Method | Matrix Type | Mean Recovery (%) [n=5] | Relative Standard Deviation (RSD) (%) |
| Solvent-Based | Coffee | 145 | 18 |
| Solvent-Based | Fruit Juice | 65 | 22 |
| Matrix-Matched | Coffee | 98 | 6 |
| Matrix-Matched | Fruit Juice | 103 | 8 |
| Stable Isotope Dilution | Coffee | 101 | 4 |
| Stable Isotope Dilution | Fruit Juice | 99 | 5 |
This table illustrates how matrix-matched and stable isotope dilution calibration methods significantly improve accuracy and precision compared to a solvent-based calibration in complex matrices.
V. Concluding Remarks
Overcoming matrix effects in the detection of this compound is a critical step in achieving reliable and accurate analytical data. By understanding the underlying causes of these effects and implementing the appropriate troubleshooting strategies and validated experimental protocols, researchers can ensure the integrity of their results. The use of advanced sample preparation techniques like HS-SPME and QuEChERS, coupled with robust calibration methods such as stable isotope dilution and matrix-matched calibration, provides a powerful toolkit for mitigating the challenges posed by complex matrices. Continuous method validation and a systematic approach to troubleshooting are paramount for success in this analytical endeavor.[15][16]
VI. References
-
Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository. 17
-
Thermo Fisher Scientific. (2014). Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. 18
-
Food Safety Institute. (2025). Understanding Method Validation in Food Testing Laboratories. 15
-
U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. 16
-
LCGC. (2020). Overview of Methods and Considerations for Handling Complex Samples. 2
-
ResearchGate. (n.d.). Sample preparation strategies for comprehensive volatile fingerprinting. 9
-
Separation Science. (n.d.). Sample Preparation for Fatty and Complex Food Matrices. 3
-
BenchChem. (2025). Method refinement for the quantification of furan derivatives. 6
-
U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. 19
-
Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. 20
-
Frank, N., Dubois, M., & Huertas Pérez, J. F. (2020). Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. Journal of Chromatography A, 1622, 461119.
-
Kim, J., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1589.
-
PubMed. (2020). Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. 21
-
Restek Corporation. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. 13
-
Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. 11
-
Restek Corporation. (n.d.). QuEChERS Methodology: AOAC Method. --INVALID-LINK--
-
Chen, Y. C., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2259.
-
Rocchi, S., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047.
-
BenchChem. (n.d.). Technical Support Center: Overcoming Matrix Effects in Furan Analysis by GC-MS. 5
-
Cappiello, A., et al. (2008). Overcoming matrix effects in liquid chromatography-mass spectrometry. Analytical Chemistry, 80(23), 9343-9348.
-
Hawach Scientific. (2025). Basic Principle and Application of the QuEChERS Method. 12
-
Wannenmacher, J., et al. (2023). Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study. Metabolites, 13(9), 1011.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sample Preparation for Fatty and Complex Food Matrices | Separation Science [sepscience.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 12. hawach.com [hawach.com]
- 13. gcms.cz [gcms.cz]
- 14. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding Method Validation in Food Testing Laboratories • Food Safety Institute [foodsafety.institute]
- 16. s27415.pcdn.co [s27415.pcdn.co]
- 17. openknowledge.fao.org [openknowledge.fao.org]
- 18. food-safety.com [food-safety.com]
- 19. epa.gov [epa.gov]
- 20. agilent.com [agilent.com]
- 21. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Heptylfuran
Welcome to the technical support center for the synthesis of 2-Heptylfuran. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. Our approach is rooted in explaining the "why" behind experimental phenomena to empower you to optimize your synthetic routes effectively.
Introduction to Synthetic Strategies
The synthesis of this compound, a five-membered aromatic heterocycle with a C7 alkyl chain, presents unique challenges primarily due to the inherent reactivity of the furan ring. Furans are electron-rich aromatic compounds, making them susceptible to electrophilic attack. However, this reactivity is a double-edged sword, as the furan ring is also highly sensitive to acidic conditions, which can lead to undesirable polymerization and ring-opening reactions.[1][2][3][4]
Several synthetic strategies can be employed to synthesize this compound, each with its own set of potential side reactions. The most common approaches include:
-
Direct Alkylation of Furan: Introducing the heptyl group directly onto the furan ring.
-
Acylation-Reduction of Furan: A two-step process involving Friedel-Crafts acylation followed by reduction of the resulting ketone.
-
Paal-Knorr Furan Synthesis: Constructing the furan ring from a 1,4-dicarbonyl precursor that already contains the heptyl moiety.
This guide will provide detailed troubleshooting for each of these methods in a question-and-answer format.
Section 1: Direct Alkylation of Furan
Direct alkylation is an attractive, atom-economical approach. However, it is often plagued by side reactions due to the high reactivity of furan.
Experimental Workflow: Direct Alkylation
Caption: General workflow for the direct alkylation of furan.
Troubleshooting & FAQs: Direct Alkylation
Q1: My Friedel-Crafts alkylation of furan with 1-bromoheptane using a strong Lewis acid (e.g., AlCl₃) is resulting in a low yield and a significant amount of black, tarry polymer. What is happening and how can I prevent this?
A1: This is a classic issue when synthesizing alkylfurans via traditional Friedel-Crafts alkylation. The strong Lewis acid required to activate the alkyl halide is often too harsh for the acid-sensitive furan ring.[4] This leads to two primary side reactions:
-
Acid-Catalyzed Polymerization: The furan ring, being electron-rich, can be protonated or coordinated to the Lewis acid, which initiates a chain reaction where furan molecules polymerize, forming the observed tar.[1][2]
-
Polyalkylation: The initial product, this compound, is even more electron-rich and thus more reactive than furan itself due to the electron-donating nature of the alkyl group. This makes it highly susceptible to further alkylation, leading to 2,5-diheptylfuran and other polyalkylated species.[4]
Troubleshooting Steps:
-
Switch to a Milder Catalyst: Avoid strong Lewis acids like AlCl₃. Consider using milder catalysts that can still promote alkylation but are less likely to cause polymerization. A patented process suggests the use of iron(III) oxide in combination with an iron(II) or iron(III) halide, which has been shown to give improved yields for the alkylation of furan.[5]
-
Control Stoichiometry: Use a large excess of furan relative to the alkylating agent. This increases the statistical probability that the alkylating agent will react with a furan molecule rather than the already alkylated product, thus minimizing polyalkylation.
-
Low Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will help to control the highly exothermic polymerization reaction.
Q2: I'm attempting a lithiation-alkylation route by treating furan with n-butyllithium (n-BuLi) followed by 1-bromoheptane, but my final product is contaminated with octane, nonane, decane, and 2-butylfuran. Where are these impurities coming from?
A2: This is a known set of side reactions when using organolithium reagents for alkylation. The impurities arise from the n-BuLi reagent itself and subsequent reactions.
-
2-Butylfuran: This is formed because the n-BuLi can participate in a lithium-halogen exchange with your alkylating agent (1-bromoheptane) to form bromobutane. The bromobutane can then alkylate the 2-lithiated furan.
-
Octane, Nonane, and Decane: These alkanes are the result of coupling reactions. For example, n-butyllithium can react with 1-bromoheptane to produce undecane. Similarly, coupling of butyl and heptyl radicals can lead to a mixture of alkanes.
Troubleshooting Steps:
-
Optimize Addition Order and Temperature: Add the n-BuLi to the furan solution at a low temperature (e.g., -78 °C) to ensure complete lithiation before adding the 1-bromoheptane. It is also crucial to add the 1-bromoheptane slowly at this low temperature to control the reaction.
-
Use an Excess of Furan: Using an excess of furan relative to n-BuLi can help ensure that all of the organolithium reagent is consumed in the desired lithiation step.
-
Consider Transmetalation: After forming the 2-lithiated furan, you can transmetalate with a different metal salt (e.g., ZnCl₂ or CuCN) to form a less reactive organozinc or organocuprate species. These are often less prone to side reactions and can provide cleaner alkylation.
Section 2: Acylation-Reduction of Furan
This two-step approach can offer better control over regioselectivity and avoid some of the issues of direct alkylation.
Experimental Workflow: Acylation-Reduction
Caption: Two-step synthesis of this compound via acylation and subsequent reduction.
Troubleshooting & FAQs: Acylation-Reduction
Q3: During the Friedel-Crafts acylation of furan with heptanoyl chloride, I am still observing some polymer formation, although less than with alkylation. How can I further minimize this?
A3: While acylation is generally less prone to polymerization than alkylation because the resulting ketone is deactivated towards further electrophilic substitution, the acidic conditions can still cause some polymerization of the starting furan.
Troubleshooting Steps:
-
Use Milder Catalysts: Similar to alkylation, milder Lewis acids are preferred. Zinc chloride is a common choice for furan acylation.[6] Phosphoric acid can also be effective.
-
Inclusion of an Acid Scavenger (with caution): In some systems, a mild, non-nucleophilic base can be used to scavenge excess acid, but this must be carefully controlled to not inhibit the reaction.
-
Use of Acetic Acid as a Co-solvent: The addition of acetic acid has been shown to suppress the auto-polymerization of furan during acylation reactions catalyzed by zinc chloride.[6]
-
Temperature Control: Maintain a low reaction temperature to minimize the rate of polymerization.
Q4: My reduction of 2-heptanoylfuran to this compound is incomplete or is leading to over-reduction and ring-opening. What are the best reduction methods?
A4: The choice of reducing agent is critical to avoid unwanted side reactions.
-
Incomplete Reduction: This can occur if the reducing agent is not strong enough or if the reaction time is insufficient.
-
Over-reduction and Ring Opening: The furan ring can be susceptible to reduction under harsh conditions, leading to tetrahydrofuran derivatives or complete ring cleavage. This is particularly a risk with methods like catalytic hydrogenation at high pressures and temperatures.
Recommended Reduction Methods & Troubleshooting:
-
Wolff-Kishner Reduction: This method (using hydrazine and a strong base) is highly effective for reducing aryl ketones to alkanes and is generally compatible with the furan ring.
-
Clemmensen Reduction: (using zinc amalgam and HCl) can be effective but the strongly acidic conditions can be problematic for the furan ring, potentially causing ring-opening. This should be used with caution.
-
Triethylsilane and Trifluoroacetic Acid: This is a milder ionic hydrogenation method that can be effective for reducing furan ketones.
-
Catalytic Hydrogenation (Carefully Controlled): Using catalysts like Palladium on Carbon (Pd/C) under controlled conditions (lower pressure and temperature) can work. However, careful monitoring is required to prevent reduction of the furan ring.
Section 3: Paal-Knorr Furan Synthesis
This method involves the synthesis of a 1,4-dicarbonyl compound which then cyclizes to form the furan ring. This is a powerful method for creating highly substituted furans.
Experimental Workflow: Paal-Knorr Synthesis
Caption: Paal-Knorr synthesis of a substituted this compound.
Troubleshooting & FAQs: Paal-Knorr Synthesis
Q5: My Paal-Knorr synthesis of 2-heptyl-5-methylfuran from undecane-2,5-dione is slow and gives low yields. How can I drive the reaction to completion?
A5: The Paal-Knorr synthesis is an equilibrium process involving the cyclization and dehydration of a 1,4-dicarbonyl compound.[7][8][9] To obtain high yields, the equilibrium must be shifted towards the furan product.
Troubleshooting Steps:
-
Efficient Water Removal: The reaction produces water as a byproduct. Removing this water is crucial to drive the reaction forward. Using a Dean-Stark apparatus with a solvent like toluene is a standard and effective method.
-
Choice of Acid Catalyst: While strong acids like sulfuric acid can be used, they can also promote side reactions. Milder acids like p-toluenesulfonic acid (p-TsOH) are often sufficient and can lead to cleaner reactions.
-
Temperature: Ensure the reaction is heated sufficiently to facilitate both the cyclization and the azeotropic removal of water.
Q6: I am observing the formation of a pyrrole byproduct in my Paal-Knorr furan synthesis. What is the source of this contamination?
A6: The Paal-Knorr synthesis can also be used to synthesize pyrroles if a source of ammonia or a primary amine is present.[10] The 1,4-dicarbonyl intermediate will react with the amine to form the corresponding pyrrole.
Troubleshooting Steps:
-
Use High-Purity Reagents and Solvents: Ensure that your starting materials and solvents are free from ammonia or amine contamination.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric contaminants.
-
Thoroughly Clean Glassware: Ensure all glassware is scrupulously cleaned to remove any potential nitrogen-containing residues from previous reactions.
Summary of Key Parameters and Side Reactions
| Synthesis Method | Key Reagents | Common Side Reactions | Mitigation Strategies |
| Direct Alkylation (Friedel-Crafts) | Furan, Heptyl Halide, Lewis Acid | Polymerization, Polyalkylation, Ring Opening | Use mild catalysts (e.g., Fe₂O₃/FeCl₃), large excess of furan, low temperatures. |
| Direct Alkylation (Lithiation) | Furan, n-BuLi, Heptyl Halide | Formation of alkanes, other alkylfurans (e.g., 2-butylfuran) | Low temperature, slow addition, consider transmetalation. |
| Acylation-Reduction | Furan, Heptanoyl Chloride, Lewis Acid; then Reducing Agent | Polymerization (in acylation), over-reduction/ring opening (in reduction) | Use mild catalysts for acylation (e.g., ZnCl₂), choose appropriate reduction method (e.g., Wolff-Kishner). |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Precursor, Acid Catalyst | Incomplete reaction, pyrrole formation | Efficient water removal (Dean-Stark), use pure reagents. |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. EP0041775A1 - Process for the preparation of alkyl furans - Google Patents [patents.google.com]
- 6. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Furan Synthesis from Biomass
Introduction: The conversion of renewable biomass into platform chemicals like furfural and 5-hydroxymethylfurfural (HMF) is a cornerstone of building a sustainable chemical industry. Heterogeneous catalysts are central to these processes, offering pathways to high yields and selectivities. However, the inherent complexity and impurity of biomass-derived feedstocks present a significant challenge: catalyst deactivation. This loss of activity and/or selectivity over time is a critical hurdle in scaling up and commercializing these technologies, directly impacting process economics and viability.[1][2]
This technical support center is designed for researchers, scientists, and process development professionals actively working in the field. It provides a structured, in-depth guide to diagnosing, understanding, and mitigating common catalyst deactivation issues encountered during the synthesis of furans from biomass.
PART 1: Frequently Asked Questions (FAQs) - First-Level Diagnostics
This section addresses the initial, high-level questions that typically arise when catalyst performance begins to wane.
Q1: What are the primary signs of catalyst deactivation in my furan synthesis reaction?
A: The most common indicators of catalyst deactivation include:
-
Decreased Conversion: A noticeable drop in the conversion rate of the biomass-derived reactant (e.g., xylose, glucose, fructose) over time on stream.
-
Shifting Selectivity: A reduction in the yield of the desired furan product (e.g., furfural, HMF) accompanied by an increase in byproducts such as humins, polymers, or other degradation products.[3]
-
Increased Pressure Drop: In fixed-bed reactors, a gradual increase in the pressure drop across the catalyst bed can signify the blocking of pores by coke or other deposits.
-
Visual Changes: The catalyst may change color, often darkening to brown or black, which is a strong indicator of carbonaceous deposits (coking).[4]
Q2: What are the most common mechanisms of catalyst deactivation in this process?
A: Catalyst deactivation in biomass conversion is broadly categorized into three main mechanisms:
-
Poisoning: The strong chemisorption of impurities from the feedstock onto the catalyst's active sites, rendering them inactive.[4][5]
-
Fouling (Coking): The physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks access to active sites and pores.[3][5][6] This is a very common issue in furan production due to the high reactivity of furanic compounds.
-
Thermal Degradation (Sintering): Irreversible changes to the catalyst structure caused by high temperatures, leading to a loss of active surface area (e.g., metal particle agglomeration) or collapse of the support structure.[7][8][9]
Q3: How does my choice of biomass feedstock affect catalyst stability?
A: The feedstock is a critical factor. Lignocellulosic biomass is not a clean, uniform substrate like petroleum-derived feeds. It contains various intrinsic components that can act as catalyst poisons.[10][11] Key concerns include:
-
Inorganic Minerals: Alkali and alkaline earth metals (e.g., K, Na, Ca, Mg) can neutralize essential acid sites on catalysts like zeolites.[4][12]
-
Heteroatoms: Sulfur and nitrogen compounds present in some biomass types are well-known poisons for metal catalysts.[4][13]
-
Reactive Precursors: The complex mixture of sugars, lignin fragments, and other extractives can lead to a higher propensity for coke and humin formation compared to using purified sugar solutions.[10]
Q4: Can a deactivated catalyst be regenerated?
A: Yes, in many cases. The appropriate regeneration strategy depends on the deactivation mechanism:
-
Coking: Deactivation by coke is often reversible through a controlled burn-off of the carbon deposits in an oxidizing atmosphere (e.g., air).[4][5]
-
Poisoning: Regeneration from poisoning is more challenging. It may sometimes be reversed by specific washing procedures or thermal treatments, but strong chemisorption can be irreversible.[13][14]
-
Sintering: Deactivation by sintering is generally irreversible as it involves a structural change to the catalyst itself.
PART 2: In-Depth Troubleshooting Guides
This section provides detailed diagnostic workflows for specific experimental problems, grounded in the principles of scientific integrity.
Issue 1: Rapid and Severe Loss of Activity Early in the Reaction
Question: My catalyst's activity drops dramatically within the first few hours (or even minutes) of the experiment. What is the likely cause and how do I confirm it?
Answer: A sharp, rapid decline in performance early in a run strongly suggests catalyst poisoning . This occurs when molecules present in the feedstock bind so strongly to the catalyst's active sites that they are effectively blocked. In biomass processing, inorganic salts and sulfur or nitrogen-containing organic molecules are common culprits.[4][10][11][13]
Causality: The "Why" Behind Poisoning
Metal catalysts (e.g., Pd, Pt, Ru, Cu) used for hydrogenation steps are susceptible to poisoning by sulfur and nitrogen compounds, which can coordinate strongly with the metal surface.[13] Acid catalysts (e.g., zeolites, solid acids) are vulnerable to poisoning by basic compounds like alkali and alkaline earth metal ions, which neutralize the Brønsted or Lewis acid sites required for dehydration reactions (e.g., xylose to furfural).[4][15]
Diagnostic Workflow for Catalyst Poisoning
Caption: Diagnostic workflow for identifying catalyst poisoning.
Experimental Protocols
Protocol 1: Feedstock Analysis
-
Objective: To quantify potential inorganic and organic poisons in the liquid feedstock.
-
Methodology:
-
Inorganic Elements: Use Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) to screen for trace metals, particularly K, Na, Ca, Mg, Fe, and Si.
-
Sulfur & Nitrogen: Use a CHNS elemental analyzer to determine the total sulfur and nitrogen content.
-
-
Interpretation: Compare the concentration of these elements to levels known to cause deactivation for your specific catalyst system. High levels of alkali metals are a red flag for acid catalysts; detectable sulfur is a major concern for noble metal catalysts.
Protocol 2: Spent Catalyst Surface Characterization
-
Objective: To detect the presence of poisons on the surface of the deactivated catalyst.
-
Methodology:
-
Carefully recover the catalyst from the reactor after the short run, minimizing exposure to air if possible.
-
Analyze the surface using X-ray Photoelectron Spectroscopy (XPS) . This technique is highly surface-sensitive and can identify and quantify the elemental composition of the catalyst's near-surface region.[4]
-
Alternatively, Energy-Dispersive X-ray Spectroscopy (EDX) coupled with a Scanning Electron Microscope (SEM) can provide elemental mapping to see if poisons are uniformly distributed or concentrated in specific areas.
-
-
Interpretation: The presence of elements on the spent catalyst that were not part of its original formulation (e.g., S, N, K, Ca) and were detected in the feedstock is strong evidence of poisoning.
Data Summary: Common Poisons and Mitigation
| Poison Type | Common Source in Biomass | Affected Catalyst Type | Mitigation Strategy |
| Alkali/Alkaline Earth Metals (K, Na, Ca) | Wood, agricultural residues (ash content) | Solid Acids (Zeolites, Resins) | Feedstock de-ashing, ion-exchange pretreatment of liquid feed[11][15] |
| Sulfur Compounds | Certain proteins, amino acids in biomass | Metal Catalysts (Pd, Pt, Ru, Ni) | Hydrodesulfurization of feed, use of sulfur-resistant catalysts |
| Nitrogen Compounds | Proteins, alkaloids in biomass | Acid Catalysts (poisoning of Brønsted sites), some Metal Catalysts | Feedstock selection, upstream purification |
Issue 2: Gradual Decline in Conversion and/or Selectivity Over Time
Question: My catalyst performs well initially, but its conversion and/or selectivity to the desired furan compound slowly decreases over a long run. What's happening?
Answer: This performance profile is a classic symptom of fouling by coke formation . Furanic compounds, reaction intermediates, and even the sugar feedstock can undergo polymerization and condensation reactions under typical process conditions.[16][17] These reactions form heavy, carbon-rich species collectively known as "coke," which physically deposit on the catalyst, blocking active sites and constricting pore access.[3][4][6][18]
Causality: The "Why" Behind Coking
The formation of coke is often accelerated by:
-
High Temperatures: Promotes polymerization and deepens the color of the reaction mixture, forming "humins."[4]
-
Strong Acid Sites: The external acid sites on catalysts like zeolites can be particularly active in promoting the intermolecular reactions that lead to coke precursors.[4]
-
High Reactant Concentration: High concentrations of furfural or HMF can increase the rate of self-condensation reactions.
Diagnostic Workflow for Coke Analysis
Caption: Workflow for quantifying and characterizing coke on a catalyst.
Experimental Protocols
Protocol 3: Thermogravimetric Analysis (TGA) for Coke Quantification
-
Objective: To measure the total amount of carbonaceous deposits on the spent catalyst.
-
Methodology:
-
Place a small, accurately weighed amount of the spent catalyst (typically 5-15 mg) into a TGA crucible.[4]
-
Drying Step: Heat the sample to a low temperature (e.g., 120-150 °C) under an inert gas (N₂ or Ar) and hold to remove adsorbed water and volatile species.
-
Oxidation Step: Switch the purge gas to an oxidizing atmosphere (e.g., air or a 10% O₂/N₂ mixture).
-
Temperature Ramp: Increase the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature where all coke is combusted (e.g., 800 °C).[4]
-
-
Interpretation: The percentage weight loss observed during the oxidation step corresponds directly to the amount of coke deposited on the catalyst. This is a robust method to quantify the extent of fouling.
Protocol 4: Temperature-Programmed Oxidation (TPO)
-
Objective: To characterize the nature of the coke deposits.
-
Methodology: This experiment is similar to TGA but includes analysis of the off-gas. The spent catalyst is heated in a controlled flow of an oxidizing gas, and the effluent gas is monitored by a mass spectrometer or an IR detector for CO and CO₂.
-
Interpretation: The temperature at which CO/CO₂ evolution peaks occur can provide information about the nature of the coke. "Soft coke" (less condensed) combusts at lower temperatures, while "hard coke" (more graphitic) combusts at higher temperatures.
Data Summary: Impact of Conditions on Coking
| Parameter | Effect on Coking | Rationale |
| Temperature | Increases | Higher temperatures accelerate polymerization and condensation side reactions.[3] |
| Space Velocity | Decreases at higher velocity | Shorter residence time reduces the opportunity for coke-forming side reactions to occur.[18] |
| Catalyst Acidity | Increases with stronger acidity | Strong acid sites can catalyze the formation of humins and coke precursors. |
| Solvent Choice | Varies | Solvents that can extract furan products from the reactive phase (e.g., in biphasic systems) can suppress coke formation.[19] |
Issue 3: Loss of Activity After Regeneration or High-Temperature Operation
Question: My catalyst's activity does not fully recover after regeneration, or I see a loss of activity after operating at high temperatures. Why?
Answer: This scenario points towards an irreversible deactivation mechanism, most commonly thermal degradation or sintering . High temperatures, whether during the reaction itself or during an aggressive regeneration (coke burn-off), can cause permanent structural changes to the catalyst. For supported metal catalysts, this involves the migration and agglomeration of small metal nanoparticles into larger, less active ones, which reduces the total active metal surface area.[7][9][20][21] For some supports, the harsh hydrothermal conditions of aqueous-phase biomass conversion can also lead to a collapse of the porous structure.[8]
Causality: The "Why" Behind Sintering
Atoms on the surface of small nanoparticles are thermodynamically unstable and have a high surface energy. Given sufficient thermal energy, they will migrate and combine with other particles to form larger, more stable crystals with lower surface-to-volume ratios. This process is often accelerated by the presence of steam (hydrothermal conditions), which is common in biomass conversion.[8]
Diagnostic Workflow for Sintering
Caption: Workflow for diagnosing catalyst sintering.
Experimental Protocols
Protocol 5: Comparative Catalyst Characterization
-
Objective: To identify structural changes in the catalyst by comparing the fresh and spent (post-reaction and/or post-regeneration) samples.
-
Methodology:
-
Transmission Electron Microscopy (TEM): This technique directly visualizes the metal nanoparticles on the support. Acquire images of both the fresh and spent catalyst to create particle size distributions. A significant shift towards larger average particle size in the spent sample is direct evidence of sintering.
-
X-Ray Diffraction (XRD): Measure the XRD patterns for both samples. An increase in the crystallite size of the metal phase (calculated using the Scherrer equation from the peak broadening) in the spent catalyst indicates sintering.[22]
-
Gas Chemisorption: Perform hydrogen or carbon monoxide pulse chemisorption. This technique quantifies the number of accessible active metal sites. A significant decrease in the metal dispersion or active surface area for the spent catalyst is a quantitative measure of the impact of sintering.[4]
-
Nitrogen Physisorption (BET Analysis): A loss of total surface area and pore volume can indicate the collapse of the support structure.[3][4]
-
-
Interpretation: A consistent story from these techniques—larger particles (TEM, XRD) and fewer active sites (chemisorption)—confirms that sintering is the cause of the irreversible deactivation.
Data Summary: Strategies to Enhance Thermal Stability
| Strategy | Mechanism of Action | Example |
| Strong Metal-Support Interaction (SMSI) | Enhances anchoring of metal particles, preventing migration. | Using supports like TiO₂ or CeO₂. |
| Overcoating/Shell Encapsulation | Creates a physical barrier that prevents particles from agglomerating. | Atomic Layer Deposition (ALD) of a thin Al₂O₃ layer over a supported metal catalyst.[8][20] |
| Alloying/Bimetallic Catalysts | A second metal can act as a "spacer," inhibiting the sintering of the primary active metal. | Pt-Sn, Cu-Ni systems.[8] |
| Support Doping | Doping a support (e.g., ZrO₂) with another element (e.g., La) can stabilize its crystalline phase against thermal transformation.[12] |
References
- 1. Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass (Journal Article) | OSTI.GOV [osti.gov]
- 2. ijset.com [ijset.com]
- 3. advanceseng.com [advanceseng.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [PDF] Heterogeneous Catalyst Deactivation and Regeneration: A Review | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving Heterogeneous Catalyst Stability for Liquid-phase Biomass Conversion and Reforming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks Webinar | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chemcatbio.org [chemcatbio.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Regeneration of Spent Catalysts for Furfural Decarbonylation | Bitemirova | Modern Applied Science | CCSE [ccsenet.org]
- 15. Reactive distillation process for the production of furfural using solid acid catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. infoscience.epfl.ch [infoscience.epfl.ch]
- 21. [PDF] Improving Heterogeneous Catalyst Stability for Liquid-phase Biomass Conversion and Reforming. | Semantic Scholar [semanticscholar.org]
- 22. Characterization of deactivated bio-oil hydrotreating catalysts | Journal Article | PNNL [pnnl.gov]
Technical Support Center: Resolving Isomeric Interferences in Alkylfuran Analysis
Last Updated: January 6, 2026
Welcome to the technical support center for alkylfuran analysis. This guide is designed for researchers, analytical chemists, and quality control professionals who encounter challenges with the separation and quantification of alkylfuran isomers. Due to their similar physicochemical properties, these compounds frequently co-elute in chromatographic systems, leading to inaccurate quantification.[1][2]
This document provides in-depth troubleshooting advice, advanced analytical strategies, and validated protocols to help you achieve robust and reliable separation of critical isomer pairs like 2-methylfuran/3-methylfuran and 2-ethylfuran/2,5-dimethylfuran.
Understanding the Core Challenge: Why Are Alkylfuran Isomers So Difficult to Separate?
Alkylfuran isomers, such as 2-methylfuran and 3-methylfuran, or 2-ethylfuran and 2,5-dimethylfuran, present a significant analytical challenge for two primary reasons:
-
Similar Physical Properties: Isomers possess the same molecular weight and often have very close boiling points. Standard non-polar gas chromatography (GC) columns, which separate primarily based on boiling point, are often insufficient to resolve these compounds.
-
Identical Mass Spectra: Under typical Electron Ionization (EI) conditions, isomers produce nearly identical mass spectra.[3] This makes it impossible to distinguish them using a standard single quadrupole mass spectrometer (GC-MS) if they are not chromatographically separated. Accurate quantification requires either complete chromatographic separation or the use of tandem mass spectrometry (MS/MS).[4][5]
Failure to resolve these isomers can lead to over-reporting of one compound and under-reporting of another, a critical issue in food safety, beverage analysis, and biofuel characterization where regulatory limits and quality parameters are strict.[6][7][8]
Troubleshooting Hub & FAQs
This section addresses common issues encountered during alkylfuran analysis in a direct question-and-answer format.
Question: My 2-ethylfuran and 2,5-dimethylfuran peaks are completely co-eluting on my standard DB-5ms column. What is my first step?
Answer: This is a classic selectivity problem. A standard 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) column lacks the specific intermolecular interactions needed to differentiate these isomers. Your first and most crucial step is to switch to a column with a different stationary phase chemistry.
Causality: The separation of isomers requires a stationary phase that can interact differently with the subtle structural differences between the molecules. This is achieved by moving to a more polar column.
Recommended Action:
-
Select a Mid- to High-Polarity Column: The goal is to introduce dipole-dipole or hydrogen bonding interactions.
-
"624"-type phases: Columns like an Rxi-624Sil MS or a DB-624 are excellent starting points. They are designed for volatile organic compounds and have demonstrated success in separating 2,5-dimethylfuran and 2-ethylfuran.[6][7]
-
WAX (Polyethylene Glycol) phases: These are highly polar columns that can provide excellent selectivity for polarizable furan rings. However, they are more susceptible to damage from oxygen and water.
-
Ionic Liquid (IL) Columns: These represent a more advanced option, offering unique and highly tunable selectivity.[9][10] They are also known for their high thermal stability.[9] IL columns can provide resolution for isomer sets that are difficult to separate on any other phase.
-
-
Optimize the Oven Temperature Program: Once a new column is installed, you must re-optimize your temperature program. A slower ramp rate (e.g., 2-5 °C/min) through the elution range of the target isomers will increase the time they spend interacting with the stationary phase, improving the chances of separation.
| Column Type | Primary Separation Principle | Suitability for Alkylfuran Isomers | Key Considerations |
| 5% Phenyl-Methylpolysiloxane | Boiling Point / van der Waals | Poor | Standard, robust, but lacks selectivity for isomers. |
| 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., Rxi-624Sil MS) | Dipole-Dipole Interactions | Good to Excellent | Often provides baseline resolution for 2-ethylfuran/2,5-dimethylfuran.[6] |
| Polyethylene Glycol (WAX) | Hydrogen Bonding | Good to Excellent | High polarity offers good selectivity but has lower temperature limits and is sensitive to oxygen. |
| Ionic Liquid (IL) | Multiple (Dipole, Pi-Pi, etc.) | Excellent | Unique selectivity, high thermal stability. Can resolve very difficult isomer pairs.[9][11] |
Question: I've improved my separation with a polar column, but the resolution (Rs) is still less than 1.5. How can I enhance it without a 2-hour run time?
Answer: When you have partial separation, fine-tuning your GC parameters is the key. The goal is to increase column efficiency and optimize the interaction time without excessively long runs.
Caption: Principle of a comprehensive GCxGC system.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS PMID: 34418759 | MCE [medchemexpress.cn]
- 6. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [discover.restek.com]
- 7. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stability of 2-Heptylfuran in Food Samples
Welcome to the technical support resource for researchers and analysts studying 2-Heptylfuran in food matrices. This guide is designed to provide in-depth, field-proven insights into the challenges associated with the storage stability of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you design robust experiments and troubleshoot common issues.
Introduction: The Challenge of this compound Stability
This compound is a volatile organic compound that contributes to the sensory profile of various foods, often associated with fatty, green, or nutty aromas.[1][2] It is naturally present in foods like roasted peanuts, fried potatoes, and cooked chicken.[2] As a furan derivative, its analysis is critical, but its stability during sample storage presents a significant analytical challenge. Unlike some analytes that simply degrade, the concentration of this compound can either decrease due to volatilization and degradation or, counterintuitively, increase due to ongoing chemical reactions within the sample matrix.[3] This guide will equip you with the knowledge to control these variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a heterocyclic aromatic compound, specifically a furan with a seven-carbon alkyl chain at the second position.[4] In food systems, it is primarily formed from the thermal degradation and oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acids.[5] This is why it is commonly found in heat-processed foods, especially those with a significant lipid component.[3][6]
Q2: Why is the stability of this compound a major concern during storage?
The stability of this compound is a concern for two primary reasons:
-
Analyte Loss: Due to its volatility (Boiling Point: 209-210 °C), this compound can be lost through evaporation if samples are not stored in properly sealed containers or are handled at elevated temperatures.[6]
-
Analyte Formation: The precursors of this compound (oxidized lipids) are often still present in the food matrix.[3] If storage conditions permit ongoing oxidation (e.g., presence of oxygen, exposure to light, elevated temperature), new this compound can form, leading to an artificial increase in its measured concentration.[3] One study specifically observed that levels of 2-ethylfuran and 2-pentylfuran (structurally similar to this compound) rose during storage, linking this phenomenon to lipid oxidation.[3]
Q3: What are the primary factors that influence the stability of this compound in food samples?
The stability of this compound is governed by a combination of physical and chemical factors. Understanding these is the first step toward controlling them.
| Factor | Impact on this compound Stability | Rationale & Causality | Recommended Mitigation |
| Temperature | High Impact. Elevated temperatures increase volatility and accelerate degradation/formation reactions. | Increases vapor pressure, leading to evaporative losses from improperly sealed containers. Also provides the activation energy for lipid oxidation, potentially forming more this compound.[7][8] | Store samples frozen (<-18°C) or refrigerated (2-4°C) immediately after collection.[8][9][10][11] Use cryogenic grinding for homogenization to prevent heating.[7] |
| Oxygen | High Impact. Oxygen is a key reactant in the formation pathway. | This compound is a secondary product of lipid oxidation.[3] The presence of oxygen allows for the continued oxidation of PUFA precursors in the sample. | Store samples under an inert atmosphere (e.g., nitrogen, argon) in headspace-free containers. Use vials with tight seals.[7] |
| Light | Moderate Impact. Light, especially UV light, can catalyze oxidative reactions. | Photo-oxidation can generate free radicals, initiating and propagating the lipid oxidation chain reactions that produce this compound precursors.[7] | Store samples in amber glass vials or wrap containers in aluminum foil to protect from light.[9] |
| pH | Low to Moderate Impact. Extreme pH can potentially affect furan ring stability. | While the furan ring is relatively stable, extreme acidic or basic conditions can potentially catalyze degradation reactions over long storage periods.[12] | Unless intrinsic to the experiment, maintain the sample at its native pH. Buffer if necessary, but be aware of potential matrix effects. |
| Food Matrix | High Impact. The sample composition dictates precursor availability and reaction pathways. | High-fat matrices, especially those rich in PUFAs, have a higher potential for ongoing this compound formation.[3][5] The presence of natural antioxidants (e.g., tocopherols) can inhibit formation. | There is no mitigation for the matrix itself, but understanding its composition is critical for interpreting results. Matrix-matched calibration is essential for accurate quantification.[13] |
Troubleshooting Guide
This section addresses specific problems you may encounter during your analysis.
Issue 1: My this compound concentrations are inconsistent across replicate samples stored for the same duration.
-
Probable Cause A: Inhomogeneous Sample. Volatile compounds can be unevenly distributed, especially in complex, solid, or semi-solid foods. If subsamples are not truly representative, results will vary.[14]
-
Probable Cause B: Variable Headspace in Storage Vials. If vials are not filled consistently, the volume of headspace can differ. This affects the liquid-gas phase equilibrium of volatile compounds, leading to variable losses upon opening.
-
Solution: Use storage containers appropriately sized for your sample volume to minimize headspace. Ensure all replicate aliquots are of a consistent volume.
-
Issue 2: My this compound concentrations are systematically decreasing over time, even in frozen storage.
-
Probable Cause A: Improper Sealing. This is the most common cause of volatile analyte loss. Standard screw caps may not provide a sufficient barrier.
-
Solution: Use vials with PTFE-lined septa or crimp seals to ensure an airtight closure.[10] For long-term storage, Mininert valves provide an excellent seal and allow for repeated sampling without fully opening the vial.
-
-
Probable Cause B: Sublimation in Freezer. Even in a frozen state, volatile compounds can sublimate (transition from solid to gas) over time if the container is not perfectly sealed, leading to loss.
-
Solution: In addition to high-quality sealed vials, consider secondary containment (e.g., placing vials inside a sealed bag or larger container) for long-term frozen storage.
-
Issue 3: My this compound concentrations are increasing during storage.
-
Probable Cause: Ongoing Lipid Oxidation. This is a unique challenge for furan derivatives formed from lipids. If the sample was not stabilized and contains both PUFA precursors and oxygen, this compound will continue to form even at refrigerated temperatures, albeit at a slower rate.[3][8]
-
Solution 1 (Best Practice): Flash-freeze the sample in liquid nitrogen immediately after collection and store it at ultra-low temperatures (-80°C) to halt all chemical reactions.[9]
-
Solution 2 (Atmosphere Control): Purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing to displace oxygen.[7]
-
Solution 3 (Antioxidant Addition): In some experimental designs, it may be permissible to add an antioxidant like butylated hydroxytoluene (BHT), but this must be validated to ensure it does not interfere with the analysis.
-
Protocols & Workflows
Recommended Protocol: Sample Collection, Homogenization, and Storage
This protocol is designed to maximize the stability of this compound by controlling the key variables of temperature and oxygen exposure.
Materials:
-
Amber glass vials with PTFE-lined screw caps or crimp seals
-
Liquid nitrogen or dry ice
-
Cryo-grinder or blender
-
Inert gas (Nitrogen or Argon) cylinder with a gentle delivery system
-
-80°C Freezer for long-term storage; 4°C refrigerator for short-term ( < 24h)
Procedure:
-
Sample Collection: Collect the sample and immediately place it on dry ice or in a freezer. Minimize the time the sample spends at ambient temperature.
-
Pre-Chill Equipment: Pre-chill all equipment that will contact the sample, including the blender/grinder and spatulas, to -20°C or colder. This prevents heat transfer to the sample.
-
Homogenization (Cryogenic Method): a. Break the frozen sample into smaller pieces. b. Place the pieces into the cryo-grinder or a blender containing a small amount of liquid nitrogen or crushed dry ice.[7] c. Grind the sample until a fine, homogenous powder is achieved. Work quickly to prevent the sample from thawing.[7]
-
Aliquoting and Storage: a. Transfer the frozen, powdered homogenate into pre-chilled amber glass vials. b. Fill the vials to minimize headspace. c. Gently flush the headspace of each vial with inert gas for 5-10 seconds. d. Immediately seal the vials tightly. e. Label the vials clearly and place them in the -80°C freezer for long-term storage.
-
Analysis Preparation: a. When ready for analysis, remove the vial from the freezer but do not allow it to warm to room temperature before opening.[15] b. Prepare your analytical system (e.g., HS-GC-MS) and weigh the required amount from the frozen sample directly into the headspace vial for analysis as quickly as possible.[3][16]
Visualization of Key Processes
The following diagrams illustrate the critical decision points and factors in managing this compound stability.
Caption: Recommended workflow for sample handling and storage.
Caption: Factors causing an increase or decrease in this compound.
References
- 1. Showing Compound this compound (FDB015044) - FooDB [foodb.ca]
- 2. 2-heptyl furan [flavscents.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-heptyl furan, 3777-71-7 [thegoodscentscompany.com]
- 7. foodsafety.institute [foodsafety.institute]
- 8. Furan formation during storage and reheating of sterilised vegetable purées - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sampling for Food Analysis - key considerations | Institute of Food Science and Technology [ifst.org]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. restek.com [restek.com]
- 16. Determination of Furan in Foods | FDA [fda.gov]
Technical Support Center: Minimizing Variability in Interlaboratory Analysis of Alkylfurans
Welcome to the technical support center for the analysis of furan and alkylfurans. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenges of interlaboratory variability in the quantification of these compounds. An interlaboratory study involving eight laboratories highlighted substantial discrepancies, with reported concentrations of 2-pentylfuran in the same cereal sample ranging from 8 mg/kg to over 1000 mg/kg[1][2][3][4]. This guide provides field-proven insights and troubleshooting protocols to enhance the reliability and reproducibility of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interlaboratory variability in alkylfuran analysis?
A1: The main contributors to variability are multifaceted and can be categorized as follows:
-
Analytical Technique Selection: Different laboratories may employ either headspace (HS) or headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). While both are widely used, their performance can vary significantly depending on the analyte and matrix. SPME is often preferred for its higher sensitivity with low-concentration samples, whereas HS can be more suitable for high-concentration samples like coffee[5][6][7].
-
Sample Matrix Effects: The food matrix can significantly influence the partitioning of alkylfurans into the headspace, affecting quantification. For instance, high-fat matrices can lead to the formation of furan at elevated incubation temperatures[8]. Matrix-matched calibration or the use of isotopically labeled internal standards is crucial to mitigate these effects[9].
-
Analyte Volatility: Furan and its alkylated derivatives have a wide range of boiling points, from 31-33°C for furan to 167-170°C for 2-pentylfuran[4]. This disparity affects their extraction efficiency and can lead to biased results if the analytical method is not optimized for the entire range of target compounds.
-
Standard Preparation and Calibration: The high volatility of furan and some alkylfurans makes the preparation of accurate standards challenging. Standards should be prepared in closed systems at low temperatures, and their stability is often limited, necessitating daily preparation[9].
-
Chromatographic Separation: Isomeric compounds, such as 2,5-dimethylfuran and 2-ethylfuran, require complete chromatographic separation for accurate quantification, especially when not using tandem mass spectrometry (MS/MS)[2].
Q2: Why is the use of isotopically labeled internal standards so critical?
A2: The use of stable isotope dilution analysis (SIDA) is considered the gold standard for accurate quantification of furan and alkylfurans[10][11][12][13][14]. Here’s why:
-
Correction for Matrix Effects: Isotopically labeled internal standards are chemically identical to the analytes of interest and will therefore behave similarly during sample preparation and analysis. This allows for the correction of matrix-induced signal suppression or enhancement[13].
-
Compensation for Analyte Loss: Any loss of analyte during sample preparation, extraction, or injection will be mirrored by a proportional loss of the internal standard. This allows for accurate correction of the final calculated concentration[13].
-
Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, SIDA significantly improves the precision and accuracy of the results, which is essential for minimizing interlaboratory variability[11][12][14]. To account for recovery variations due to different matrices, it is essential to use isotopically labeled analogs for nearly every analyte[15].
Q3: Are there official methods I should be following?
A3: Yes, several organizations have published standard methods and performance requirements that provide a strong foundation for developing a robust analytical method. Key examples include:
-
AOAC INTERNATIONAL: Has established Standard Method Performance Requirements (SMPRs) for the quantitative analysis of furan and several alkylfurans in various food matrices, including coffee, baby foods, cereals, and fruit juices[16][17]. These SMPRs outline the minimum recommended performance characteristics for a method to be considered reliable[16][17].
-
U.S. Food and Drug Administration (FDA): Recommends the analysis of furan in foods using headspace gas chromatography-mass spectrometry (HS-GC-MS)[18]. Their method has been updated to address issues such as furan formation during analysis[19].
-
European Commission: Has issued recommendations for monitoring the presence of furans and alkylfurans in food, highlighting the need for reliable analytical methods[6][20].
Troubleshooting Guides
This section is designed to provide solutions to specific problems you may encounter during your analysis.
Sample Preparation
Q: My recovery of alkylfurans, especially the less volatile ones like 2-pentylfuran, is consistently low and variable. What could be the cause?
A: This is a common issue stemming from several factors related to the physicochemical properties of longer-chain alkylfurans.
-
Causality: 2-Pentylfuran has a significantly higher boiling point and lower volatility compared to furan[4]. This makes its extraction from the sample matrix into the headspace less efficient. Additionally, interactions with matrix components can further hinder its release[2].
-
Troubleshooting Steps:
-
Optimize Headspace/SPME Conditions:
-
Increase Equilibration Time and Temperature: For less volatile compounds, a longer equilibration time and higher temperature may be necessary to facilitate their partitioning into the headspace. However, be cautious, as temperatures above 60°C can induce furan formation in some matrices[8][21]. A systematic evaluation of these parameters is recommended.
-
SPME Fiber Selection: For SPME, ensure you are using a fiber coating suitable for a wide range of volatiles. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are often a good choice for this application[18][22].
-
-
Enhance Analyte Release from Matrix:
-
Salting Out: Add a saturated solution of sodium chloride to your sample. This increases the ionic strength of the aqueous phase, reducing the solubility of the alkylfurans and promoting their release into the headspace[21][22].
-
Homogenization: Ensure your sample is thoroughly homogenized to a fluid state to allow for repeatable equilibration of the analytes between the sample and the headspace[8]. For solid samples, cryogenic grinding can prevent the loss of volatile compounds.
-
-
Implement a Self-Validating System:
-
Analyte-Specific Labeled Standards: Use a corresponding isotopically labeled internal standard for each target alkylfuran. This is the most effective way to correct for poor or variable recovery of individual compounds[10].
-
-
Q: I am observing the appearance of furan in my blank matrix samples after heating. How can I prevent this?
A: The thermal formation of furan during analysis is a well-documented artifact that can lead to artificially inflated results.
-
Causality: Furan can be formed from the thermal degradation of various precursors present in food, such as carbohydrates, ascorbic acid, and unsaturated fatty acids[5][20][21]. The conditions in the headspace vial (i.e., heating) can mimic the conditions that lead to furan formation during food processing.
-
Troubleshooting Steps:
-
Reduce Incubation Temperature: The FDA has revised its method to reduce the headspace oven temperature from 80°C to 60°C to minimize furan formation during analysis. It is often adequate to work with incubation temperatures at or below 50°C[8].
-
Minimize Incubation Time: Use the shortest incubation time that still allows for adequate equilibration of your target analytes.
-
Matrix-Matched Calibration: If some background formation is unavoidable, using calibration standards prepared in a furan-free sample of the same foodstuff can help to compensate for this[8].
-
GC-MS Analysis
Q: I am having difficulty separating isomeric alkylfurans, such as 2,5-dimethylfuran and 2-ethylfuran. What can I do?
A: Co-elution of isomers will lead to inaccurate quantification, as they often share common ions in their mass spectra.
-
Causality: Isomers have very similar chemical properties, which can make their chromatographic separation challenging.
-
Troubleshooting Steps:
-
Column Selection: Utilize a GC column with high selectivity for volatile organic compounds. An Rxi-624Sil MS column is a good option that has been shown to provide good separation of these isomers[7].
-
Optimize GC Oven Temperature Program:
-
Lower Initial Temperature: Start with a lower initial oven temperature to improve the separation of highly volatile compounds.
-
Slower Ramp Rate: Employ a slower temperature ramp rate during the elution of the target isomers. This will increase the time they spend interacting with the stationary phase, improving resolution. A typical program might start at 35°C, ramp to 100°C at 5°C/min, and then increase the ramp rate to elute less volatile compounds[22].
-
-
Use Tandem Mass Spectrometry (MS/MS): If chromatographic separation cannot be achieved, MS/MS can provide the necessary selectivity for accurate quantification of co-eluting isomers[2].
-
Q: My signal intensity is low, and the baseline is noisy. What are the likely causes?
A: This can be due to a variety of issues, from the injection to the detector.
-
Causality: Low signal can result from inefficient transfer of the analyte to the column or issues with the mass spectrometer. A noisy baseline can be caused by contamination or leaks.
-
Troubleshooting Steps:
-
Check for Leaks: Systematically check for leaks in the injector, column fittings, and transfer line using an electronic leak detector[23].
-
Clean the MS Source: A contaminated ion source is a common cause of poor sensitivity and high background noise. Follow the manufacturer's instructions for cleaning the ion source[23].
-
Optimize Injection Parameters: For SPME, ensure the desorption time and temperature are sufficient to transfer all analytes from the fiber to the injector. A typical desorption temperature is 250°C[22].
-
Evaluate Sample Preparation Technique: As shown in the table below, SPME-based techniques can provide significantly better responses than static headspace for many alkylfurans[5].
-
| Analytical Technique | Relative Response for Furan | Relative Response for 2-Methylfuran |
| Static Headspace (HS) | 1x | 1x |
| HS-SPME (Fiber) | >2x | >2x |
| HS-SPME (Arrow) | >2x | >2x |
| A summary of relative analyte responses for different extraction techniques. SPME-based methods show significantly improved responses compared to static headspace[5]. |
Data Interpretation
Q: My calibration curve is non-linear, especially at higher concentrations. Why is this happening?
A: Non-linearity can be caused by detector saturation or competition effects during extraction.
-
Causality: At high concentrations, the SPME fiber can become saturated, meaning it can no longer adsorb the analyte in a manner proportional to its concentration in the headspace. Similarly, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Troubleshooting Steps:
-
Reduce Sample Amount or Dilute the Sample: If you are analyzing a high-concentration sample like coffee, you may need to use a smaller sample size or dilute the sample to bring the analyte concentration into the linear range of your method[6].
-
Adjust SPME Extraction Time: A shorter extraction time can help to avoid fiber saturation for high-concentration samples.
-
Use a Wider Calibration Range: Ensure your calibration range brackets the expected concentration of your samples. If necessary, prepare separate calibration curves for low and high-concentration samples[24].
-
Employ the Standard Addition Method: For complex matrices where matrix effects are a concern, the standard addition method can provide more accurate quantification than external calibration[25].
-
Recommended Protocols & Workflows
To ensure the highest level of data quality and minimize interlaboratory variability, the following protocols are recommended.
General Workflow for Alkylfuran Analysis
The following diagram illustrates a robust workflow for the analysis of alkylfurans, incorporating key quality control steps.
Caption: A self-validating workflow for alkylfuran analysis.
Step-by-Step Protocol for HS-SPME-GC-MS
This protocol is a starting point and should be optimized for your specific application and matrix.
-
Sample Preparation:
-
For solid samples, cryogenically grind to a fine powder. For liquid samples, ensure they are well mixed.
-
Weigh 1-2 grams of the homogenized sample into a 20 mL headspace vial[22].
-
Spike the sample with an appropriate amount of a solution containing the isotopically labeled internal standards for each target analyte.
-
Add 5 mL of a saturated sodium chloride solution[22].
-
Immediately seal the vial with a PTFE-faced septum and an aluminum cap[22].
-
-
HS-SPME Procedure:
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the GC injector at 250°C[22].
-
Use a column such as an Rxi-624Sil MS (30 m x 0.25 mm x 1.40 µm) for separation[7].
-
Employ a suitable temperature program, for example: start at 35°C (hold 5 min), ramp to 100°C at 5°C/min, then to 240°C at 20°C/min (hold 5 min)[22].
-
Detect the compounds using a mass spectrometer in Selected Ion Monitoring (SIM) or MS/MS mode for enhanced sensitivity and selectivity[5][22].
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Do GC/MS methods available for furan and alkylfurans in food provide comparable results? - An interlaboratory study and safety assessment of 2-pentylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 6. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS | Separation Science [sepscience.com]
- 7. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [discover.restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [discover.restek.com]
- 16. aoac.org [aoac.org]
- 17. aoac.org [aoac.org]
- 18. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. Analysis Furan and Alkylfurans residues in food - Eurofins Scientific [eurofins.vn]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 24. gcms.cz [gcms.cz]
- 25. shimadzu.com [shimadzu.com]
Technical Support Center: Purification of Synthetic 2-Heptylfuran
Welcome to the technical support resource for the purification of synthetic 2-Heptylfuran. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this valuable furan derivative. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction: The Challenge of this compound Purity
This compound is a key building block in various chemical syntheses. However, its furan core presents a unique set of challenges during purification. The electron-rich nature of the furan ring makes it highly susceptible to acid-catalyzed degradation and polymerization, a critical factor to consider when selecting a purification strategy.[1][2] This guide will equip you with the knowledge to navigate these challenges and achieve high purity for your synthetic this compound.
Understanding Potential Impurities
The first step in any successful purification is to understand the potential impurities in your crude product. The synthesis of this compound, often achieved through methods like Friedel-Crafts alkylation of furan with a heptyl halide, can generate several byproducts.
Common Impurities in this compound Synthesis:
-
Poly-alkylated Furans: The alkylated furan product is often more reactive than the starting furan, leading to the formation of di- and tri-heptylated furans.[2]
-
Positional Isomers: While 2-substitution is generally favored, small amounts of 3-heptylfuran may be formed.
-
Polymeric Material: The acidic conditions often employed in the synthesis can cause the furan ring to open and polymerize, resulting in a tarry, high-molecular-weight residue.[1]
-
Unreacted Starting Materials: Residual furan and heptylating agent may remain in the crude mixture.
-
Solvent and Catalyst Residues: Depending on the synthetic route, residual catalyst (e.g., Lewis acids) and solvent will be present.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude this compound is a dark, viscous oil. Can I directly use column chromatography for purification?
A1: It is highly discouraged to directly load a dark, viscous crude mixture onto a chromatography column, especially a standard silica gel column. The dark color and high viscosity are strong indicators of polymeric byproducts. These polymers can irreversibly adsorb to the stationary phase, leading to poor separation, low recovery of your target compound, and contamination of the column.
Expert Recommendation: Always perform a preliminary purification step to remove the bulk of the polymeric material. Fractional distillation under reduced pressure is the preferred method for this initial cleanup.
Q2: I'm planning to use fractional distillation. What are the key parameters to consider for this compound?
A2: Fractional distillation is an excellent first-pass purification technique for this compound, taking advantage of differences in boiling points between your product and impurities.[3][4]
Key Distillation Parameters for this compound:
| Parameter | Recommended Value | Rationale |
| Pressure | Vacuum (e.g., 10-20 mmHg) | This compound has a high boiling point at atmospheric pressure (209-210 °C).[5][6] Distilling under vacuum significantly lowers the boiling point, preventing thermal degradation of the sensitive furan ring. |
| Column | Vigreux or packed column | A column with a large surface area is necessary to achieve good separation between this compound and closely boiling impurities like isomers or shorter/longer chain alkylfurans. |
| Heating | Oil bath with magnetic stirring | Provides even and controlled heating, preventing bumping and localized overheating which can lead to decomposition. |
| Fraction Collection | Monitor temperature closely | Collect fractions over a narrow temperature range corresponding to the boiling point of this compound at the given pressure. A forerun containing lower-boiling impurities (e.g., unreacted furan) should be collected and discarded. |
Q3: I performed column chromatography on silica gel and my recovery of this compound was very low. What went wrong?
A3: This is a very common issue when purifying furan derivatives on standard silica gel.[5] The acidic nature of the silica surface can catalyze the degradation and polymerization of the electron-rich furan ring, leading to significant product loss on the column.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This can be achieved by preparing a slurry of the silica gel in your eluent containing a small amount of a base, such as triethylamine (typically 0.1-1%).[5][7]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[5] Be aware that this will likely alter the elution profile, so you will need to re-optimize your solvent system using Thin Layer Chromatography (TLC).
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base like triethylamine into your mobile phase can help to continuously neutralize the stationary phase as the column runs.[5]
Q4: What is a good starting solvent system for flash column chromatography of this compound?
A4: this compound is a relatively non-polar compound. Therefore, a non-polar solvent system is a good starting point for flash chromatography.
Recommended Starting Solvent Systems:
-
Hexane/Ethyl Acetate Gradient: Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., from 0% to 5%).[7][8]
-
Petroleum Ether/Diethyl Ether Gradient: Similar to the hexane/ethyl acetate system, this is another effective non-polar combination.
Pro-Tip: Always determine the optimal solvent system by running TLC plates first. Aim for an Rf value of 0.2-0.3 for your product in the chosen solvent system to achieve good separation on the column.
Q5: How can I assess the purity of my final this compound product?
A5: A combination of analytical techniques should be used to confirm the purity of your this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for assessing the purity of volatile compounds like this compound.[9][10] It will allow you to quantify the percentage of your desired product and identify any remaining impurities by their mass spectra.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any structural isomers or other impurities that may not be easily resolved by GC.[4][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the furan ring and the alkyl chain and the absence of functional groups from starting materials or byproducts (e.g., carbonyls, hydroxyls).
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol describes the process of neutralizing acidic silica gel to prevent the degradation of this compound during chromatography.[5][7][14]
Materials:
-
Silica gel (for flash chromatography)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, add the required amount of silica gel.
-
Prepare the eluent you plan to use for the chromatography and add triethylamine to a final concentration of 1% (v/v).
-
Add the triethylamine-containing eluent to the silica gel to form a slurry.
-
Gently swirl the slurry for 5-10 minutes to ensure thorough mixing.
-
Remove the solvent on a rotary evaporator until you have a free-flowing powder.
-
The deactivated silica gel is now ready to be packed into your column.
Protocol 2: Purification of this compound by Vacuum Distillation followed by Flash Chromatography
This two-step protocol is designed for the robust purification of crude synthetic this compound.
Step 1: Vacuum Fractional Distillation
-
Assemble a fractional distillation apparatus suitable for vacuum operation (including a Vigreux or packed column, vacuum adapter, and receiving flasks).
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask in an oil bath.
-
Collect and discard any low-boiling forerun.
-
Carefully collect the fraction that distills at the expected boiling point of this compound at the applied pressure (e.g., approximately 83-84 °C at 11 Torr).[15]
-
Stop the distillation once the temperature starts to rise significantly or when a dark, viscous residue remains.
Step 2: Flash Column Chromatography on Deactivated Silica Gel
-
Prepare deactivated silica gel as described in Protocol 1.
-
Pack a flash chromatography column with the deactivated silica gel using your chosen eluent.
-
Dissolve the distilled this compound fraction in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Elute the column with your chosen solvent system, starting with a low polarity and gradually increasing it if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization of the Purification Workflow
Caption: Decision workflow for the purification of synthetic this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. Insights from the Lab | Potential of Alternative Solvent Systems in Reversed-Phase Liquid Chromatograph - Can Am Bioresearch [canambioresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. cris.vtt.fi [cris.vtt.fi]
- 11. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. epfl.ch [epfl.ch]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
troubleshooting poor peak shape in 2-Heptylfuran chromatography
Welcome to the technical support guide for troubleshooting poor peak shape in the chromatographic analysis of 2-Heptylfuran. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. The following question-and-answer guide provides in-depth, field-proven insights to restore the symmetry and efficiency of your chromatographic peaks.
Introduction: The Importance of Peak Shape
In chromatography, the ideal peak exhibits a symmetrical, Gaussian shape. Asymmetric peaks, characterized by tailing or fronting, can significantly compromise analytical results by degrading resolution and affecting the accuracy and precision of quantification.[1][2] This guide provides a systematic approach to troubleshooting these issues specifically for this compound, a compound with a nonpolar heptyl chain and a moderately polar furan ring.[3]
Frequently Asked Questions (FAQs) - General Troubleshooting
Q1: My this compound peak is exhibiting poor shape. Where do I begin troubleshooting?
A systematic approach is crucial to efficiently identify the root cause. The first step is to determine if the issue affects only the this compound peak or all peaks in the chromatogram. This initial diagnosis will narrow down the potential causes significantly.
Below is a general troubleshooting workflow to guide your investigation.
Caption: General troubleshooting workflow for poor peak shape.
If all peaks are affected, the problem likely lies with the system setup before the column (e.g., injector, connections, guard column). If only the this compound peak (or other polar analytes) is affected, the issue is more likely related to chemical interactions with the stationary phase or specific method parameters.
Section 1: Peak Tailing in this compound Analysis
Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape problem. It is often caused by secondary, undesirable interactions between the analyte and the stationary phase.
Q2: I'm seeing significant peak tailing for this compound in my Reversed-Phase HPLC analysis. What is the likely chemical cause?
The primary cause of peak tailing for moderately polar compounds like this compound on silica-based reversed-phase columns is interaction with residual silanol groups (Si-OH) on the stationary phase surface.[1][4][5] The oxygen atom in the furan ring has lone pairs of electrons that can form hydrogen bonds with acidic silanol groups. This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later than the main band, resulting in a tail.[1][4]
Caption: Interaction of this compound with an active silanol site.
Q3: How can I eliminate tailing caused by silanol interactions in HPLC?
You have several effective strategies to mitigate these secondary interactions:
-
Use an End-Capped, High-Purity Silica Column: Modern columns are often "end-capped," meaning the residual silanols are chemically deactivated with a small silylating agent.[1] Using a high-purity silica column with low silanol activity is highly recommended.[6]
-
Lower the Mobile Phase pH: At a low pH (e.g., 2.5-3.5), most silanol groups are protonated (Si-OH) and therefore less acidic and less likely to interact with your analyte.[7] Add a modifier like 0.1% formic acid or phosphoric acid to your mobile phase.[6]
-
Add a Competing Base: A small concentration of a basic additive, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding them from the this compound.
Protocol: Mobile Phase pH Adjustment
-
Baseline: Prepare your standard mobile phase (e.g., Acetonitrile:Water) and inject your this compound standard. Record the tailing factor.
-
Modification: Prepare a new batch of the aqueous portion of your mobile phase containing 0.1% (v/v) formic acid. Ensure it is fully mixed and sonicated.
-
Equilibration: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes.
-
Analysis: Re-inject the this compound standard.
-
Evaluation: Compare the peak shape to the baseline injection. A significant reduction in tailing confirms that silanol interactions were the primary cause.
Q4: My this compound peak is tailing in a GC analysis. What are the common causes?
In Gas Chromatography (GC), tailing for a moderately polar analyte like this compound is typically caused by active sites somewhere in the sample flow path.[8]
-
Active Sites in the Inlet: The glass inlet liner or glass wool packing can have active silanol groups that interact with the analyte.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.
-
Improper Column Installation: A poorly cut column end (not a clean 90° cut) or setting the column at the incorrect depth in the inlet can create turbulence and dead volume, leading to tailing.[8]
Troubleshooting Steps for GC Tailing:
-
Inlet Maintenance: Replace the inlet liner and septum. Using a deactivated liner is crucial.[8]
-
Column Trimming: Trim 10-20 cm from the front of the column to remove any accumulated non-volatile residue.[8]
-
Reinstall Column: Ensure the column is cut cleanly with a ceramic wafer and installed at the manufacturer-recommended height in the inlet.
Section 2: Peak Fronting in this compound Analysis
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but indicates significant issues, often related to overloading or solvent mismatch.[9][10]
Q5: My this compound peak looks like a "shark fin" (peak fronting). What is the most probable cause?
The most common cause of peak fronting in both GC and LC is column overload .[10][11] This occurs when you inject too much analyte mass onto the column. The stationary phase becomes saturated, and excess analyte molecules cannot interact with it, causing them to travel through the column faster than the main band, resulting in a fronted peak.[10]
Other potential causes include:
-
Sample Solvent Mismatch (LC): If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte band will spread and elute unevenly, often causing fronting.[4][11]
-
Low Oven Temperature (GC): For later-eluting peaks in an isothermal GC run, a temperature that is too low can sometimes cause fronting.[10]
-
Column Collapse: A physical collapse of the column's packed bed can create a void, leading to peak distortion.[9][11]
Protocol: Diagnosing Column Overload
-
Initial Injection: Inject your current sample and note the peak shape and response.
-
Serial Dilution: Prepare a series of dilutions of your sample (e.g., 1:10, 1:50, 1:100) using the mobile phase (for LC) or a compatible solvent (for GC).
-
Inject Dilutions: Inject each dilution, starting with the most dilute.
-
Observe Peak Shape: If the peak shape becomes more symmetrical as the concentration decreases, column overload is confirmed as the cause.[10]
| Sample Concentration | Peak Shape Observation | Diagnosis |
| 100 µg/mL | Severe Fronting (As < 0.8) | Overload likely |
| 10 µg/mL | Minor Fronting (As ≈ 0.9) | Overload likely |
| 1 µg/mL | Symmetrical (As ≈ 1.0-1.1) | Overload Confirmed |
| As = Asymmetry Factor |
Section 3: Split and Broad Peaks
Split or unusually broad peaks indicate a disruption of the sample band, either during injection or at the head of the column.
Q6: Why is my this compound peak splitting into two or appearing as a "shoulder" on the main peak?
Peak splitting suggests a disruption that is causing the analyte band to break into two.[9]
-
Severe Solvent Mismatch: Injecting a sample in a solvent that is immiscible with or much stronger than the mobile phase is a common cause. Part of the sample crashes out or is carried forward improperly.[9] Solution: Dissolve the sample in the mobile phase itself whenever possible.[12]
-
Blocked Frit or Column Void: A partial blockage of the inlet frit or a void in the packing material at the head of the column can cause the sample path to split, leading to a distorted or split peak.[1][9] Solution: Replace the guard column (if used). If the problem persists, reverse-flush the analytical column (check manufacturer's instructions first) or replace it.
-
Condensation Effects (GC): In splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, it can prevent proper solvent focusing, leading to broad or split peaks.[8] Solution: Set the initial oven temperature at least 20°C below the boiling point of the injection solvent.[8]
Summary of Recommended Starting Conditions
To minimize peak shape issues from the outset, consider these starting parameters for your method development.
| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Column | Low-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) | High-purity, end-capped C18 or C8 |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 100-150 mm x 4.6 mm ID, 3-5 µm particles |
| Mobile Phase | Helium or Hydrogen carrier gas | Acetonitrile/Water with 0.1% Formic Acid |
| Injection Solvent | Match analyte polarity (e.g., Hexane) | Mobile Phase or a weaker solvent |
| Temperature | Start with a temperature ramp (e.g., 50°C to 250°C at 10°C/min) | Isothermal (e.g., 30-40°C) |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Furan, 2-heptyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
Validation & Comparative
A Comparative Guide to the Validation of 2-Heptylfuran as a Food Processing Biomarker
Introduction: The Quest for Reliable Processing Indicators
In the realm of food science, the transformation of raw ingredients into consumer products through processing is a delicate balance of ensuring safety, enhancing palatability, and preserving nutritional value. Thermal treatments, such as pasteurization, sterilization, and baking, are cornerstones of modern food production, pivotal for extending shelf-life and ensuring microbiological safety.[1][2] However, these processes also initiate a cascade of complex chemical reactions, including the Maillard reaction and lipid oxidation, which can alter the food's sensory and nutritional profile and lead to the formation of neo-formed compounds.[1][3][4]
The ability to accurately monitor the intensity of these treatments is paramount. A reliable biomarker of food processing serves as a chemical fingerprint, providing a quantitative measure of the heat load a product has undergone. Such a marker is invaluable for process optimization, quality control, and ensuring consistency across batches. Furan and its derivatives have emerged as significant process-related contaminants formed during thermal treatments.[3][5] This guide provides an in-depth validation and comparative analysis of 2-Heptylfuran, a lesser-known alkylfuran, as a potential biomarker for food processing, contrasting it with other established markers and providing the technical framework for its analytical validation.
This compound: A Profile
This compound is a heterocyclic organic compound belonging to the furan family.[6] It is characterized by a five-membered aromatic ring containing one oxygen atom, with a heptyl group substituted at the second position.[6] While other smaller alkylfurans like 2-methylfuran and 2-pentylfuran are commonly discussed as heat-induced contaminants, this compound's larger alkyl chain suggests a different primary formation pathway, rooted in the thermal oxidation of specific polyunsaturated fatty acids (PUFAs).
Formation Pathway: From Fatty Acids to Furan
Unlike the smaller furans which can be formed from multiple precursors including ascorbic acid, amino acids, and carbohydrates via the Maillard reaction[1][7][8][9], this compound is predominantly formed from the thermal degradation of C18 PUFAs, particularly linoleic acid. The process involves oxidation of the fatty acid to form lipid hydroperoxides, which then undergo cleavage and cyclization to yield the furan ring structure.
dot
Caption: Oxidative degradation pathway of linoleic acid to this compound.
This distinct origin makes this compound a potentially more specific biomarker for processes where lipid oxidation is a dominant reaction, such as the frying of oils or the heating of fat-rich food matrices.
Comparative Analysis: this compound vs. Alternative Biomarkers
The utility of a biomarker is best understood in context. Here, we compare this compound against two other well-known process contaminants: Furan (the parent compound) and Acrylamide.
| Feature | This compound | Furan | Acrylamide |
| Primary Precursors | Linoleic Acid & other C18 PUFAs | Ascorbic acid, Amino acids (alanine, serine, cysteine), Carbohydrates, PUFAs[1][3] | Asparagine & Reducing Sugars |
| Primary Formation Pathway | Lipid Thermal Oxidation | Maillard Reaction, Ascorbic Acid Degradation, PUFA Oxidation[1][3][7] | Maillard Reaction |
| Typical Formation Conditions | High-temperature processing of fats and oils (>140°C) | Broad range of thermal processes (baking, roasting, sterilization)[1] | High-temperature (>120°C), low-moisture conditions |
| Common Food Matrices | Fried foods, baked goods with high fat, dairy products.[10] | Coffee, baby foods, canned goods, baked products.[5] | French fries, potato chips, bread, cookies, coffee. |
| Analytical Specificity | High for lipid oxidation-dominant processes. | Low; formed from multiple precursors and pathways, making it a general heat indicator. | High for Maillard reaction in asparagine-rich foods. |
| Toxicological Profile | Data is limited; EFSA noted unresolved toxicological concerns for the furan group.[6] | Classified as "possibly carcinogenic to humans" (Group 2B) by IARC.[1][3] | Classified as "probably carcinogenic to humans" (Group 2A) by IARC. |
| Validation Status | Emerging; requires more extensive validation across different food matrices.[11][12] | Well-established as a process contaminant; methods are widely available.[13] | Well-established as a process contaminant; extensive regulatory monitoring. |
A Framework for Validation: From Hypothesis to Confirmed Biomarker
Validating a candidate biomarker requires a systematic and rigorous approach to demonstrate its utility and reliability.[14][15] The process must establish a clear and reproducible correlation between the concentration of the biomarker and the intensity of the food processing treatment.
dot
References
- 1. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Furan in Thermally Processed Foods - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maillard reaction - Wikipedia [en.wikipedia.org]
- 5. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 6. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-heptyl furan, 3777-71-7 [thegoodscentscompany.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Do GC/MS methods available for furan and alkylfurans in food provide comparable results? - An interlaboratory study and safety assessment of 2-pentylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 14. Validation of biomarkers of food intake—critical assessment of candidate biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dietary biomarkers—an update on their validity and applicability in epidemiological studies - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of 2-Heptylfuran and 2-pentylfuran flavor profiles
An In-Depth Comparative Analysis of 2-Heptylfuran and 2-Pentylfuran Flavor Profiles
Introduction
Within the vast landscape of flavor chemistry, alkylfurans represent a critical class of heterocyclic volatile compounds that significantly influence the sensory profiles of a wide array of thermally processed foods.[1][2][3] These compounds, often formed through lipid oxidation or the Maillard reaction, contribute distinct aromatic notes that define the character of products ranging from roasted coffee and baked goods to savory meat dishes.[1][4][5] This guide presents a comparative study of two prominent alkylfurans: 2-pentylfuran and this compound. As a Senior Application Scientist, the objective is to move beyond mere description, offering a nuanced analysis of their distinct flavor profiles, the structural basis for these differences, and the rigorous analytical methodologies required for their characterization. This document is intended for researchers and development professionals who require a deep, functional understanding of these key flavor compounds.
Comparative Sensory Profiles: The Impact of Two Carbons
While both 2-pentylfuran and this compound share the same furan core, the seemingly minor difference in their alkyl side-chain length—a pentyl (C5) group versus a heptyl (C7) group—results in profoundly different sensory experiences.
2-Pentylfuran is often characterized by a complex and multifaceted flavor profile, predominantly associated with "beany," "green," and "earthy" notes.[4][6] Its aroma is also linked to nutty and roasted characteristics, and it can impart fruity or even caramel-like undertones.[4][6][7] This compound is a key contributor to the flavor of many cooked foods and is particularly notorious for the "reversion flavor" in soybean oil, which arises from the auto-oxidation of linoleic acid.[4][6]
This compound , by contrast, leans towards a heavier, more complex sensory profile. The longer alkyl chain imparts distinct "fatty," "oily," and "lactonic" (milky, creamy) characteristics.[8][9][10] It is also described as having vegetative, herbal, and green notes, with some evaluators detecting coffee-like, nutty, or tropical nuances.[8][9][10][11]
Data Summary: Flavor and Aroma Descriptors
The following table summarizes the key sensory descriptors associated with each compound as documented in flavor chemistry literature.
| Characteristic | 2-Pentylfuran | This compound |
| Primary Notes | Beany, Green, Earthy[4][6][12] | Fatty, Oily, Vegetative[8][9][10] |
| Secondary Notes | Fruity, Nutty, Roasted, Waxy[4][6][7] | Lactonic, Herbal, Green[8][9][10] |
| Subtle Nuances | Caramel, Pineapple-like[6][7] | Tropical, Coffee-like, Sweet, Wine-like[9][10][11] |
| Natural Occurrence | Soybean oil, coffee, tea, tomatoes, potatoes, cooked chicken, corn[4][6] | Fats and oils, potatoes, green vegetables, nuts, heated beef, cooked chicken[5][8] |
Causality: The Structure-Aroma Relationship
The divergence in flavor profiles is a direct consequence of the compounds' molecular structures. The volatility and the nature of the interaction with human olfactory receptors are governed by the length of the alkyl chain.
-
The Furan Ring : The core furan ring is the anchor for the general "furan" character.
-
The Alkyl Chain : The chain length dictates the compound's lipophilicity and volatility. The shorter, more volatile C5 chain in 2-pentylfuran is associated with lighter, "greener" notes. The longer, less volatile, and more oil-like C7 chain in this compound introduces the characteristic "fatty" and "lactonic" notes. This principle is fundamental in flavor chemistry, where incremental changes in homologous series of compounds can lead to distinct sensory outcomes.
Caption: Relationship between alkyl chain length and resulting flavor profile.
Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)
To empirically determine and compare the flavor profiles of these compounds, Gas Chromatography-Olfactometry (GC-O) is the chosen methodology.[13] Unlike GC-Mass Spectrometry (GC-MS) alone, which only provides chemical identification and quantification, GC-O uses the human nose as a highly sensitive detector to identify odor-active compounds in a complex mixture.[13] This provides direct sensory data correlated with specific chemical entities.
The protocol described below is a self-validating system designed for the analysis of volatile furans in a food matrix.
Methodology Workflow
Caption: Standard workflow for Gas Chromatography-Olfactometry analysis.
Step-by-Step Protocol
-
Sample Preparation and Extraction:
-
Rationale: The goal is to isolate volatile and semi-volatile compounds from the food matrix for injection into the GC system. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and robust technique suitable for furan analysis.[13][14][15]
-
Procedure:
-
Accurately weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial.
-
For liquid samples like juice or coffee, use 5 mL. For solid samples, add 5 mL of a saturated NaCl solution to improve the release of volatile compounds.[16]
-
Add an internal standard (e.g., furan-d4) for quantification.[17]
-
Seal the vial tightly with a PTFE/silicone septum.
-
Equilibrate the sample at a controlled temperature (e.g., 35-70°C) for 15 minutes.[16][17]
-
Expose a CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.[16]
-
-
-
Gas Chromatographic Separation:
-
Rationale: A GC column separates the extracted compounds based on their boiling points and polarity, allowing for individual analysis. A mid-polarity column like an HP-5MS is effective for separating a wide range of flavor compounds, including alkylfurans.[16]
-
Procedure:
-
-
Detection and Olfactory Evaluation:
-
Rationale: The effluent from the GC column is split between a mass spectrometer (for chemical identification) and a heated sniffing port (for human sensory analysis). This simultaneous detection is the core of the GC-O technique.[13]
-
Procedure:
-
A GC effluent splitter directs approximately half of the column flow to the MS detector and the other half to the olfactometry port.
-
MS Detection: The MS scans a mass range (e.g., m/z 35-150) to generate mass spectra, which are compared against libraries for compound identification.[17]
-
Olfactory Detection: A trained sensory panelist sniffs the humidified air from the port, recording the time, intensity, and description of each perceived odor.
-
-
-
Data Analysis and Interpretation:
-
Rationale: The chemical data from the MS is correlated with the sensory data from the panelist to create an "aromagram." This visual representation highlights which specific chemical compounds are responsible for the perceived aromas.
-
Procedure:
-
Align the retention times from the GC-MS chromatogram with the timestamps from the sensory evaluation.
-
Identify the compounds responsible for the key aroma events.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted to determine the most potent odorants.[18]
-
-
Conclusion
The flavor profiles of this compound and 2-pentylfuran are distinct and directly correlated with their chemical structures. 2-Pentylfuran provides characteristic "green" and "beany" notes crucial to many cooked foods, while this compound contributes heavier "fatty" and "lactonic" qualities. Understanding these differences is paramount for food scientists aiming to formulate or control specific flavor profiles. The application of rigorous analytical techniques like Gas Chromatography-Olfactometry is essential for accurately characterizing these potent aroma compounds and linking instrumental data with the critical element of human sensory perception.
References
- 1. Analysis of furan and methylfurans - Eurofins Scientific [eurofins.de]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Analysis Furan and Alkylfurans residues in food - Eurofins Scientific [eurofins.vn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-N-HEPTYLFURAN | 3777-71-7 [chemicalbook.com]
- 6. Showing Compound 2-N-Amylfuran (FDB006023) - FooDB [foodb.ca]
- 7. perfumerflavorist.com [perfumerflavorist.com]
- 8. Showing Compound this compound (FDB015044) - FooDB [foodb.ca]
- 9. 2-heptyl furan, 3777-71-7 [thegoodscentscompany.com]
- 10. 2-N-HEPTYLFURAN CAS#: 3777-71-7 [amp.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. 2-pentyl furan, 3777-69-3 [thegoodscentscompany.com]
- 13. pfigueiredo.org [pfigueiredo.org]
- 14. researchgate.net [researchgate.net]
- 15. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gcms.cz [gcms.cz]
- 18. imreblank.ch [imreblank.ch]
A Technical Guide to Evaluating Alternatives for 2-Heptylfuran in Flavor Formulations
For researchers and product developers in the dynamic world of flavor science, the selection of each ingredient is a critical decision that shapes the final sensory experience of a product. 2-Heptylfuran, a flavoring substance with a characteristic fatty, green, and nutty profile, has found its place in a variety of food applications. However, the continuous drive for innovation, coupled with evolving regulatory landscapes and consumer preferences, necessitates a thorough understanding of viable alternatives.
This guide provides an in-depth, objective comparison of potential alternatives to this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks required to make informed decisions in flavor formulation. We will delve into the chemical and sensory properties of this compound and its counterparts, and present a detailed methodology for their comparative evaluation, grounded in scientific integrity and practical application.
Understanding this compound: A Baseline for Comparison
This compound (FEMA No. 3401) is a heterocyclic organic compound naturally found in a variety of foods, including potatoes, nuts, roasted meats, and coffee.[1][2] Its flavor profile is complex, often described as fatty, green, lactonic, and nutty, with nuances of coffee.[1][3][4] This unique combination of sensory attributes makes it a versatile ingredient in formulations for dairy products, snack foods, and fats and oils.[5]
While generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted unresolved toxicological concerns related to furan-substituted aliphatic hydrocarbons, primarily stemming from the carcinogenicity of furan in animal experiments.[6][7][8] This underscores the importance of exploring and validating suitable alternatives.
Identifying and Characterizing Potential Alternatives
The ideal alternative to this compound should not only replicate its desirable sensory characteristics but also offer advantages in terms of regulatory standing, stability, and cost-effectiveness. Based on their flavor profiles, several compounds have been identified as potential substitutes.
Alternative Flavor Compounds:
-
2-Pentylfuran: A close structural analog of this compound, 2-Pentylfuran (FEMA No. 3317) is also a furan derivative. It is described as having a fruity, green bean, and metallic odor with a waxy, caramellic nuance.[4] Its structural similarity suggests it may replicate some of the green and fatty notes of this compound. It is also found naturally in foods like roasted filberts and soybean oil.[3]
-
2-Acetylfuran: This compound (FEMA No. 3174) offers a different sensory profile, characterized by balsamic, sweet, almond, and nutty notes.[3] It could serve as an alternative where the nutty and sweet aspects of this compound are the primary target. It is naturally present in coffee, tomatoes, and beer.[9]
-
2,3-Dimethylpyrazine: As a member of the pyrazine family, 2,3-Dimethylpyrazine (FEMA No. 3271) is known for its nutty, cocoa, and roasted coffee notes.[10][11] Pyrazines are commonly formed during the Maillard reaction in cooked foods.[6] This compound could be a strong candidate for replacing the nutty and roasted characteristics of this compound, particularly in baked goods and coffee-flavored products.
-
Furaneol® (2,5-Dimethyl-4-hydroxy-3(2H)-furanone): Furaneol® (FEMA No. 3174) is a well-known flavor compound with a sweet, caramel, and fruity (strawberry-like) profile.[12][13] While not a direct replacement for the green and fatty notes, it could be used in combination with other ingredients to build a complex flavor profile that serves as an alternative to this compound in certain applications.
The following table summarizes the key characteristics of this compound and its potential alternatives.
| Compound | FEMA No. | CAS No. | Molecular Formula | Flavor Profile | Natural Occurrence | JECFA Evaluation |
| This compound | 3401 | 3777-71-7 | C₁₁H₁₈O | Fatty, green, lactonic, nutty, coffee-like[1][3][4] | Potatoes, nuts, roasted meats, coffee[1][2] | No safety concern at current intake levels, but unresolved toxicological concerns for the group[8] |
| 2-Pentylfuran | 3317 | 3777-69-3 | C₉H₁₄O | Fruity, green bean, metallic, waxy, caramellic[4] | Roasted filberts, soybean oil[3] | No safety concern at current intake levels, but unresolved toxicological concerns for the group[13] |
| 2-Acetylfuran | 3174 | 1192-62-7 | C₆H₆O₂ | Balsamic, sweet, almond, nutty[3] | Coffee, tomatoes, beer[9] | No safety concern at current intake levels, but unresolved toxicological concerns for the group[14] |
| 2,3-Dimethylpyrazine | 3271 | 5910-89-4 | C₆H₈N₂ | Nutty, cocoa, roasted coffee[10][11] | Roasted sesame seeds, cooked foods (Maillard reaction)[6] | No safety concern at current levels of intake when used as a flavouring agent[15] |
| Furaneol® | 3174 | 3658-77-3 | C₆H₈O₃ | Sweet, caramel, fruity (strawberry)[12][13] | Strawberries, pineapple, coffee[12] | No safety concern at current levels of intake when used as a flavouring agent |
Experimental Design for Comparative Evaluation
A robust and objective evaluation of these alternatives requires a multi-faceted approach, combining analytical chemistry with sensory science. The following experimental workflow is proposed as a self-validating system to ensure trustworthy and actionable results.
Experimental Workflow Diagram
Caption: A three-phase experimental workflow for the comparative evaluation of flavor alternatives.
Detailed Experimental Protocols
Phase 1: Analytical Characterization
The causality behind this phase is to establish a quantitative basis for comparison, independent of subjective sensory perception. By precisely quantifying the concentration of each flavor compound in a standardized food matrix, we can ensure that any observed sensory differences are due to the intrinsic properties of the molecules and not variations in dosage.
Protocol 1: Quantitative Analysis by Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
-
Standard Preparation:
-
Prepare individual stock solutions of this compound, 2-Pentylfuran, 2-Acetylfuran, and 2,3-Dimethylpyrazine in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.
-
Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Preparation (Model Food System: Shortbread Cookie Dough):
-
Prepare a base shortbread cookie dough without any added flavor.
-
Divide the dough into equal portions (e.g., 100 g).
-
Spike each portion with a known concentration of one of the flavor compounds (e.g., 5 ppm). Prepare a control sample with no added flavor.
-
Homogenize each spiked dough sample thoroughly.
-
-
HS-SPME Procedure:
-
Weigh 2.0 g of the homogenized dough into a 20 mL headspace vial.
-
Add 5 mL of a saturated NaCl solution to enhance the release of volatile compounds.
-
Spike the sample with an internal standard (e.g., d4-furan) for accurate quantification.
-
Immediately seal the vial with a PTFE-faced septum and an aluminum cap.
-
Equilibrate the vial at 60°C for 15 minutes in a heated autosampler tray.
-
Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes.
-
Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Employ a temperature program that allows for the separation of all target analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Phase 2: Sensory Evaluation
This phase is crucial for understanding the perceptual differences between the flavor compounds in a real-world context. The use of a trained sensory panel and standardized evaluation protocols ensures the reliability and reproducibility of the results.
Protocol 2: Descriptive Sensory Analysis
-
Panelist Selection and Training:
-
Recruit 10-12 individuals with prior sensory evaluation experience.
-
Conduct training sessions to familiarize the panelists with the specific flavor attributes to be evaluated (e.g., nutty, green, fatty, sweet, roasted).
-
Provide reference standards for each attribute to anchor the panelists' perceptions.
-
-
Sample Preparation for Sensory Evaluation:
-
Bake the spiked shortbread cookie dough samples prepared in Phase 1 under controlled conditions.
-
Code each sample with a random three-digit number.
-
-
Sensory Evaluation Sessions:
-
Triangle Test: To determine if there is a perceivable difference between the control and each spiked sample, and between the this compound sample and each alternative. Present three samples to each panelist, two of which are identical and one is different, and ask them to identify the odd sample.
-
Descriptive Analysis: For samples where a significant difference is perceived in the triangle test, have the panelists rate the intensity of the key flavor attributes (nutty, green, fatty, sweet, roasted, off-notes) on a 15-cm line scale anchored from "not perceptible" to "very strong."
-
Data Presentation and Interpretation
The quantitative data from the analytical and sensory evaluations should be summarized in a clear and concise format to facilitate comparison.
Table 2: Illustrative Comparative Data
| Flavor Compound (5 ppm in Shortbread) | Mean Intensity Rating (n=12) | ||||
| Nutty | Green | Fatty | Sweet | Roasted | |
| This compound | 8.5 | 6.2 | 7.1 | 2.1 | 3.5 |
| 2-Pentylfuran | 4.3 | 7.8 | 5.5 | 1.8 | 2.0 |
| 2-Acetylfuran | 7.9 | 1.5 | 2.3 | 6.8 | 4.1 |
| 2,3-Dimethylpyrazine | 9.2 | 1.1 | 1.8 | 2.5 | 8.9 |
Note: The data in this table is illustrative and represents the type of results that would be generated from the proposed experimental protocol.
Conclusion and Recommendations
The selection of an appropriate alternative to this compound is a complex decision that requires a systematic and data-driven approach. This guide has outlined a comprehensive framework for evaluating potential alternatives, combining robust analytical techniques with validated sensory evaluation methodologies.
Based on the illustrative data, if the primary goal is to replace the nutty and roasted characteristics of this compound, 2,3-Dimethylpyrazine appears to be a promising candidate. If the green and fatty notes are more critical, 2-Pentylfuran may be a more suitable choice, although its nutty character is less pronounced. 2-Acetylfuran offers a strong nutty and sweet profile but lacks the green and fatty attributes.
Ultimately, the optimal choice will depend on the specific application and the desired sensory profile of the final product. By following the experimental protocols detailed in this guide, researchers and flavorists can confidently select and validate the most suitable alternative to this compound, ensuring product quality and consumer satisfaction.
References
- 1. 2-pentyl furan, 3777-69-3 [perflavory.com]
- 2. Showing Compound this compound (FDB015044) - FooDB [foodb.ca]
- 3. femaflavor.org [femaflavor.org]
- 4. Structural Features for Furan-Derived Fruity and Meaty Aroma Impressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 6. 2-pentyl furan, 3777-69-3 [thegoodscentscompany.com]
- 7. femaflavor.org [femaflavor.org]
- 8. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 10. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 11. tandfonline.com [tandfonline.com]
- 12. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) [pubmed.ncbi.nlm.nih.gov]
- 13. WHO | JECFA [apps.who.int]
- 14. WHO | JECFA [apps.who.int]
- 15. 2,3-Dimethylpyrazine | C6H8N2 | CID 22201 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Heptylfuran and Other Furan Derivatives
Introduction: The Furan Scaffold in Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1][2] Furan derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3] The biological activity of these compounds is often finely tuned by the nature and position of substituents on the furan ring, making the exploration of different derivatives a fertile ground for drug discovery. This guide provides a comparative analysis of the biological activity of 2-Heptylfuran against other notable furan derivatives, offering insights for researchers and professionals in drug development. While direct experimental data for this compound is limited in some areas, we will leverage structure-activity relationships and data from closely related compounds to provide a comprehensive overview.
Antimicrobial Activity: A Comparative Perspective
Furan derivatives have long been recognized for their potent antimicrobial effects. The well-established nitrofurans, for instance, are known to inhibit bacterial DNA and ribosome function after intracellular enzymatic reduction.[4] The antimicrobial efficacy of furan derivatives is highly dependent on their substitution pattern.
Comparative Antimicrobial Data
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for various furan derivatives against common pathogens. This data provides a baseline for understanding the potential antimicrobial profile of this compound.
| Derivative Class | Specific Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Nitrofurans | Nitrofurantoin | Escherichia coli | 4 - 32 | [4] |
| Staphylococcus aureus | 16 - 64 | [4] | ||
| Furan-Chalcones | Chalcone 2a | Staphylococcus aureus | 15.62 | [4] |
| Escherichia coli | 31.25 | [4] | ||
| Benzofurans | Compound 1 | Salmonella typhimurium | 12.5 | [1] |
| Staphylococcus aureus | 12.5 | [1] | ||
| Furanones | F131 | S. aureus (clinical isolates) | 8 - 16 | [5] |
| Furan Fatty Acids | 7,10-EODA | Methicillin-resistant S. aureus (MRSA) | 125-250 |
Analysis of this compound's Potential Antimicrobial Activity
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for Antimicrobial Susceptibility Testing.
Antioxidant Activity: Scavenging Free Radicals
Many furan derivatives exhibit significant antioxidant properties, primarily due to the electron-donating nature of the furan ring.[7] This allows them to scavenge free radicals and reactive oxygen species (ROS), which are implicated in various disease pathologies. The antioxidant capacity is often influenced by the substituents on the furan ring.
Comparative Antioxidant Data
The following table presents the half-maximal inhibitory concentration (IC50) values for the antioxidant activity of different furan derivatives, providing a context for evaluating this compound.
| Derivative Class | Specific Compound | Assay | IC50 (µM) | Reference |
| Styryl-furans | 2-(p-hydroxy phenyl styryl)-furan | DPPH radical scavenging | ~ 40 | [7] |
| Benzofuranones | Compound 9 | DPPH radical scavenging | rIC50 = 0.31 | [8] |
| Compound 15 | DPPH radical scavenging | rIC50 = 0.25 | [8] | |
| Compound 18 | DPPH radical scavenging | rIC50 = 0.18 | [8] | |
| Compound 20 | DPPH radical scavenging | rIC50 = 0.26 | [8] |
*rIC50 represents the relative IC50 value compared to a standard antioxidant.
Analysis of this compound's Potential Antioxidant Activity
While specific IC50 values for this compound are not available, the presence of the electron-rich furan ring suggests it may possess antioxidant properties. Furan fatty acids, which are structurally analogous, are known to act as potent antioxidants and radical scavengers.[4][9] The alkyl chain in 2-alkylfurans can also influence their antioxidant potential. It is plausible that this compound can donate a hydrogen atom from the heptyl chain or that the furan ring itself can participate in electron transfer to neutralize free radicals. However, without direct experimental evidence, this remains a hypothesis.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details a common method for assessing the antioxidant activity of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to a final absorbance of approximately 1.0 at 517 nm.
-
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well.
-
Include a control (DPPH solution with solvent only) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is the concentration of the test compound that causes 50% inhibition of the DPPH radical.
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Furan derivatives have demonstrated promising anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of inflammatory signaling pathways such as NF-κB and MAPK.[3][10]
Comparative Anti-inflammatory Data
The following table summarizes the IC50 values for the anti-inflammatory activity of several furan derivatives.
| Derivative Class | Specific Compound | Target/Assay | IC50 (µM) | Reference |
| Benzofurans | Ailanthoidol | Nitric Oxide (NO) Production Inhibition | < 10 | [10] |
| Compound 1 | NO Production Inhibition | 17.31 | [1] | |
| Compound 3 | NO Production Inhibition | 16.5 | [1] | |
| Furan-2,5-diones | BPD | PGE2 Production | Strong Inhibition | [11] |
| 2-Furanones | Derivative Ia-c | Carrageenan-induced edema | Comparable to Diclofenac | [12] |
Analysis of this compound's Potential Anti-inflammatory Activity
Direct experimental data on the anti-inflammatory activity of this compound is scarce. However, furan fatty acids are known to possess anti-inflammatory properties.[9] The structural similarity suggests that this compound might also exhibit such activity. Its lipophilic nature could facilitate interaction with cell membranes and membrane-bound enzymes involved in the inflammatory cascade. The potential antioxidant activity of this compound could also contribute to an anti-inflammatory effect by reducing oxidative stress, which is a key driver of inflammation. Further investigation is required to elucidate the specific mechanisms and potency of this compound as an anti-inflammatory agent.
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This protocol describes an in vitro assay to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production.
-
Include a vehicle control (cells with LPS and solvent) and a negative control (untreated cells).
-
-
Measurement of Nitrite:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.
-
Read the absorbance at 540 nm.
-
-
Calculation:
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Furan fatty acids - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial activity of 2-vinylfuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Furan fatty acids - Beneficial or harmful to health? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Formation of Alkylfurans in Foods: A Comparative Guide for Researchers
For researchers and professionals in food science and safety, understanding the formation of process contaminants is paramount. Among these, furan and its alkylated derivatives (alkylfurans) represent a significant class of heat-generated compounds with potential health implications.[1][2] Their formation is a complex interplay of precursor availability, food matrix composition, and processing conditions. This guide provides a comparative analysis of alkylfuran formation across different food matrices, supported by experimental insights to elucidate the causal factors behind their presence.
Introduction: The Significance of Alkylfurans in Food Chemistry
Furan and alkylfurans, such as 2-methylfuran, 3-methylfuran, 2,5-dimethylfuran, 2-ethylfuran, and 2-pentylfuran, are volatile organic compounds that form naturally during the thermal processing of food.[3][4] Processes like roasting, sterilizing, baking, and pasteurization can all trigger the chemical reactions leading to their creation.[2] The International Agency for Research on Cancer (IARC) has classified furan as a "possible human carcinogen (Group 2B)," prompting regulatory bodies and the food industry to monitor and understand their formation to ensure food safety.[1][5]
This guide will dissect the primary formation pathways and demonstrate how the unique chemical environment of different food matrices—specifically carbohydrate-rich, protein/amino acid-rich, and lipid-rich systems—dictates the resulting alkylfuran profile.
Primary Formation Pathways: A Mechanistic Overview
The formation of furan and its derivatives is not governed by a single mechanism but rather by multiple pathways involving common food components as precursors.[1] The three principal routes are:
-
Carbohydrate Degradation (Maillard Reaction and Caramelization): In the presence of amino acids, reducing sugars undergo the Maillard reaction, a cornerstone of flavor development in cooked foods.[1] This complex cascade of reactions produces a variety of intermediates, including dicarbonyl compounds that can cyclize to form the furan ring.[6] Thermal degradation of carbohydrates alone (caramelization) can also generate furan precursors.[7]
-
Amino Acid Degradation: Certain amino acids, particularly those that can form acetaldehyde and glycolaldehyde (like serine, threonine, and cysteine), can directly contribute to furan formation through aldol condensation and subsequent cyclization.[1][6]
-
Lipid Oxidation: The oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acid, generates hydroperoxides that degrade into various aldehydes.[5] Specific α,β-unsaturated aldehydes can then cyclize to form 2-alkylfurans.[8] For instance, 2-pentylfuran is a known oxidation product of linoleic acid.[9][10]
The following diagram illustrates the convergence of these pathways.
Caption: Major precursor pathways leading to alkylfuran formation in food.
Comparative Analysis: Alkylfuran Formation in Diverse Food Matrices
The prevalence of one formation pathway over another is dictated by the food's composition. This section compares how different matrices influence the type and concentration of alkylfurans produced during thermal processing.
Carbohydrate-Dominant Matrices (e.g., Breakfast Cereals, Fruit Juices, Baby Foods)
Foods rich in carbohydrates, and often ascorbic acid (Vitamin C), tend to favor the formation of furan itself and oxygenated derivatives like furfural.
-
Causality: The abundance of reducing sugars and the potent precursor, ascorbic acid, drives the Maillard and caramelization pathways. In a study on canned foods, fruit- and vegetable-based products showed a pronounced increase in furan and furfural after sterilization.[11][12][13] In contrast, the formation of longer-chain alkylfurans (like 2-pentylfuran) is less common unless significant amounts of lipids are also present.
-
Experimental Evidence: Model systems show that heating glucose and alanine with ascorbic acid generates high levels of furan.[14] Commercially, jarred infant foods based on fruits and cereals show detectable furan levels, though concentrations are generally low (averaging below 10 µg/kg in many cases).[15]
Protein & Amino Acid-Dominant Matrices (e.g., Canned Meats, Soy-Based Products)
In matrices where protein and free amino acids are abundant, the profile shifts towards methylated furans.
-
Causality: The thermal degradation of specific amino acids provides the necessary building blocks for these derivatives. A comparative study of sterilized canned foods demonstrated that samples with higher levels of amino acids, such as meat paste and chicken puree, generated more alkylated furans.[11][12][13]
-
Experimental Evidence: Canned meat products like chicken puree and meat paste show a significant increase in furan content upon heating, with a notable presence of alkylated furans compared to fruit-based products processed under the same conditions.[11][12]
Lipid-Dominant Matrices (e.g., Coffee Beans, Roasted Nuts, Vegetable Oils)
Lipid-rich foods are the primary source of longer-chain 2-alkylfurans, such as 2-ethylfuran and 2-pentylfuran, which are direct markers of lipid oxidation.[14][15]
-
Causality: The high concentration of PUFAs in coffee beans and nuts provides ample substrate for oxidation during high-temperature roasting. Amino acids play a crucial catalytic role in this matrix; they drastically increase the conversion of lipid-derived α,β-unsaturated aldehydes into 2-alkylfurans.[8][16][17] This demonstrates a synergistic effect between the lipid and amino acid pathways.
-
Experimental Evidence: Coffee is a well-known source of furan and 2-methylfuran, with levels of 2-methylfuran sometimes exceeding those of furan.[15] The formation of 2-pentylfuran has been directly linked to the oxidation of linoleic acid, a major fatty acid in many vegetable oils and nuts.[9][10]
Table 1: Comparative Summary of Alkylfuran Formation by Food Matrix
| Food Matrix Type | Primary Precursors | Dominant Formation Pathway(s) | Predominant Furan Analogs | Example Food Products |
| Carbohydrate-Rich | Reducing Sugars, Ascorbic Acid | Maillard Reaction, Caramelization, Ascorbic Acid Degradation | Furan, Furfural, Furfuryl Alcohol | Breakfast Cereals, Fruit Juices, Canned Vegetables, Jarred Baby Food[11][12][15] |
| Protein/Amino Acid-Rich | Amino Acids (Serine, Alanine, etc.), Sugars | Amino Acid Degradation, Maillard Reaction | Furan, 2-Methylfuran, 3-Methylfuran, 2,5-Dimethylfuran | Canned Meats (Chicken, Pork), Soy Protein Products[11][12][13] |
| Lipid-Rich | Polyunsaturated Fatty Acids (PUFAs), Amino Acids (as catalysts) | Lipid Oxidation, Amino Acid-Catalyzed Cyclization | 2-Ethylfuran, 2-Pentylfuran, other 2-Alkylfurans, 2-Methylfuran | Roasted Coffee, Roasted Nuts, Vegetable Oils[8][15][16] |
The Influence of Processing: Roasting vs. Sterilization
The type of thermal processing profoundly impacts the final alkylfuran profile.
-
Roasting (High Temperature, Short Time, Low Moisture): This process, typical for coffee and nuts, favors pathways that require high thermal energy, such as the amino acid-catalyzed formation of 2-alkylfurans from lipids.[8] The low-moisture environment can accelerate Maillard reactions.
-
Sterilization (Lower Temperature, Longer Time, High Moisture): Used for canned goods, this process provides sufficient time for multiple pathways to proceed. A study on canned foods found that low-temperature-long-time sterilization generally produced higher total furan content than high-temperature-short-time conditions, indicating that duration can be as critical as peak temperature.[11][12]
Experimental Protocol: Analysis of Alkylfurans by HS-SPME-GC-MS
To ensure trustworthy and reproducible data, a validated analytical method is essential. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for its sensitivity and minimal sample preparation.[2][5]
Workflow Diagram
Caption: Standard workflow for alkylfuran analysis using HS-SPME-GC-MS.
Step-by-Step Methodology (Adapted for Coffee Matrix)
-
Sample Preparation:
-
Accurately weigh 0.5 g of ground coffee into a 20 mL headspace vial.[18]
-
Add 10 mL of a saturated sodium chloride (NaCl) solution to aid the release of volatile compounds.[18]
-
Spike the sample with an appropriate volume (e.g., 50 µL) of an internal standard solution containing deuterated analogues (e.g., furan-d4, 2-methylfuran-d6).[18][19] This is critical for accurate quantification.
-
Immediately seal the vial with a magnetic crimp cap.
-
-
HS-SPME Conditions:
-
Place the vial in the autosampler tray.
-
Incubation: Heat the sample at 50°C for 10 minutes with agitation (e.g., 250 rpm) to establish equilibrium between the sample and the headspace.[18]
-
Extraction: Expose a SPME Arrow fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for 10 minutes to adsorb the analytes.[18] The SPME Arrow's robustness and larger phase volume offer improved sensitivity over traditional fibers.[2]
-
-
GC-MS Conditions:
-
Injection: Transfer the fiber to the heated GC inlet (e.g., 280°C) and desorb for 1 minute in splitless or split mode (e.g., 10:1 split for high-concentration samples like coffee).[18][19]
-
Column: Use a column suitable for volatile compounds, such as an Rxi-624Sil MS (30 m x 0.25 mm x 1.40 µm).[19]
-
Oven Program: Start at a low temperature (e.g., 35°C, hold 3 min), then ramp to separate the analytes (e.g., to 75°C at 8°C/min, then to 200°C).[19]
-
Mass Spectrometry: Operate the MS in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity, monitoring characteristic ions for each target analyte and internal standard.[19]
-
-
Quantification:
-
Construct a calibration curve using standards prepared in a similar matrix.
-
Calculate the concentration of each alkylfuran based on the response ratio of the native analyte to its corresponding deuterated internal standard.
-
Conclusion and Outlook
The formation of alkylfurans in food is a direct consequence of thermal processing, driven by the unique precursor profile of the food matrix itself. Carbohydrate-rich foods predominantly form furan and simple derivatives, protein-rich matrices favor methylated furans, and lipid-rich systems are the primary source of longer-chain 2-alkylfurans. Understanding these distinct formation patterns is crucial for developing targeted mitigation strategies. As analytical methods continue to improve in sensitivity, researchers can further refine their understanding of these complex reactions, ultimately contributing to a safer global food supply. Future work should focus on the synergistic effects of multiple precursors and the impact of novel processing technologies on alkylfuran profiles.
References
- 1. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Furan and alkylfurans in food: recent scientific developments, new occurrence data across product categories and practical risk management measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of sterilization conditions on the formation of furan and its derivatives in canned foods with different substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. gcms.cz [gcms.cz]
- 19. gcms.cz [gcms.cz]
A Comparative Guide to Validating the Anticarcinogenic Effects of 2-Heptylfuran in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Phase 1: Foundational Cytotoxicity Screening
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects across a panel of relevant cancer cell lines. This foundational screening provides critical data on the compound's potency and selectivity.
Rationale for Cell Line Selection:
The choice of cell lines is paramount for generating meaningful data. A diverse panel should be selected to represent different cancer types. Given that furan derivatives have shown activity against various cancers, including cervical, colorectal, and liver cancer, a logical starting point would be:[1][2]
-
HeLa (Cervical Cancer): A widely used and well-characterized cell line.
-
SW620 (Colorectal Cancer): Representative of colon adenocarcinoma.
-
HepG2 (Hepatocellular Carcinoma): A common model for liver cancer.[1]
-
MCF-7 (Breast Cancer): A well-established model for hormone-responsive breast cancer.[3][4]
-
A549 (Lung Cancer): A standard for non-small cell lung cancer research.[5]
As a crucial control for selectivity, a non-cancerous cell line, such as MCF-10A (non-tumorigenic breast epithelial cells), should be included to assess the compound's toxicity towards healthy cells.[3][4]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Plate the selected cancer and non-cancerous cell lines in 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7][8]
-
Compound Treatment: Prepare a series of dilutions of 2-Heptylfuran (e.g., ranging from 0.1 µM to 100 µM) in the appropriate cell culture medium. Doxorubicin, a widely used chemotherapy drug, should be used as a positive control. A vehicle control (e.g., DMSO) should also be included.
-
Incubation: Remove the old media from the cells and add the media containing the different concentrations of this compound, Doxorubicin, or the vehicle control. Incubate the plates for 24, 48, and 72 hours.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
Data Presentation and Interpretation:
The results should be presented in a table summarizing the IC₅₀ (half-maximal inhibitory concentration) values for this compound and Doxorubicin in each cell line at the different time points. The IC₅₀ value is the concentration of the compound that inhibits 50% of cell growth and is a key metric for comparing potency.[7]
| Compound | Cell Line | Cancer Type | IC₅₀ at 48h (µM) | Selectivity Index (SI) |
| This compound | HeLa | Cervical | Experimental Data | Calculated Value |
| SW620 | Colorectal | Experimental Data | Calculated Value | |
| HepG2 | Liver | Experimental Data | Calculated Value | |
| MCF-7 | Breast | Experimental Data | Calculated Value | |
| A549 | Lung | Experimental Data | Calculated Value | |
| MCF-10A | Non-cancerous | Experimental Data | N/A | |
| Doxorubicin | HeLa | Cervical | Experimental Data | Calculated Value |
| SW620 | Colorectal | Experimental Data | Calculated Value | |
| HepG2 | Liver | Experimental Data | Calculated Value | |
| MCF-7 | Breast | Experimental Data | Calculated Value | |
| A549 | Lung | Experimental Data | Calculated Value | |
| MCF-10A | Non-cancerous | Experimental Data | N/A |
The Selectivity Index (SI) is calculated as the IC₅₀ in the non-cancerous cell line divided by the IC₅₀ in the cancerous cell line. A higher SI value indicates greater selectivity for cancer cells.
Phase 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer agents.
Experimental Workflow for Mechanistic Studies
Caption: Experimental workflow for validating anticarcinogenic effects.
Apoptosis Detection: Annexin V/PI Staining
The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13][14] PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it is a marker for late apoptotic and necrotic cells.[14]
Step-by-Step Methodology:
-
Cell Treatment: Seed the most sensitive cancer cell line (determined from the MTT assay) in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control and a positive control (e.g., Doxorubicin).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[11][12]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15-20 minutes at room temperature in the dark.[11][13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations will be distinguished as follows:
Cell Cycle Analysis
To determine if this compound induces cell cycle arrest, flow cytometry with PI staining can be used to analyze the DNA content of the cells.[15][16]
Step-by-Step Methodology:
-
Cell Treatment: Treat the selected cancer cell line with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[7]
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing PI and RNase A (to prevent staining of RNA).[15][16]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Phase 3: Investigating Molecular Targets - Signaling Pathway Analysis
Many anticancer agents exert their effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are frequently dysregulated in cancer and are common targets for therapeutic intervention.[18][19][20][21][22][23][24][25][26][27] Some furan derivatives have been shown to suppress the PI3K/Akt pathway.[2]
Hypothesized Signaling Pathway Modulation
Caption: Potential inhibition of PI3K/Akt and MAPK pathways by this compound.
Experimental Protocol: Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a sample, making it ideal for studying changes in signaling pathways.[28][29][30]
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[31]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[31]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[31]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[31]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for key proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., p-Akt, Akt, p-ERK, ERK, and apoptosis-related proteins like Bcl-2, Bax, and Caspase-3).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. β-actin should be used as a loading control to ensure equal protein loading.
Comparative Data Summary:
The results of the western blot analysis can be summarized in a table, indicating the observed changes in protein expression or phosphorylation after treatment with this compound compared to the control.
| Target Pathway | Protein | Expected Change with Effective Compound | Observed Effect of this compound |
| PI3K/Akt | p-Akt | Decrease | Experimental Data |
| Akt | No significant change | Experimental Data | |
| MAPK/ERK | p-ERK | Decrease | Experimental Data |
| ERK | No significant change | Experimental Data | |
| Apoptosis | Bcl-2 | Decrease | Experimental Data |
| Bax | Increase | Experimental Data | |
| Cleaved Caspase-3 | Increase | Experimental Data | |
| Loading Control | β-actin | No change | No change |
By following this structured and comparative approach, researchers can generate robust and reliable data to validate the potential anticarcinogenic effects of this compound. This comprehensive in vitro analysis will provide the necessary foundation for further preclinical and clinical development.
References
- 1. Cytotoxic potency and induced biochemical parameters in mice serum of new furan derivatives against liver cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of 2’-hydroxyflavanone towards lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atcc.org [atcc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. Targeting the MAPK Pathway in Cancer | MDPI [mdpi.com]
- 22. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]
- 24. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 25. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 26. encyclopedia.pub [encyclopedia.pub]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. medium.com [medium.com]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. Western blot protocol | Abcam [abcam.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
comparing the sensory attributes of synthetic vs natural 2-Heptylfuran
An In-Depth Comparative Guide to the Sensory and Chemical Attributes of Synthetic vs. Natural 2-Heptylfuran
For researchers, flavorists, and product development scientists, the choice between natural and synthetic ingredients is a critical decision point, balancing sensory authenticity, cost, consistency, and regulatory constraints. This guide provides a comprehensive comparison of the sensory and chemical attributes of this compound derived from natural sources versus chemical synthesis, supported by established analytical and sensory evaluation methodologies.
Introduction to this compound: A Multifaceted Flavor Compound
This compound is a heterocyclic organic compound that contributes significantly to the flavor and aroma profiles of numerous foods.[1] Its sensory characteristics are generally described as green, fatty, lactonic, oily, and nutty, with roasted or coffee-like nuances.[2][3][4] This versatile profile makes it a valuable component in flavor formulations for dairy products, snack foods, fats, and oils.[3] It is found naturally in a variety of cooked and raw foods, including roasted beef, cooked chicken, coffee, and potatoes, often as a product of the Maillard reaction.[1][2][4] Given its importance, understanding the subtle yet significant differences between its natural and synthetic forms is paramount for precise flavor creation.
Origins: The Tale of Two Sources
The origin of a flavor molecule dictates its composition, purity, and ultimately, its sensory perception. The distinction between natural and synthetic this compound lies in their respective pathways of creation.
Natural this compound
Natural this compound is extracted from botanical or animal sources where it is biosynthesized or generated through processing like heating. For instance, it is a known constituent of roasted filberts, peanuts, and fried potatoes.[2]
-
Complexity: Natural extracts are rarely composed of a single molecule. They are intricate mixtures containing the target compound (this compound) alongside dozens or even hundreds of other volatile and non-volatile substances. These accompanying compounds, even in trace amounts, can synergistically shape the overall sensory profile, often lending a complexity and depth that is difficult to replicate.[5]
-
Variability: The chemical fingerprint of a natural extract can vary depending on the source material's geographical origin, harvest time, and processing conditions (e.g., roasting temperature). This can lead to batch-to-batch inconsistencies.
Synthetic this compound
Synthetic this compound is produced through controlled chemical reactions. While specific proprietary methods vary, a common approach for alkylfurans involves the acylation of furan, a readily available chemical feedstock.[6]
-
Purity & Consistency: Synthesis allows for the production of this compound at high purity (typically >98%).[7] This leads to a highly consistent product with a predictable sensory profile, which is a major advantage in large-scale food manufacturing where uniformity is critical.[8]
-
Potential Impurities: The sensory character of a synthetic chemical is defined not only by the molecule itself but also by any process-related impurities, such as residual starting materials, solvents, or byproducts. While typically present at very low levels, these can sometimes introduce subtle off-notes not present in the natural counterpart.
A Framework for Objective Comparison: Analytical & Sensory Methodologies
A robust comparison requires a dual approach: instrumental analysis to delineate the chemical composition and sensory analysis to quantify the human perceptual experience.
dot
References
- 1. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-heptyl furan [flavscents.com]
- 3. 2-heptyl furan, 3777-71-7 [thegoodscentscompany.com]
- 4. echemi.com [echemi.com]
- 5. symega.com [symega.com]
- 6. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 7. 2-n-Heptylfuran - LKT Labs [lktlabs.com]
- 8. trilogyflavors.com [trilogyflavors.com]
quantitative analysis of 2-Heptylfuran metabolites in urine for exposure assessment
An Expert's Guide to the Quantitative Analysis of 2-Heptylfuran Metabolites in Urine for Exposure Assessment
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of this compound metabolites in urine, designed for researchers, toxicologists, and drug development professionals. Acknowledging the limited direct research on this compound, this document synthesizes established principles from the broader class of furan compounds to propose a robust framework for its biomonitoring.
Introduction: The Case for 2-Alkylfuran Biomonitoring
Furan and its alkylated derivatives are process-related contaminants found in a variety of thermally treated foods and are also present in tobacco smoke.[1][2] The International Agency for Research on Cancer (IARC) classifies furan as a possible human carcinogen (Group 2B), prompting significant interest in accurately assessing human exposure. Due to the high volatility of parent furan compounds, measuring their concentration in food provides an unreliable estimate of the actual ingested dose.[3] Therefore, a biomarker-based approach, focusing on the quantification of stable urinary metabolites, is the scientifically preferred method for exposure assessment.[2]
While research has extensively covered furan and 2-methylfuran, other derivatives like this compound are also identified as mammalian metabolites and food flavoring agents.[4] However, toxicological concerns remain, with regulatory bodies noting a need for further investigation into how the alkyl chain influences metabolism and toxicity.[4] This guide bridges the current knowledge gap by extrapolating the well-documented metabolic fate of furan to this compound, providing a validated analytical approach for its urinary biomarkers.
Proposed Metabolic Pathway of this compound
The primary mechanism of furan toxicity is metabolic activation by Cytochrome P450 enzymes (primarily CYP2E1 for furan) in the liver.[3] This process transforms the relatively inert furan ring into a highly reactive α,β-unsaturated dialdehyde. For furan, this metabolite is cis-2-butene-1,4-dial (BDA).[5] For 2-methylfuran, the analogous product is acetylacrolein.[6]
By chemical analogy, this compound is expected to undergo a similar bioactivation. The heptyl substitution at the C2 position would lead to the formation of a reactive intermediate, likely cis-2-nonene-1,4-dial . This electrophilic dialdehyde readily reacts with cellular nucleophiles, primarily glutathione (GSH) and the side chains of amino acids like lysine and cysteine.[3][5] These conjugation and subsequent metabolic processing steps (e.g., N-acetylation, oxidation) result in a suite of stable, water-soluble metabolites that are excreted in the urine. These metabolites are the ultimate targets for quantitative exposure assessment.
Below is the proposed metabolic pathway for this compound.
Caption: Proposed metabolic activation and detoxification pathway for this compound.
Comparison of Analytical Methodologies
The choice of analytical technique is dictated by the physicochemical properties of the target analytes. For the proposed urinary metabolites of this compound—which are expected to be polar, non-volatile, and potentially thermally labile conjugates—two primary techniques are considered: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | Liquid Chromatography-Tandem MS (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates compounds in a liquid mobile phase based on polarity and other interactions with a stationary phase. | Separates volatile compounds in a gaseous mobile phase based on boiling point and polarity. |
| Analyte Suitability | Excellent. Ideal for polar, non-volatile, and thermally labile molecules like amino acid and GSH conjugates. | Poor. Requires analytes to be volatile and thermally stable. The proposed metabolites would require chemical derivatization. |
| Sample Preparation | Moderate complexity: typically involves enzymatic deconjugation, followed by Solid-Phase Extraction (SPE) for cleanup and concentration. | High complexity: would require hydrolysis, extraction, and a multi-step derivatization to increase volatility (e.g., silylation), which can be inefficient and introduce artifacts.[7] |
| Sensitivity & Selectivity | Very High. Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, minimizing matrix interference.[8] | Good to High. Selectivity can be compromised by complex urine matrix, even with derivatization. |
| Throughput | High. Modern UPLC systems allow for rapid analysis times (typically <15 minutes per sample).[9] | Lower. Derivatization steps are time-consuming, and GC run times can be longer. |
| Recommendation | Strongly Recommended. This is the gold-standard and field-proven technique for analogous furan metabolites.[1][10] | Not Recommended. The extensive and uncertain derivatization chemistry makes it impractical and unreliable for these analytes. |
Causality Behind the Recommendation: LC-MS/MS is unequivocally the superior technique because it directly analyzes the metabolites in their native or near-native state. The proposed metabolites are large, polar conjugates designed for water solubility and excretion; these are the exact characteristics that make a compound amenable to LC and incompatible with GC. Attempting to use GC-MS would necessitate complex and often inefficient derivatization reactions to mask polar functional groups, adding significant time, cost, and potential for analytical error.
Experimental Protocols: A Validated Approach
The following protocols are based on robust, validated methods for furan and 2-methylfuran metabolites and are directly applicable to the proposed metabolites of this compound.[9][10] The cornerstone of a trustworthy quantitative method is the use of a stable isotope-labeled internal standard (SIL-IS) for each analyte. This practice, known as Stable Isotope Dilution Analysis (SIDA), is critical as the SIL-IS co-elutes with the native analyte and experiences identical matrix effects and variations in extraction recovery and ionization efficiency, ensuring the highest possible accuracy and precision.[10]
Analytical Workflow Overview
Caption: Standard workflow for urinary metabolite analysis by LC-MS/MS.
Detailed Step-by-Step Protocol: UPLC-MS/MS Method
1. Materials and Reagents:
-
Reference standards for proposed this compound metabolites (requires custom synthesis).
-
Stable isotope-labeled internal standards (requires custom synthesis).
-
LC-MS grade water, acetonitrile, and formic acid.
-
Ammonium acetate.
-
Oasis HLB or similar polymeric reversed-phase SPE cartridges.
-
β-Glucuronidase/arylsulfatase enzyme solution.
2. Urine Sample Preparation:
-
Collection & Storage: Collect first-morning void urine samples in polypropylene tubes. Immediately freeze and store at -80°C until analysis to prevent degradation.
-
Thawing & Spiking: Thaw urine samples at room temperature. Centrifuge at 4,000 x g for 10 minutes to pellet debris.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add 20 µL of the SIL-IS working solution. The use of an internal standard is a self-validating step; any sample loss during preparation will affect the standard and the analyte equally, leaving their ratio—the basis of quantification—unchanged.
-
Enzymatic Hydrolysis (Optional but Recommended): To account for Phase II glucuronide conjugates, add 500 µL of acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase. Incubate at 37°C for 4 hours or overnight. This step ensures the analysis measures the total amount of a given metabolite.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water. The choice of a polymeric sorbent like HLB is deliberate; its mixed-mode chemistry (hydrophilic-lipophilic balanced) provides excellent retention for a wide range of polar and moderately nonpolar metabolites, making it ideal for this application.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove salts and highly polar interferences.
-
Elute the metabolites with 3 mL of acetonitrile or methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 98% Water/2% Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system and sharp initial peak shapes.
-
3. UPLC-MS/MS Instrumental Analysis:
-
UPLC System:
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY HSS T3, 2.1 x 100 mm, 1.8 µm) is recommended for good retention and separation of polar metabolites.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 2% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. This gradient effectively separates analytes from matrix components.
-
-
Mass Spectrometer:
-
Ionization: Electrospray Ionization in Positive Mode (ESI+). The proposed metabolites contain basic nitrogen atoms (from lysine, GSH) that are readily protonated.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). This is the key to selectivity. For each analyte, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor → product transition is a unique chemical signature.
-
MRM Transitions: These must be determined empirically by infusing pure standards of each target metabolite and its corresponding SIL-IS.
-
Conclusion and Future Outlook
The quantitative analysis of urinary metabolites is the most reliable method for assessing human exposure to this compound. While direct metabolic data for this specific compound is not yet available, the well-established bioactivation and detoxification pathways for furan and other 2-alkylfurans provide a strong and scientifically defensible basis for a targeted analytical strategy. The proposed methodology, centered on Stable Isotope Dilution Analysis by UPLC-MS/MS, represents the current state-of-the-art for this class of compounds. It offers the necessary sensitivity, selectivity, and accuracy required for meaningful exposure assessment in research, clinical, and regulatory settings. Future toxicological studies, as called for by expert committees, will be essential to formally identify the specific metabolites of this compound and validate the biomarkers proposed in this guide.[4]
References
- 1. Abundant rodent furan-derived urinary metabolites are associated with tobacco smoke exposure in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic activation of 2-methylfuran by rat microsomal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyworld.com [spectroscopyworld.com]
- 9. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ensuring Accuracy and Precision in the Analysis of 2-Heptylfuran
For researchers, scientists, and professionals in drug development, the quantitative analysis of volatile and semi-volatile organic compounds is a cornerstone of product safety and efficacy assessment. 2-Heptylfuran, a furan derivative with applications as a flavoring agent and potential relevance in various biological and chemical processes, requires analytical methodologies that are not only sensitive but, more critically, accurate and precise.[1][2] This guide provides an in-depth comparison of analytical approaches for the determination of this compound, grounded in the principles of rigorous method validation. We will explore the nuances of experimental design, from sample preparation to instrumental analysis, to empower you with the knowledge to generate reliable and reproducible data.
The Analytical Imperative: Why Accuracy and Precision Matter for this compound
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] For the quantification of this compound, key validation parameters include:
-
Accuracy: Often expressed as percent recovery.
-
Precision: Typically reported as the relative standard deviation (%RSD).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
Given the volatile nature of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied and validated analytical technique.[4][5] This method offers high separation efficiency and definitive identification based on the mass spectrum of the analyte.
Sample Preparation: The Critical First Step
The accuracy and precision of your this compound analysis are profoundly influenced by your sample preparation technique. The goal is to efficiently and reproducibly extract this compound from the sample matrix and introduce it into the GC-MS system. For volatile compounds like this compound, headspace techniques are preferred.
-
Static Headspace (SHS): In SHS, the sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into the GC-MS. This technique is simple and automated but may lack the sensitivity required for trace-level analysis.
-
Solid-Phase Microextraction (SPME): SPME is a more sensitive headspace technique that uses a fused silica fiber coated with a stationary phase to extract and concentrate analytes from the headspace.[6] The fiber is then desorbed in the hot GC inlet, transferring the analytes to the analytical column. The choice of fiber coating is critical for optimal extraction of this compound. A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often a good starting point for volatile furan derivatives.[6][7]
Comparative Performance of GC-MS with Headspace SPME
While specific, direct comparative studies on the accuracy and precision of different methods for this compound are not abundant in the readily available literature, extensive validation data for the closely related compound furan and other alkylfurans in various food matrices provide a strong basis for what can be expected.[4][5][6][8][9] An interlaboratory study on 2-pentylfuran highlighted the potential for significant variability, underscoring the importance of robust, in-house method validation.[10]
| Analytical Method | Sample Matrix | Accuracy (% Recovery) | Precision (% RSD, Repeatability) | Reference |
| HS-SPME-GC-MS | Various Foods (Ham, Milk, Juice, etc.) | 77.81 - 111.47 | Not explicitly stated, but method deemed reliable | [4][6][9] |
| HS-SPME-GC-MS/MS | Various Foods (Fish, Fruit, Juice) | 76 - 117 | Intra-day: 1 - 16, Inter-day: 4 - 20 | [7][11] |
| HS and SPME-GC-MS | Baby Food and Cereals | 80 - 110 | < 16 | [5] |
| HS-GC-MS | Brewed Coffee | 95 - 101 | Excellent, with r² > 0.999 for calibration | [12] |
Note: The data in this table are for furan and other alkylfurans and should be considered indicative for this compound. Method validation for this compound in the specific sample matrix of interest is essential.
Experimental Protocol: HS-SPME-GC-MS for this compound
This protocol provides a robust starting point for the development and validation of a method for the quantitative analysis of this compound.
1. Sample Preparation: a. Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. b. Add an appropriate amount of a suitable internal standard (e.g., deuterated this compound, if available, or a related deuterated furan). c. Add 5 mL of a saturated sodium chloride solution to enhance the partitioning of this compound into the headspace. d. Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
2. HS-SPME Conditions: a. SPME Fiber: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS). b. Incubation Temperature: 60 °C. c. Incubation Time: 20 minutes with agitation. d. Extraction Time: 30 minutes.
3. GC-MS Parameters: a. Injection Port Temperature: 250 °C (splitless mode). b. Desorption Time: 5 minutes. c. Carrier Gas: Helium at a constant flow of 1.0 mL/min. d. GC Column: A mid-polar column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness). e. Oven Temperature Program: i. Initial temperature: 40 °C, hold for 5 minutes. ii. Ramp to 150 °C at 10 °C/min. iii. Ramp to 240 °C at 20 °C/min, hold for 5 minutes. f. Mass Spectrometer: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 166, 95, 81) and the internal standard. iii. Transfer Line Temperature: 250 °C. iv. Ion Source Temperature: 230 °C.
4. Calibration and Quantification: a. Prepare a series of calibration standards in a matrix blank by spiking with known amounts of this compound and a constant concentration of the internal standard. b. Analyze the calibration standards using the same HS-SPME-GC-MS method. c. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. d. Quantify this compound in the samples by applying the response factor from the calibration curve.
High-Performance Liquid Chromatography (HPLC): A Less Common Alternative
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of a wide range of compounds. However, for a volatile and relatively non-polar compound like this compound, it is generally not the method of choice. The primary challenges include:
-
Volatility: The high volatility of this compound makes it difficult to handle in a liquid mobile phase without significant analyte loss.
-
Detection: this compound lacks a strong chromophore, which would necessitate the use of less common and potentially less sensitive detection methods like refractive index (RI) detection or coupling to a mass spectrometer (LC-MS).
-
Separation: Achieving good retention and separation on standard reversed-phase or normal-phase HPLC columns can be challenging for such a compound.
While it is theoretically possible to develop an HPLC method for this compound, the technical hurdles and the superior performance of GC-MS for this class of compounds make it an impractical choice for most applications.
The Workflow of Analytical Method Validation
A robust analytical method is built on a foundation of systematic validation. The following diagram illustrates the key stages in the validation workflow, emphasizing the central role of accuracy and precision.
Caption: Workflow of Analytical Method Validation for this compound.
Conclusion: A Commitment to Quality Data
References
- 1. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB015044) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Do GC/MS methods available for furan and alkylfurans in food provide comparable results? - An interlaboratory study and safety assessment of 2-pentylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. gcms.cz [gcms.cz]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-Alkylfuran Quantification
Introduction: The Analytical Challenge of 2-Alkylfurans
2-Alkylfurans are a class of volatile organic compounds that can form in thermally processed foods, such as coffee, cereals, and baby foods.[1][2] Their presence is a growing concern for food safety and quality control, necessitating robust and reliable analytical methods for their quantification. The International Agency for Research on Cancer (IARC) has classified the parent compound, furan, as a possible human carcinogen, prompting regulatory bodies like the European Food Safety Authority (EFSA) to monitor the levels of furan and its alkylated derivatives in foodstuffs.[2]
However, the accurate quantification of 2-alkylfurans presents significant analytical challenges. Their high volatility, the complexity of food matrices, and the potential for isomeric interferences, such as between 2-ethylfuran and 2,5-dimethylfuran, demand highly sensitive and selective analytical techniques.[3] Furthermore, ensuring consistency and comparability of results across different laboratories is paramount for meaningful risk assessment and regulatory compliance. This guide provides an in-depth comparison of analytical approaches for 2-alkylfuran quantification, drawing upon findings from a recent inter-laboratory study to highlight areas of variability and provide best-practice recommendations.
The Imperative of Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency tests or round-robin studies, are a cornerstone of analytical method validation and quality assurance. They provide an objective assessment of a method's performance and a laboratory's competence by analyzing the same homogeneous sample at multiple facilities. The primary goals of such studies are to:
-
Assess Method Reproducibility: Determine the degree of agreement between results obtained in different laboratories.
-
Identify Sources of Error: Pinpoint systematic or random errors in an analytical procedure.
-
Validate Analytical Methods: Demonstrate that a method is fit for its intended purpose.
-
Harmonize Results: Ensure that different laboratories can produce comparable data.
The design, execution, and statistical evaluation of inter-laboratory studies are governed by international standards and guidelines, such as those from ISO and IUPAC, to ensure the validity and comparability of the findings.
Analytical Methodologies for 2-Alkylfuran Quantification
The two predominant techniques for the analysis of volatile 2-alkylfurans in food matrices are Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Headspace-Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)
In HS-GC-MS, a food sample is placed in a sealed vial and heated to a specific temperature. This allows the volatile 2-alkylfurans to partition from the sample matrix into the gaseous phase (headspace). A portion of this headspace is then automatically injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.
Headspace-Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
HS-SPME-GC-MS is a variation that employs a fused-silica fiber coated with a stationary phase. The fiber is exposed to the headspace of the heated sample, where the 2-alkylfurans are adsorbed onto the coating. The fiber is then retracted and inserted into the hot injector of the gas chromatograph, where the analytes are desorbed for analysis. SPME often provides enhanced sensitivity compared to static headspace analysis.[2]
Inter-laboratory Study Insights: A Stark Picture of Variability
A recent inter-laboratory study involving eight laboratories investigated the comparability of GC-MS methods for the quantification of furan and several 2-alkylfurans, including 2-methylfuran, 3-methylfuran, 2,5-dimethylfuran, 2-ethylfuran, and 2-pentylfuran, in various food matrices.[4][5] The study revealed significant variability in the reported results, particularly for 2-pentylfuran.
Data Presentation: A Tale of Two Analytes
The following table summarizes the range of results reported in the inter-laboratory study for furan and 2-pentylfuran in a cereal and a baby food matrix, illustrating the challenges in achieving consensus.
| Analyte | Matrix | Number of Labs Reporting | Concentration Range Reported (µg/kg) | Key Observations |
| Furan | Baby Food | 8 | <5 to 110 | Significant variation, with some labs not detecting the analyte while others reported quantifiable amounts.[5] |
| Furan | Cereal | 8 | <2 to 16.3 | Highlighting differences in limits of quantification and analytical sensitivity among participating laboratories.[5] |
| 2-Pentylfuran | Cereal | 8 | 8 to >1000 | Extreme variability, spanning several orders of magnitude, indicating a critical need for method harmonization.[4][5] |
| 2-Pentylfuran | Meat-based Baby Meal | 8 | <6 to 282 | Considerable spread in results, emphasizing the impact of matrix effects on analytical performance.[5] |
| 2-Pentylfuran | Milk Powder | 8 | <5 to 53.2 | Demonstrating the challenge of quantifying 2-alkylfurans even in relatively less complex matrices.[5] |
Table 1: Summary of Reported Concentration Ranges from an Inter-laboratory Study on 2-Alkylfuran Quantification.
The dramatic spread in the reported concentrations for 2-pentylfuran, in particular, underscores the analytical difficulties associated with this less volatile alkylfuran. Potential sources for this variability include:
-
Calibration Strategies: Differences in the preparation and use of calibration standards.
-
Matrix Effects: Inadequate compensation for the influence of the food matrix on analyte response.
-
Methodological Variations: Subtle differences in sample preparation, incubation times, temperatures, and GC-MS parameters.
-
Analyte Stability: Potential for analyte loss or formation during sample handling and analysis.
Experimental Protocols: Towards a Harmonized Approach
To address the observed variability, the adoption of standardized and thoroughly validated experimental protocols is crucial. The following sections provide detailed, best-practice methodologies for HS-GC-MS and HS-SPME-GC-MS analysis of 2-alkylfurans in food matrices. These protocols are synthesized from established methods and are designed to be self-validating through the incorporation of internal standards and quality control checks.
Core Principles of a Robust Protocol
A self-validating protocol for 2-alkylfuran analysis should be built upon the following pillars:
-
Isotope Dilution: The use of stable isotope-labeled internal standards for each target analyte is the gold standard for compensating for matrix effects and variations in sample preparation and injection.
-
Method Validation: A comprehensive single-laboratory validation should be performed to establish key performance characteristics, including linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and intermediate precision).
-
Certified Reference Materials (CRMs): The use of CRMs, when available, is essential for demonstrating the accuracy and traceability of results. While matrix CRMs for 2-alkylfurans are not widely available, certified solutions of native and isotopically labeled standards are.[6]
-
Proficiency Testing Participation: Regular participation in proficiency testing schemes is critical for ongoing monitoring of laboratory performance and ensuring comparability with other laboratories.
Detailed Experimental Workflow: HS-SPME-GC-MS
This protocol provides a detailed workflow for the quantification of 2-alkylfurans in a food matrix using HS-SPME-GC-MS.
Workflow Diagram
Caption: HS-SPME-GC-MS workflow for 2-alkylfuran analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Homogenize the food sample to ensure uniformity.
-
Weigh an appropriate amount of the homogenized sample (e.g., 0.5 g) into a 20 mL headspace vial.
-
Add a known amount of an internal standard working solution containing the stable isotope-labeled analogues of the target 2-alkylfurans.
-
Add a saturated sodium chloride solution (e.g., 5 mL) to facilitate the release of volatile compounds from the matrix.
-
Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.
-
-
HS-SPME Parameters:
-
Incubation: Incubate the vial at a controlled temperature (e.g., 60°C) with agitation for a defined period (e.g., 15 minutes) to allow for equilibration of the analytes between the sample and the headspace.
-
Extraction: Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a fixed time (e.g., 20 minutes) to adsorb the 2-alkylfurans.
-
-
GC-MS Parameters:
-
Injection: Retract the SPME fiber and insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes in splitless mode for a defined time (e.g., 2 minutes).
-
Gas Chromatography:
-
Column: Use a suitable capillary column for the separation of volatile compounds (e.g., a mid-polar phase like a 6% cyanopropylphenyl/94% dimethylpolysiloxane).
-
Oven Temperature Program: Employ a temperature gradient to achieve optimal separation of the target analytes. For example: 40°C (hold 2 min), ramp to 150°C at 10°C/min, then to 240°C at 25°C/min (hold 5 min).
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor at least two characteristic ions for each native and isotopically labeled analyte.
-
-
-
Quantification:
-
Generate a multi-level calibration curve by analyzing standards containing known concentrations of the native 2-alkylfurans and a fixed concentration of the internal standards.
-
Plot the ratio of the peak area of the native analyte to the peak area of its corresponding internal standard against the concentration of the native analyte.
-
Quantify the 2-alkylfurans in the samples using the response factors derived from the calibration curve.
-
Conclusion and Recommendations
The inter-laboratory comparison of 2-alkylfuran quantification reveals that while established analytical techniques like HS-GC-MS and HS-SPME-GC-MS are widely employed, significant variability in results can occur. This is particularly evident for less volatile compounds like 2-pentylfuran. To enhance the reliability and comparability of 2-alkylfuran data across laboratories, the following recommendations are crucial:
-
Method Harmonization: The development and adoption of standardized, detailed analytical protocols are essential to minimize methodological variations between laboratories.
-
Universal Use of Isotope Dilution: The use of stable isotope-labeled internal standards for all target 2-alkylfurans should be considered a mandatory requirement for accurate quantification.
-
Availability and Use of Matrix CRMs: The development and certification of food matrix CRMs for 2-alkylfurans would provide an invaluable tool for method validation and proficiency testing. In their absence, the use of certified standard solutions is a critical alternative.
-
Ongoing Proficiency Testing: Regular participation in well-designed proficiency testing schemes is vital for laboratories to monitor their performance and identify areas for improvement.
By embracing these principles of scientific integrity and best practice, the analytical community can move towards a future of more consistent and reliable quantification of 2-alkylfurans, ultimately ensuring the safety and quality of our food supply.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Do GC/MS methods available for furan and alkylfurans in food provide comparable results? - An interlaboratory study and safety assessment of 2-pentylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simplify Your Analysis of Furan and Alkylfurans with Restek’s New Multicomponent CRM Mix | Technology Networks [technologynetworks.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Heptylfuran
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. The disposal of chemical waste is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, procedural framework for the proper disposal of 2-Heptylfuran, a furan-containing volatile organic compound (VOC). Our approach is grounded in the principles of risk mitigation, regulatory compliance, and scientific causation, ensuring that every step is a self-validating component of a comprehensive safety system.
Part 1: Hazard Assessment and Chemical Characterization
Understanding the intrinsic properties of this compound is the foundation of its safe handling and disposal. While some safety data sheets (SDS) may not list it with specific GHS hazard classifications, the broader context of its chemical family—furans—necessitates a cautious approach.[1][2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted unresolved toxicological concerns for furan-substituted compounds, primarily related to the carcinogenicity of the parent compound, furan, in animal studies.[1][3] Therefore, treating this compound as a hazardous substance is a prudent and necessary measure.
It is classified as a combustible liquid and is a Volatile Organic Compound (VOC), which means its disposal is subject to environmental regulations aimed at preventing air pollution.[2][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈O | [1] |
| Physical State | Liquid | [6] |
| Appearance | Colorless to yellowish liquid | [1] |
| Boiling Point | 96 - 98 °C (204.8 - 208.4 °F) | [6] |
| Flash Point | 75 °C (167 °F) | [7] |
| Density | 0.863 g/mL at 25 °C | [8] |
| Water Solubility | Insoluble |[1] |
The chemical's insolubility in water is a critical factor, as it means improper disposal can lead to persistent environmental contamination. Its combustible nature demands strict separation from ignition sources.[2][6]
Part 2: Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling any waste, establishing a safe working environment is paramount. The causality here is simple: preventing exposure eliminates the risk of harm.
Required Personal Protective Equipment (PPE) Based on established safety protocols for handling volatile organic compounds, the following PPE is mandatory:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles (conforming to EU standard EN 166 or equivalent).[6]
-
Hand Protection: Use chemical-resistant protective gloves, such as nitrile or neoprene. It is crucial to inspect gloves before use and to follow the manufacturer's guidance on permeability and breakthrough time.[6]
-
Body Covering: A standard laboratory coat is required to protect against incidental splashes.[6]
-
Respiratory Protection: All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[6]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with typical hazardous waste regulations, such as those from the U.S. Environmental Protection Agency (EPA).[5]
Step 1: Waste Identification and Classification All waste containing this compound must be classified as Hazardous Waste . This includes pure, unused product, reaction mixtures, and contaminated materials (e.g., paper towels, pipette tips). Due to its nature as a non-halogenated solvent, it may fall under EPA waste codes such as F003 or F005 .[9]
-
Causality: Correct classification is a legal requirement and ensures the waste enters the appropriate, environmentally secure disposal stream. Always consult with your institution's Environmental Health and Safety (EHS) department for definitive waste code assignment.[9]
Step 2: Segregation and Containerization Proper segregation is essential to prevent dangerous chemical reactions.[10]
-
Action: Collect this compound waste in a dedicated, compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate.[11]
-
DO NOT MIX this compound waste with:
-
Aqueous waste (due to immiscibility)
-
Halogenated solvents
-
Strong oxidizing agents
-
Acids or bases
-
-
Causality: Mixing incompatible waste streams can cause pressurization, fire, or the generation of toxic gases, posing a significant safety risk.[10]
Step 3: Container Labeling Regulatory compliance begins with proper labeling from the moment the first drop of waste is generated.
-
Action: Affix a "HAZARDOUS WASTE" label to your container.[12]
-
The label must clearly state:
-
The full chemical name: "This compound "
-
All other constituents and their approximate percentages.
-
The date when waste was first added (the "accumulation start date").[9]
-
-
Causality: Accurate labeling prevents accidental mixing, informs emergency responders of container contents, and is mandated by law.
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near its point of generation.[9][12]
-
Action: Keep the sealed waste container in a designated SAA within your laboratory.
-
The SAA must be:
-
Keep the container securely closed except when adding waste.[12]
-
Causality: The SAA framework minimizes the travel distance of hazardous materials and contains spills, thereby reducing the risk of accidents and ensuring regulatory compliance.
Step 5: Arranging for Final Disposal Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Action: Once the waste container is 90% full or reaches your institution's maximum accumulation time limit, contact your EHS department to schedule a pickup.[11][13]
-
Causality: Timely removal of waste prevents over-accumulation in the lab, which can increase fire load and the risk of large-scale spills.
Part 4: Emergency Procedures for Small Spills
In the event of a small spill in the laboratory, a prepared response is your best defense.
-
Ensure Personal Safety: If you are not wearing appropriate PPE, do not approach the spill. Evacuate the immediate area if necessary.
-
Control Ignition Sources: Immediately remove all sources of ignition from the area.[6]
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.
-
Contain and Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite, dry sand) to contain and absorb the spill.
-
Collect Waste: Carefully sweep or shovel the absorbed material into a suitable container for disposal.[6]
-
Dispose as Hazardous Waste: Label the container with "Hazardous Waste," list "this compound" and the absorbent material, and manage it according to the protocol in Part 3.
Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision-making and operational process for the disposal of this compound.
Caption: Decision workflow for the compliant disposal of this compound waste.
References
- 1. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. epa.gov [epa.gov]
- 5. US Environmental Protection Agency - TBF Environmental [tbfenvironmental.com]
- 6. fishersci.pt [fishersci.pt]
- 7. 2-heptyl furan, 3777-71-7 [thegoodscentscompany.com]
- 8. 2-N-HEPTYLFURAN | 3777-71-7 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 11. ethz.ch [ethz.ch]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Heptylfuran
As researchers and drug development professionals, our work with novel compounds demands a foundational commitment to safety. This guide provides essential, field-proven guidance on the correct selection and use of Personal Protective Equipment (PPE) for handling 2-Heptylfuran. Moving beyond a simple checklist, we will explore the causality behind these safety protocols, ensuring each step is part of a self-validating system to protect both the researcher and the integrity of the experiment.
Section 1: Hazard Assessment - Understanding the 'Why'
Effective PPE strategy begins with a thorough understanding of the specific risks posed by the chemical. This compound is a combustible liquid that can cause irritation[1][2]. While it is not currently classified under GHS, the broader class of furan-substituted compounds has unresolved toxicological concerns due to the carcinogenicity of the parent compound, furan, in animal studies[1][2][3]. Symptoms of overexposure can include headache, dizziness, nausea, and vomiting[4][5].
A critical, often overlooked, hazard is its structural similarity to ethers, which can form explosive peroxides upon exposure to air over time[6]. This property fundamentally influences not only handling but also storage and disposal protocols.
| Property | Value | Source |
| Physical State | Liquid | [1][4] |
| Boiling Point | 96 - 98 °C / 204.8 - 208.4 °F | [4] |
| Flash Point | 75 °C / 167 °F | [7] |
| Hazards | Combustible Liquid, Potential Irritant | [2][4][8] |
| Primary Exposure Routes | Inhalation, Skin Contact, Eye Contact | [4] |
| Key Toxicological Concern | Unresolved; linked to furan class carcinogenicity | [1][2] |
Section 2: The Core Protocol - Selecting and Using PPE
The selection of PPE is not static; it must be adapted to the specific task and associated risks. The following matrix outlines the required PPE for different operational scenarios involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Small Volume Transfers (<100 mL) in a Fume Hood | Safety glasses with side shields (EN 166 compliant)[4]. | Chemical-resistant nitrile gloves. Inspect before use[4]. | Long-sleeved lab coat. | Not required with proper fume hood ventilation[4][8]. |
| Large Volume Transfers (>100 mL) or Potential for Splashing | Chemical splash goggles and a full-face shield[9]. | Heavy-duty chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult manufacturer data for breakthrough times[4]. | Chemical-resistant apron over a lab coat. | Required if ventilation is inadequate. Use a NIOSH-certified respirator with an organic vapor cartridge[4][9]. |
| Responding to a Spill | Chemical splash goggles and a full-face shield[9]. | Heavy-duty chemical-resistant gloves and boots. | Chemical-resistant suit or apron[9]. | Mandatory. A NIOSH-certified respirator with an organic vapor cartridge is necessary[4]. For large spills, a self-contained breathing apparatus (SCBA) may be required[6][10]. |
| Waste Disposal | Safety goggles with side shields[9]. | Chemical-resistant nitrile gloves. | Long-sleeved lab coat. | Not typically required if handling closed containers in a well-ventilated area. |
Causality of Choices:
-
Eye Protection: Standard safety glasses protect from minor splashes, but goggles provide a full seal necessary for larger volumes where pressure and splash potential increase. A face shield is added to protect the entire face from high-energy splashes[9][11].
-
Hand Protection: Nitrile gloves offer good initial protection for incidental contact. However, for prolonged contact or immersion, as in a spill cleanup, heavier gloves are essential. Always check the manufacturer's chemical compatibility chart.
-
Respiratory Protection: The primary control measure is engineering—the chemical fume hood. Respirators are a last line of defense, used when these engineering controls are insufficient or during an emergency, to prevent inhalation of vapors[4][6].
Section 3: Procedural Walkthroughs
Adherence to correct procedure is as critical as the equipment itself. The following workflows provide step-by-step guidance for key operations.
Experimental Workflow: PPE Donning and Doffing
Proper sequencing prevents the transfer of contaminants from used PPE to your skin or clothing. The "doffing" or removal process is particularly critical.
Step-by-Step Protocol:
-
Preparation: Inspect all PPE for damage before use. Ensure you have the correct types for the planned task.
-
Donning Sequence:
-
Put on your lab coat or chemical apron.
-
Put on your respirator, if required, and perform a seal check.
-
Put on eye and face protection (goggles/face shield).
-
Wash hands thoroughly.
-
Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing Sequence (The "Dirty-to-Clean" Principle):
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated hazardous waste container[12].
-
Apron/Gown: Remove your chemical apron or lab coat by unfastening it and rolling it away from your body, touching only the inside surfaces.
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front.
-
Respirator: Remove your respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
-
Caption: Logical workflow for donning and doffing PPE to minimize cross-contamination.
Emergency Response: Exposure and Minor Spills
Immediate and correct action during an emergency can significantly mitigate harm.
Step-by-Step Emergency Protocol:
-
Assess the Situation: Determine the nature of the emergency (personal exposure or spill). Alert colleagues and your supervisor immediately.
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open[4][13]. Remove contact lenses while rinsing. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while under a safety shower. Flush the affected area with water for at least 15 minutes[4][14]. Seek medical attention if symptoms develop.
-
Inhalation: Move to fresh air immediately[4][5]. If symptoms like dizziness or headache persist, seek medical attention[13].
-
-
Minor Spill (<100 mL in a Fume Hood):
-
Ensure fume hood is operational and alert others in the lab.
-
Wearing the appropriate spill response PPE, contain the spill with a non-combustible absorbent material like vermiculite or sand[6]. Do not use combustible materials like paper towels.
-
Working from the outside in, carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal[6].
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Caption: Decision workflow for immediate actions following an exposure or minor spill event.
Section 4: Disposal and Decontamination Plan
Proper disposal is a crucial final step in the chemical handling lifecycle.
Operational Plan:
-
Waste Collection:
-
All this compound waste, including contaminated absorbents and disposable PPE, must be collected in a designated, properly labeled hazardous waste container[12].
-
The container must be made of a compatible material and kept securely closed except when adding waste[9][12].
-
Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Peroxide Hazard Management:
-
Due to the risk of peroxide formation, containers of this compound should be dated upon receipt and upon opening.
-
If the chemical has been open for more than a year or is past its expiration date, it must be tested for peroxides before disposal[15].
-
Consult your EHS office for peroxide testing and disposal procedures. Do not attempt to move a container suspected of having high peroxide levels[15].
-
-
Decontamination:
-
Wipe down all work surfaces (fume hood sash, countertops) and equipment with a suitable solvent and then with soap and water after each use.
-
Launder reusable PPE like lab coats separately from personal clothing[16].
-
Conclusion
A robust safety culture is built on a deep understanding of the materials we work with and the consistent application of proven protocols. For this compound, this means recognizing its combustible and irritant nature, as well as the latent hazard of peroxide formation. By diligently selecting and using the appropriate PPE and adhering to the procedural workflows for handling, emergencies, and disposal, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. This compound | C11H18O | CID 19603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. pnnl.gov [pnnl.gov]
- 4. fishersci.pt [fishersci.pt]
- 5. fishersci.com [fishersci.com]
- 6. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 2-heptyl furan, 3777-71-7 [thegoodscentscompany.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Personal Protective Equipment | US EPA [epa.gov]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. ethz.ch [ethz.ch]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements | UMN University Health & Safety [hsrm.umn.edu]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
